molecular formula C12H14N2O6 B1346614 Dinoterb acetate CAS No. 3204-27-1

Dinoterb acetate

Cat. No.: B1346614
CAS No.: 3204-27-1
M. Wt: 282.25 g/mol
InChI Key: BMJYKXALMDAIEG-UHFFFAOYSA-N
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Description

Dinoterb acetate is a useful research compound. Its molecular formula is C12H14N2O6 and its molecular weight is 282.25 g/mol. The purity is usually 95%.
The exact mass of the compound Dinoterb acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dinoterb acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dinoterb acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-tert-butyl-4,6-dinitrophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6/c1-7(15)20-11-9(12(2,3)4)5-8(13(16)17)6-10(11)14(18)19/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJYKXALMDAIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185856
Record name Dinoterb acetate [ISO]
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Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3204-27-1
Record name Dinoterb acetate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinoterb acetate [ISO]
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Record name Dinoterb acetate [ISO]
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Record name 2-tert-butyl-4,6-dinitrophenyl acetate
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Record name DINOTERB ACETATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dinoterb acetate chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Structure of Dinoterb Acetate

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of Dinoterb acetate (2-tert-butyl-4,6-dinitrophenyl acetate), a dinitrophenol herbicide derivative. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of facts. It delves into the causality behind its chemical nature, provides actionable experimental protocols grounded in established analytical principles, and offers predictive insights where experimental data is not publicly available. Every piece of information is contextualized to support practical laboratory application and further research.

Core Chemical Identity and Structure

Dinoterb acetate is the acetic acid ester of Dinoterb, a potent herbicide. The addition of the acetyl group modifies its physicochemical properties, such as polarity and volatility, which can influence its environmental fate and biological uptake.

Systematic Identification: The unequivocal identification of a chemical entity is paramount for regulatory compliance, patent application, and scientific communication. Dinoterb acetate is systematically identified by several key descriptors, summarized in the table below.

IdentifierValueSource
IUPAC Name (2-tert-butyl-4,6-dinitrophenyl) acetate[1]
CAS Number 3204-27-1[2]
Molecular Formula C₁₂H₁₄N₂O₆[1]
Molecular Weight 282.25 g/mol [1]
Canonical SMILES CC(=O)OC1=C(C=C(C=C1[O-])[O-])C(C)(C)C[1]
InChIKey BMJYKXALMDAIEG-UHFFFAOYSA-N[1]
Synonyms 2-tert-Butyl-4,6-dinitrophenyl acetate, Dinoterbe acetate[1]

The structure features a benzene ring substituted with two nitro groups (-NO₂) ortho and para to the ester linkage, and a sterically hindering tert-butyl group (-C(CH₃)₃) also ortho to the ester. This specific arrangement of functional groups dictates its chemical reactivity and biological activity.

Caption: Chemical structure of (2-tert-butyl-4,6-dinitrophenyl) acetate.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for designing formulation strategies, predicting environmental distribution, and developing analytical methods. Notably, specific experimental data for Dinoterb acetate's melting point, boiling point, and solubility are not widely reported in the public domain.[3] The data presented below includes experimentally determined values for the parent compound, Dinoterb, to provide context, alongside computed values for Dinoterb acetate.

PropertyValue (Dinoterb Acetate)Value (Dinoterb - Parent Cmpd.)Rationale & Implications
Physical State Solid (predicted)Pale Yellow Solid[4]Dinitrophenols are typically crystalline solids at room temperature.
Melting Point Data not available[3]126 °C[4]The addition of the acetyl group may alter the crystal lattice, likely resulting in a different melting point.
Boiling Point Data not available[3]Decomposes above 220 °C[5]High molecular weight and polarity suggest thermal decomposition before boiling under atmospheric pressure.
Water Solubility Data not available[3]4.5 mg/L (at 20°C, pH 5)[5]Esterification typically decreases water solubility. Dinoterb acetate is expected to have very low aqueous solubility.
Organic Solubility Data not available[3]Soluble in ethyl acetate, cyclohexane, DMSO (~200 g/kg)[4]Expected to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane.
LogP (Octanol-Water) 3.0 (Computed)[6]3.4 (Experimental)[5]A high LogP value indicates a lipophilic nature, suggesting potential for bioaccumulation in fatty tissues.

Spectroscopic and Chromatographic Profile

Structural elucidation and quantification rely on a combination of spectroscopic and chromatographic techniques. While a full experimental dataset for Dinoterb acetate is not publicly available, this section provides the available mass spectrometry data, predictive analyses for NMR and IR spectroscopy, and a Kovats index for gas chromatography.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming molecular weight and elucidating structure through fragmentation analysis.

  • GC-MS (Electron Ionization): The NIST Mass Spectrometry Data Center provides GC-MS data for Dinoterb acetate.[1]

    • Molecular Ion [M]⁺: Expected at m/z 282.

    • Key Fragments: A prominent peak is observed at m/z 43 , corresponding to the acetyl cation [CH₃CO]⁺, which is a characteristic fragment from the cleavage of the ester bond.[1] This is a primary diagnostic peak. Another significant fragment likely arises from the loss of ketene (CH₂=C=O) from the molecular ion to give the de-acetylated Dinoterb phenol ion at m/z 240. Further fragmentation of the Dinoterb structure is also expected.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is the cornerstone of structural determination for organic molecules. In the absence of experimental spectra, a predicted spectrum based on established chemical shift principles provides a valuable reference for researchers.

  • ¹H NMR (Predicted, based on structure in CDCl₃):

    • ~8.6-8.8 ppm (1H, d): Aromatic proton ortho to a nitro group and meta to the ester.

    • ~8.2-8.4 ppm (1H, d): Aromatic proton ortho to a nitro group and ortho to the tert-butyl group.

    • ~2.4 ppm (3H, s): Methyl protons of the acetate group.

    • ~1.4 ppm (9H, s): Protons of the tert-butyl group.

  • ¹³C NMR (Predicted, based on structure in CDCl₃):

    • ~168 ppm: Carbonyl carbon of the ester.

    • ~140-150 ppm: Aromatic carbons attached to the nitro and ester groups.

    • ~120-130 ppm: Aromatic carbons bearing protons.

    • ~35 ppm: Quaternary carbon of the tert-butyl group.

    • ~30 ppm: Methyl carbons of the tert-butyl group.

    • ~21 ppm: Methyl carbon of the acetate group.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted spectrum of Dinoterb acetate would be dominated by the following characteristic absorptions:

  • ~3100 cm⁻¹: Aromatic C-H stretching.

  • ~2970 cm⁻¹: Aliphatic C-H stretching (from tert-butyl and acetyl methyl groups).

  • ~1770 cm⁻¹ (strong, sharp): C=O stretching of the phenyl acetate ester. This is a key diagnostic peak.

  • ~1530 cm⁻¹ and ~1350 cm⁻¹ (strong, sharp): Asymmetric and symmetric N-O stretching of the nitro groups, respectively.

  • ~1200 cm⁻¹ (strong): C-O stretching of the ester.

Chromatographic Data
  • Kovats Retention Index: A semi-standard non-polar Kovats retention index of 1943 has been reported, which is useful for identification in gas chromatography methods.[1]

Synthesis and Mechanism of Action

Synthetic Pathway

Dinoterb acetate is prepared via a two-step synthesis starting from 2-tert-butylphenol.

synthesis_workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Acetylation start 2-tert-Butylphenol reagents1 HNO₃ / H₂SO₄ dinoterb Dinoterb (2-tert-butyl-4,6-dinitrophenol) start->dinoterb reagents1->dinoterb Nitration reagents2 Acetic Anhydride or Acetyl Chloride product Dinoterb Acetate dinoterb->product reagents2->product Esterification

Caption: Two-step synthesis of Dinoterb Acetate from 2-tert-butylphenol.

Step-by-Step Protocol: Acetylation of Dinoterb (Representative Method)

This protocol is adapted from standard procedures for the acetylation of substituted phenols and should be optimized for specific laboratory conditions.[9]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Dinoterb (1.0 eq) in a suitable solvent such as acetone or dichloromethane.

  • Base Addition: Add a base (e.g., potassium carbonate, 2.0 eq, or triethylamine, 1.5 eq) to the solution to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Acetylating Agent: Slowly add the acetylating agent, such as acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq), to the stirring mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. If using a water-immiscible solvent, transfer the mixture to a separatory funnel, wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure Dinoterb acetate.

Mechanism of Action

Dinoterb acetate itself is likely a pro-herbicide. In the environment or within the target organism, it is expected to be hydrolyzed back to its parent compound, Dinoterb. The herbicidal and toxicological activity is attributed to Dinoterb's ability to act as an uncoupler of oxidative phosphorylation .[5]

  • Disruption of Proton Gradient: Dinoterb, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane. In the intermembrane space, it picks up a proton, diffuses back across the membrane into the matrix, and releases the proton.

  • Energy Dissipation: This process effectively shuttles protons back into the mitochondrial matrix, bypassing ATP synthase. The energy stored in the proton gradient, which is normally used to generate ATP, is instead dissipated as heat.

  • Cellular Consequence: The cell rapidly depletes its energy reserves, leading to metabolic collapse and cell death.[5]

Analytical Methodologies

Robust and validated analytical methods are crucial for quality control, residue analysis, and toxicological studies. Based on the compound's structure and available data, both HPLC and GC-MS are suitable techniques.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed based on a reverse-phase separation approach suitable for polar aromatic compounds.

Objective: To achieve baseline separation and quantification of Dinoterb acetate.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent reverse-phase column).[10]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Phosphoric Acid

    • Solvent B: Acetonitrile

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 60% B

    • 20-25 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Rationale: The phosphoric acid in the mobile phase ensures that any residual phenolic compounds are protonated, leading to sharp, symmetrical peaks. The gradient elution allows for efficient separation from both more polar and less polar impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for confirmation of identity and for trace-level analysis in complex matrices, leveraging the compound's volatility.

Objective: To confirm the identity and quantify Dinoterb acetate using its mass spectrum and retention time.

Instrumentation and Conditions:

  • GC-MS System: A standard GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis)

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temp: 280 °C

  • Ion Source Temp: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 40-350 for qualitative analysis.

    • Selected Ion Monitoring (SIM): Monitor ions m/z 282, 240, and 43 for quantitative analysis.

Caption: General analytical workflow for the determination of Dinoterb Acetate.

Safety and Hazard Profile

Dinoterb acetate is classified as a highly hazardous substance. All handling should be performed by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE).

  • GHS Classification:

    • H300: Fatal if swallowed (Acute Toxicity, Oral, Category 2).[1]

    • H311: Toxic in contact with skin (Acute Toxicity, Dermal, Category 3).[1]

    • H360: May damage fertility or the unborn child (Reproductive Toxicity, Category 1B).[1]

    • H410: Very toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, long-term hazard).[1]

  • Handling Precautions: Use a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. Avoid inhalation of dust or vapors and prevent skin contact.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed.

References

  • Dinoterb acetate. Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]

  • Gambaro, V., et al. (2007). LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Journal of Analytical Toxicology, 31(1), 45-51. [Link]

  • Gambaro, V., et al. (2007). LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. PubMed. [Link]

  • Dinoterb. PubChem, National Center for Biotechnology Information. [Link]

  • Friscia, M., et al. (2020). Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States. Journal of Forensic Sciences, 65(1), 183-188. [Link]

  • Friscia, M., et al. (2019). Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States. PubMed. [Link]

  • Dinoterb (Ref: LS 63133). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]

  • Jmassspectrom. (2011). Fragmentation reactions of phenoxide anions: deprotonated Dinoterb and related structures. Journal of Mass Spectrometry, 46(10), 1079-88. [Link]

  • Girma, B., et al. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Saudi Chemical Society, 22(3), 322-333. [Link]

  • Dinoterb acetate. PubChem, National Center for Biotechnology Information. [Link]

  • SUPPORTING MATERIALS. Angewandte Chemie. [Link]

  • Request PDF. (2011). Fragmentation reactions of phenoxide anions: Deprotonated Dinoterb and related structures. ResearchGate. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Dinoterb acetate (C12H14N2O6). PubChemLite. [Link]

  • Dinoterb. mzCloud. [Link]

  • Dinoterb acetate [ISO]. SIELC Technologies. [Link]

  • 2-tert-Butyl-4,6-dinitrophenyl acetate. NIST Chemistry WebBook. [Link]

  • Analytical Standard, Dinoterb acetate, 250 mg. CP Lab Safety. [Link]

  • Wennrich, L., Efer, J., & Engewald, W. (1992). Method development for the analysis of pesticides on a nitrophenol basis. Semantic Scholar. [Link]

  • Wang, J., et al. (2022). Rapid Screening of 352 Pesticide Residues in Chrysanthemum Flower by Gas Chromatography Coupled to Quadrupole-Orbitrap Mass Spectrometry with Sin-QuEChERS Nanocolumn Extraction. Molecules, 27(12), 3848. [Link]

  • 13c n.m.r. chemical shift data (6) for model compounds and for (1). ResearchGate. [Link]

  • 2-tert-Butyl-4,6-dinitrophenyl acetate. NIST Chemistry WebBook. [Link]

  • Ali, B., et al. (2011). tert-Butyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o532. [Link]

  • Lynch, D. E., & McClenaghan, I. (2004). 2-tert-Butyl-4,6-dinitrophenol. Acta Crystallographica Section E: Structure Reports Online, 60(8), o1288-o1289. [Link]

  • organic papers. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Human Metabolome Database. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

Dinoterb Acetate as a Protonophore: A Technical Guide to Mechanism and Experimental Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Uncoupling Energy Production

In cellular bioenergetics, the tightly regulated process of oxidative phosphorylation couples the electron transport chain (ETC) to ATP synthesis. This coupling is mediated by a proton motive force (PMF), an electrochemical gradient generated by pumping protons across the inner mitochondrial membrane.[1] A class of molecules known as protonophores can disrupt this delicate balance.[2] These lipophilic weak acids act as shuttles, transporting protons back across the inner mitochondrial membrane, bypassing ATP synthase, and effectively "uncoupling" respiration from ATP production.[2][3]

Dinoterb acetate, a dinitrophenol derivative, functions as such a protonophore.[4][5] Originally developed as a herbicide, its potent bioactivity stems from its ability to dissipate the mitochondrial proton gradient.[4][5] Understanding the precise mechanism of Dinoterb acetate and its downstream cellular consequences is critical not only for toxicology but also for harnessing the therapeutic potential of mitochondrial uncoupling in fields like obesity and metabolic disease research.[6][7] This guide provides an in-depth examination of Dinoterb acetate's function as a protonophore, detailing its molecular mechanism and providing robust protocols for its experimental characterization.

Chemical Properties of Dinoterb Acetate [8][9]

PropertyValue
Molecular Formula C₁₂H₁₄N₂O₆
Molecular Weight 282.25 g/mol
CAS Number 3204-27-1
IUPAC Name (2-tert-butyl-4,6-dinitrophenyl) acetate
Appearance Yellow solid

Molecular Mechanism of Protonophoric Action

The function of Dinoterb acetate as a protonophore is dictated by its chemical structure: a lipophilic aromatic ring system and an acidic proton. The process is a cyclical one, facilitating the electrogenic transport of protons down their electrochemical gradient from the intermembrane space (IMS) to the mitochondrial matrix.[3]

The key steps are as follows:

  • Protonation in the IMS: The inner mitochondrial membrane separates the proton-rich, acidic IMS (lower pH) from the more alkaline matrix (higher pH). In the IMS, the anionic form of Dinoterb becomes protonated.

  • Translocation Across the Inner Membrane: The now-neutral, protonated molecule is sufficiently lipophilic to diffuse across the lipid bilayer of the inner mitochondrial membrane.

  • Deprotonation in the Matrix: Upon entering the alkaline environment of the mitochondrial matrix, the molecule deprotonates, releasing a proton (H⁺).

  • Return of the Anion: The resulting anionic form is then driven back across the membrane to the IMS by the positive-inside mitochondrial membrane potential, completing the cycle.

This continuous shuttling of protons dissipates the gradient that is essential for ATP synthase to produce ATP.[2] The energy that would have been captured in the phosphate bonds of ATP is instead released as heat.[6]

G cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space (IMS) (High [H+], Low pH) cluster_matrix Mitochondrial Matrix (Low [H+], High pH) m1 m2 m3 m4 p2 p1 DA_anion_ims Dinoterb⁻ DAH_ims Dinoterb-H H_ims H⁺ H_ims->DAH_ims 1. Protonation DAH_matrix Dinoterb-H DAH_ims->DAH_matrix 2. Diffusion DA_anion_matrix Dinoterb⁻ DAH_matrix->DA_anion_matrix 3. Deprotonation H_matrix H⁺ DA_anion_matrix->DA_anion_ims 4. Electrophoretic    Return (ΔΨm)

Caption: The protonophore cycle of Dinoterb acetate across the inner mitochondrial membrane.

Cellular Consequences of Uncoupling by Dinoterb Acetate

The primary effect of protonophoric activity is the uncoupling of oxidative phosphorylation. This leads to a cascade of secondary effects:

  • Decreased Mitochondrial Membrane Potential (ΔΨm): The continuous shuttling of protons collapses the electrical potential across the inner membrane.[10][11]

  • Increased Oxygen Consumption Rate (OCR): To compensate for the dissipated proton gradient and attempt to maintain the PMF, the electron transport chain works at its maximum rate, leading to a surge in oxygen consumption.[12] This is often referred to as maximal respiration.

  • Inhibition of ATP Synthesis: With the proton motive force diminished, ATP synthase lacks the driving force to phosphorylate ADP to ATP.

  • Increased Glycolysis: To compensate for the deficit in mitochondrial ATP production, cells may upregulate glycolysis, leading to an increased extracellular acidification rate (ECAR).[13]

  • Generation of Reactive Oxygen Species (ROS): At higher concentrations, uncouplers can inhibit the electron transport chain, which may lead to an increase in the production of superoxide and other reactive oxygen species.[14]

  • Thermogenesis: The energy from the proton gradient is dissipated as heat, leading to an increase in cellular temperature.[6]

Experimental Characterization of Protonophore Function

Validating the protonophoric activity of Dinoterb acetate requires a multi-faceted approach, primarily focused on measuring its impact on mitochondrial function.

Measurement of Oxygen Consumption Rate (OCR)

The most direct method to demonstrate uncoupling is to measure the cellular oxygen consumption rate. Extracellular flux analyzers, such as the Seahorse XF Analyzer, are the gold standard for this application, allowing for real-time measurements in live cells.[15][16]

G cluster_injections Sequential Injections start Seed Cells in XF Microplate equilibrate Equilibrate in Assay Medium start->equilibrate load_cartridge Load Sensor Cartridge with Compounds equilibrate->load_cartridge run_assay Run Assay in XF Analyzer load_cartridge->run_assay basal Measure Basal OCR run_assay->basal inject_da Inject Dinoterb Acetate (or other uncoupler) basal->inject_da inject_inhibitors Inject Rotenone/ Antimycin A inject_da->inject_inhibitors analyze Analyze Data: Calculate Basal, Maximal, and Non-Mitochondrial Respiration inject_inhibitors->analyze

Caption: Workflow for a mitochondrial stress test using an extracellular flux analyzer.

Protocol: Mitochondrial Stress Test for Uncoupling Activity

  • Cell Seeding: Seed an appropriate number of adherent cells (e.g., 20,000-80,000 cells/well) in an XF24 or XF96 cell culture microplate and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate a Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Assay Medium Preparation: Prepare assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.

  • Cell Preparation: Remove growth medium from cells, wash twice with pre-warmed assay medium, and add the final volume of assay medium to each well. Place the cell plate in a non-CO₂ incubator at 37°C for 1 hour to equilibrate.

  • Compound Loading: Load the hydrated sensor cartridge ports with the compounds to be injected. For a classic uncoupling assay:

    • Port A: Dinoterb acetate (titrated concentrations, e.g., 1 µM - 50 µM) or a known uncoupler like FCCP (e.g., 1 µM) as a positive control.

    • Port B/C: Rotenone & Antimycin A (e.g., 0.5 µM each) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Assay Execution: Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer. The protocol will consist of baseline measurements followed by sequential injections of the loaded compounds.[15]

  • Data Analysis: Normalize OCR data to cell number or protein content. The key parameter to observe is the sharp increase in OCR following the injection of Dinoterb acetate, which represents the maximal respiratory capacity.

Expected Data Output

CompoundConcentrationBasal OCR (pmol/min)Maximal OCR (pmol/min)
Vehicle (DMSO)0.1%100 ± 10105 ± 12
Dinoterb Acetate10 µM102 ± 8250 ± 20
Dinoterb Acetate25 µM98 ± 11350 ± 25
FCCP (Control)1 µM105 ± 9360 ± 30
Note: Values are representative and will vary by cell type and density.
Measurement of Mitochondrial Membrane Potential (ΔΨm)

A hallmark of protonophore activity is the dissipation of ΔΨm.[1] This can be measured using fluorescent potentiometric dyes that accumulate in the mitochondria in a potential-dependent manner.

Protocol: Flow Cytometry or Fluorescence Microscopy Analysis of ΔΨm

  • Cell Culture: Culture cells to a suitable confluency on plates or coverslips.

  • Dye Loading: Incubate cells with a potentiometric dye. Common choices include:

    • JC-1: Forms red-fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as a green-fluorescent monomer in the cytoplasm and in mitochondria with low ΔΨm. A decrease in the red/green fluorescence ratio indicates depolarization.

    • TMRM/TMRE (Tetramethylrhodamine, Methyl/Ethyl Ester): These cationic dyes accumulate in active mitochondria. A decrease in fluorescence intensity indicates depolarization.

  • Compound Treatment: Treat the dye-loaded cells with various concentrations of Dinoterb acetate for a defined period (e.g., 30-60 minutes). Include a vehicle control (DMSO) and a positive control for complete depolarization (e.g., FCCP or CCCP).

  • Data Acquisition:

    • Fluorescence Microscopy: Capture images and quantify the fluorescence intensity per cell or the red/green ratio for JC-1.

    • Flow Cytometry: Harvest cells and analyze the fluorescence on a flow cytometer. This provides robust quantification across a large cell population.

  • Analysis: Quantify the percentage of cells with depolarized mitochondria or the mean fluorescence intensity relative to the vehicle control.

Conclusion

Dinoterb acetate is a potent protonophore that uncouples oxidative phosphorylation by shuttling protons across the inner mitochondrial membrane. This action leads to a predictable and measurable suite of cellular responses, including a collapse of the mitochondrial membrane potential, a compensatory increase in oxygen consumption, and a shutdown of mitochondrial ATP synthesis. The experimental protocols detailed herein, utilizing extracellular flux analysis and fluorescent potentiometric dyes, provide a robust framework for characterizing and quantifying the protonophoric activity of Dinoterb acetate and other novel uncoupling agents. These methods are essential for researchers in toxicology, metabolic disease, and drug development to accurately assess the bioenergetic impact of such compounds.

References

  • A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC. (n.d.). PubMed Central.[Link]

  • Dinoterb acetate | C12H14N2O6. (n.d.). PubChem.[Link]

  • Dinoterb | C10H12N2O5. (n.d.). PubChem.[Link]

  • Dinoterb (Ref: LS 63133). (n.d.). AERU.[Link]

  • dinoterb acetate data sheet. (n.d.). Compendium of Pesticide Common Names.[Link]

  • Dinoterb acetate. (n.d.). AERU, University of Hertfordshire.[Link]

  • The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation. (n.d.). PubMed.[Link]

  • Effect of DNR on mitochondrial membrane potential. (n.d.). ResearchGate.[Link]

  • O2 consumption rates measured using the fluorophore technique. (n.d.). ResearchGate.[Link]

  • Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism. (n.d.). PubMed Central.[Link]

  • Weak C–H acids as protonophores can carry hydrogen ions through lipid membranes and mitochondria: a case of o-carborane. (2016). RSC Publishing.[Link]

  • Tools for Characterizing Metabolic Change in Cell-Based Systems. (2020). YouTube.[Link]

  • Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. (n.d.). NIH.[Link]

  • Antibacterial Marinopyrroles and Pseudilins Act as Protonophores. (2024). ACS Chemical Biology.[Link]

  • Researchers develop mild mitochondrial uncouplers for obesity treatment. (2025). University of Technology Sydney.[Link]

  • Mitochondrial uncoupling as a target for drug development for the treatment of obesity. (n.d.). PubMed.[Link]

  • Protonophore. (n.d.). Wikipedia.[Link]

  • Simple and inexpensive technique for measuring oxygen consumption rate in adherent cultured cells. (2017). PubMed Central.[Link]

  • Dinoseb acetate | C12H14N2O6. (n.d.). PubChem.[Link]

  • The mitochondrial uncoupling agent 2,4-dinitrophenol improves mitochondrial function, attenuates oxidative damage, and increases white matter sparing in the contused spinal cord. (n.d.). PubMed.[Link]

  • Effect of AF or DNCB on H 2 O 2 emission from mitochondria under FET. (n.d.). ResearchGate.[Link]

  • Penetrating cation/fatty acid anion pair as a mitochondria-targeted protonophore. (2009). PNAS.[Link]

  • Dinitrophenol-induced mitochondrial uncoupling in vivo triggers respiratory adaptation in HepG2 cells. (n.d.). PubMed.[Link]

  • Antibacterial Marinopyrroles and Pseudilins Act as Protonophores. (2025). ResearchGate.[Link]

  • Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC. (n.d.). NIH.[Link]

  • Mitochondrial Membrane Potential and Nuclear Changes in Apoptosis Caused by Serum and Nerve Growth Factor Withdrawal: Time Course and Modification by (−)-Deprenyl. (n.d.). PubMed Central.[Link]

  • Changes in mitochondrial membrane potential during oxidative stress-induced apoptosis in PC12 cells. (n.d.). PubMed.[Link]

  • Mitochondrial membrane potential - PMC. (n.d.). NIH.[Link]

  • Generation of a large, protonophore-sensitive proton motive force and pH difference in the acidophilic bacteria Thermoplasma acidophilum and Bacillus acidocaldarius. (n.d.). PubMed.[Link]

Sources

Dinoterb Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This document provides a comprehensive technical overview of Dinoterb acetate (CAS Number: 3204-27-1), a dinitrophenol derivative. This guide is intended for researchers, scientists, and professionals in drug development and environmental science, offering in-depth information on its chemical properties, synthesis, mechanism of action, applications, and analytical methodologies. Given its significant toxicity and regulatory status, a strong emphasis is placed on its hazardous properties and the scientific rationale behind its biological effects.

Core Chemical and Physical Properties

Dinoterb acetate, systematically named (2-tert-butyl-4,6-dinitrophenyl) acetate, is the acetic acid ester of Dinoterb. The introduction of the acetate group modifies the polarity and volatility of the parent compound, Dinoterb, which influenced its environmental fate and application methods.

PropertyValueSource(s)
CAS Number 3204-27-1[1][2][3][4]
Molecular Formula C₁₂H₁₄N₂O₆[1][4][5]
Molecular Weight 282.25 g/mol [1][2][3][4][5]
IUPAC Name (2-tert-butyl-4,6-dinitrophenyl) acetate[6][7]
Appearance Pale yellow solid (related to parent compound Dinoterb)[8]
Solubility Low aqueous solubility[1]
Volatility High[1]

Synthesis and Formulation

The industrial production of Dinoterb acetate involves a two-step process. The foundational step is the synthesis of its precursor, Dinoterb, followed by an esterification reaction.

Synthesis Pathway
  • Alkylation of Phenol: The synthesis begins with the Friedel-Crafts alkylation of phenol with isobutylene (or a related tert-butyl source) under acidic conditions to produce 2-tert-butylphenol. This electrophilic aromatic substitution directs the bulky tert-butyl group to the ortho position.

  • Nitration: The 2-tert-butylphenol intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid. This reaction introduces two nitro groups onto the aromatic ring at the 4 and 6 positions, yielding Dinoterb (2-tert-butyl-4,6-dinitrophenol).[8]

  • Esterification: Finally, Dinoterb is esterified to form Dinoterb acetate. This is typically achieved by reacting Dinoterb with acetic anhydride or acetyl chloride in an anhydrous environment, often with a catalyst, to form the acetate ester.[9]

Formulation

Dinoterb acetate was historically available in various formulations, including emulsifiable concentrates, wettable powders, and soluble liquids, to facilitate its application as a pesticide.[7]

Mechanism of Action: Uncoupling Oxidative Phosphorylation

The primary mechanism of toxicity for Dinoterb acetate and other dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.[1][4][7] The lipophilic nature of the molecule allows it to readily pass through mitochondrial membranes.

Once inside the mitochondrial matrix, it acts as a protonophore, disrupting the proton gradient that is essential for ATP synthesis.

  • Proton Shuttling: The phenolic hydroxyl group (after hydrolysis of the acetate) can be deprotonated in the higher pH of the mitochondrial matrix. The resulting anion is lipophilic and can diffuse across the inner mitochondrial membrane.

  • Gradient Dissipation: In the lower pH of the intermembrane space, the anion is protonated, and the neutral molecule diffuses back into the matrix, effectively shuttling protons and dissipating the crucial electrochemical gradient.

  • Energy Diversion: This uncoupling forces the electron transport chain to operate at a maximal rate in an attempt to re-establish the proton gradient. However, the energy released is not captured for ATP synthesis but is instead dissipated as heat, leading to hyperthermia.[4]

This disruption of cellular energy production is the basis for its potent herbicidal, insecticidal, and toxic effects.[1][4][8]

Uncoupling of Oxidative Phosphorylation Mechanism of Dinoterb Action cluster_0 Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) H_plus_high H+ ETC->H_plus_high Pumps H+ ATP_Synthase ATP Synthase H_plus_low H+ ATP_Synthase->H_plus_low H_plus_high->ATP_Synthase Drives ATP Synthesis Dinoterb_ion Dinoterb-O- (Anion) H_plus_high->Dinoterb_ion Dinoterb_H Dinoterb-OH (Neutral) Dinoterb_H->Dinoterb_ion Releases H+ in Matrix

Caption: Dinoterb disrupts ATP synthesis by shuttling protons across the inner mitochondrial membrane.

Applications and Regulatory Status

Dinoterb acetate was developed for its utility as a selective, non-systemic contact herbicide for the pre-emergence control of annual broadleaved weeds.[1][7] It was also used as an insecticide and acaricide, particularly for winter treatments on fruit trees and grapevines.[4][8]

However, due to its high mammalian toxicity and environmental concerns, its use has been severely restricted.

  • United States: All US EPA registrations for Dinoterb were suspended in 1986.[4][10]

  • European Union: Dinoterb is banned for use as a pesticide.[10]

These regulatory actions reflect the significant hazards associated with dinitrophenol compounds.

Toxicology and Safety

Dinoterb acetate is classified as a highly hazardous substance.[7] Its toxicity stems directly from its ability to uncouple oxidative phosphorylation.

GHS Hazard Statements: [6]

  • H300: Fatal if swallowed

  • H311: Toxic in contact with skin

  • H360: May damage fertility or the unborn child

  • H400: Very toxic to aquatic life

  • H410: Very toxic to aquatic life with long lasting effects

Experimental Protocol: Safe Handling Procedures

Given its high toxicity, strict adherence to safety protocols is mandatory when handling Dinoterb acetate or related compounds in a research setting.

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear double-layered chemically resistant gloves (e.g., nitrile).

    • Body Protection: A fully buttoned lab coat and, for larger quantities, a chemical-resistant apron are required.

    • Eye Protection: Chemical safety goggles and a face shield must be worn.[11]

  • Handling:

    • Avoid creating dust.

    • Do not eat, drink, or smoke in the handling area.[11][12]

    • Wash hands thoroughly after handling.[11][12]

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials. The storage area should be locked.[12]

  • Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations.[12]

Analytical Methodologies

The detection and quantification of Dinoterb acetate in various matrices are critical for environmental monitoring and toxicology studies. The primary analytical technique is chromatography coupled with mass spectrometry.

Experimental Protocol: LC-MS/MS Analysis

The following is a generalized protocol for the determination of Dinoterb in environmental or biological samples, based on established methods for dinitrophenols.[13]

  • Sample Extraction:

    • Agricultural Products (e.g., fruits, vegetables): Homogenize the sample with acetone. For matrices like rice or soybeans, the addition of phosphoric acid may be necessary.[13]

    • Livestock/Seafood: Extract with a mixture of acetone, hexane, and water.[13]

  • Liquid-Liquid Partitioning:

    • Add hexane and a saturated sodium chloride solution to the crude extract.

    • Shake vigorously and allow the layers to separate. The analytes will partition into the organic (hexane) layer.

  • Clean-up:

    • The hexane extract is passed through a solid-phase extraction (SPE) cartridge, such as one containing primary secondary amine (PSA), to remove interfering matrix components.[13]

  • Analysis by LC-MS/MS:

    • Chromatographic Separation: The cleaned-up extract is injected into a liquid chromatograph. Separation is typically achieved on a C18 reversed-phase column.[13]

    • Mobile Phase: A common mobile phase is a mixture of methanol and water with a small amount of acetic acid to control pH.[13]

    • Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) operating in negative ion electrospray ionization (ESI-) mode.[13] The mass spectrometer is set to monitor for specific precursor-to-product ion transitions for Dinoterb, providing high selectivity and sensitivity.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample (e.g., Fruit, Water) Extraction Extraction Sample->Extraction Acetone/Hexane Partitioning Partitioning Extraction->Partitioning Hexane/NaCl Cleanup Cleanup Partitioning->Cleanup PSA SPE LC LC Separation (C18 Column) Cleanup->LC Inject MSMS MS/MS Detection (ESI-) LC->MSMS Data Data MSMS->Data Quantification

Caption: General workflow for the analysis of Dinoterb acetate in complex matrices.

Conclusion

Dinoterb acetate is a highly toxic dinitrophenol derivative with a well-understood mechanism of action centered on the uncoupling of oxidative phosphorylation. While it has historical applications as a pesticide, its significant risks to human health and the environment have led to widespread regulatory bans. For the scientific community, it remains a relevant compound for toxicological studies and as an analytical standard. Strict adherence to safety protocols is paramount when handling this compound. The analytical methods outlined, particularly LC-MS/MS, provide the necessary sensitivity and selectivity for its detection in various samples.

References

  • AERU. (n.d.). Dinoterb (Ref: LS 63133).
  • Santa Cruz Biotechnology, Inc. (n.d.). Dinoterb acetate. SCBT.
  • SIELC Technologies. (2018). Dinoterb acetate [ISO].
  • Pharmaffiliates. (n.d.). Dinoterb acetate.
  • National Center for Biotechnology Information. (n.d.). Dinoterb acetate. PubChem.
  • National Center for Biotechnology Information. (n.d.). Dinoterb. PubChem.
  • National Center for Biotechnology Information. (n.d.). Dinoterb acetate - GHS Classification. PubChem.
  • Wikipedia. (n.d.). Dinoterb.
  • Greenbook.net. (2008). MATERIAL SAFETY DATA SHEET.
  • AERU, University of Hertfordshire. (n.d.). Dinoterb acetate.
  • AERU. (2026). Dinoseb acetate (Ref: HOE 02904).
  • ResearchGate. (2025). Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS.
  • Chem Service. (2020). SAFETY DATA SHEET - Dinoterb.

Sources

An In-Depth Technical Guide to the Synthesis and Purification of Dinoterb Acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of Dinoterb acetate (2-tert-butyl-4,6-dinitrophenyl acetate). Designed for researchers, chemists, and professionals in drug development and agrochemical science, this document details the underlying chemical principles, step-by-step experimental protocols, and robust analytical validation methods. Every procedure is presented to ensure technical accuracy and reproducibility, grounded in established chemical literature.

Introduction to Dinoterb Acetate

Dinoterb acetate, with CAS Number 3204-27-1, is the acetic acid ester of Dinoterb.[1][2][3] Dinoterb (2-tert-butyl-4,6-dinitrophenol) is a dinitrophenol herbicide first reported in 1965.[4][5] Like other dinitrophenols, Dinoterb acts by uncoupling oxidative phosphorylation, disrupting the proton gradient in mitochondria, which interferes with cellular energy production.[4][5] The acetate derivative, Dinoterb acetate, was developed to modify the compound's physical properties and biological activity, offering better selectivity and tolerance in certain plants compared to its phenolic precursor.[5]

Handling of Dinoterb acetate and its precursors requires stringent safety protocols due to their significant toxicity. It is classified as fatal if swallowed, toxic in contact with skin, and may pose risks to fertility or the unborn child.[6] All experimental work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Table 1: Physicochemical Properties of Dinoterb Acetate

PropertyValueSource(s)
CAS Number 3204-27-1[1][2][6][7]
Molecular Formula C₁₂H₁₄N₂O₆[1][3][6][7]
Molecular Weight 282.25 g/mol [1][6][7]
IUPAC Name (2-tert-butyl-4,6-dinitrophenyl) acetate[6]
Appearance Yellow solid (expected)[5]
Purity (Standard) ≥95%[1]

Chemical Synthesis Pathway

The synthesis of Dinoterb acetate is a two-step process. The first step involves the creation of the core phenolic structure, Dinoterb, through electrophilic aromatic substitution. The second step is a classic esterification reaction to append the acetate group.

  • Step 1: Nitration of 2-tert-butylphenol to form Dinoterb. This reaction introduces two nitro groups onto the phenol ring at the positions ortho and para to the hydroxyl group, which are activated by the electron-donating nature of both the hydroxyl and tert-butyl groups.[4][5]

  • Step 2: Esterification of Dinoterb to form Dinoterb Acetate. The phenolic hydroxyl group of Dinoterb is acetylated using an acetylating agent like acetic anhydride or acetyl chloride to yield the final product.[8]

Synthesis_Pathway Start 2-tert-butylphenol Dinoterb Dinoterb (2-tert-butyl-4,6-dinitrophenol) Start->Dinoterb Nitration (HNO₃ / H₂SO₄) Dinoterb_Acetate Dinoterb Acetate Dinoterb->Dinoterb_Acetate Esterification (Acetic Anhydride)

Caption: Overall two-step synthesis route for Dinoterb acetate.

Experimental Protocols

Synthesis of Dinoterb (2-tert-butyl-4,6-dinitrophenol)

This protocol is based on the established method for nitrating substituted phenols.[4][5] The key to this synthesis is careful temperature control to prevent runaway reactions and minimize the formation of undesired byproducts.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-tert-butylphenol150.2215.0 g0.10
Sulfuric Acid (98%)98.0860 mL-
Nitric Acid (70%)63.0118.0 mL~0.28
Crushed Ice-500 g-
Methanol32.04As needed-

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 15.0 g (0.10 mol) of 2-tert-butylphenol.

  • Cooling: Place the flask in an ice-salt bath and cool the contents to 0-5 °C with gentle stirring.

  • Acid Addition: Slowly add 60 mL of concentrated sulfuric acid to the flask, ensuring the internal temperature does not exceed 10 °C. Stir until the phenol is completely dissolved.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 18.0 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 2-tert-butylphenol over a period of 60-90 minutes. Crucial: Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. A viscous, dark-red mixture will form.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate will form.

  • Isolation: Allow the ice to melt completely, then collect the yellow solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Preliminary Drying: Press the solid as dry as possible on the filter paper. The crude Dinoterb can be used directly in the next step or purified further by recrystallization from methanol.

Synthesis of Dinoterb Acetate (Esterification of Dinoterb)

This procedure employs acetic anhydride to acetylate the phenolic hydroxyl group of Dinoterb. A catalytic amount of acid enhances the reaction rate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Crude Dinoterb240.21~0.10 mol~0.10
Acetic Anhydride102.0930 mL0.32
Sulfuric Acid (conc.)98.085 dropsCatalytic
Sodium Bicarbonate84.01As needed-

Step-by-Step Procedure:

  • Reaction Setup: To the flask containing the crude, damp Dinoterb from the previous step, add 30 mL (0.32 mol) of acetic anhydride.

  • Catalyst Addition: Carefully add 5 drops of concentrated sulfuric acid to the mixture while stirring.

  • Heating: Gently heat the reaction mixture to 50-60 °C in a water bath for 1 hour. The solid should dissolve, and the solution color may change.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The disappearance of the Dinoterb spot (more polar) and the appearance of the Dinoterb acetate spot (less polar) indicates reaction completion.

  • Quenching: After 1 hour, cool the mixture to room temperature and pour it slowly into 200 mL of ice-cold water with stirring. Stir for 30 minutes to hydrolyze any excess acetic anhydride. An oily or solid product should separate.

  • Neutralization: If the product is an oil, extract it with ethyl acetate (2 x 100 mL). If it is a solid, filter it. Wash the organic extract or the solid product with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude Dinoterb acetate.

Purification of Dinoterb Acetate

The crude product obtained from the synthesis contains unreacted starting materials, byproducts, and residual acids. A multi-step purification process is necessary to achieve high purity (>99%).

Purification_Workflow Crude Crude Dinoterb Acetate Wash Aqueous Wash (Sat. NaHCO₃, Brine) Crude->Wash Remove Acids Recrystallization Recrystallization (Ethanol/Water) Wash->Recrystallization Remove Polar Impurities Chromatography Silica Gel Column Chromatography Recrystallization->Chromatography High Purity Separation Pure Pure Dinoterb Acetate (>99%) Chromatography->Pure Final Product

Caption: Workflow for the purification of Dinoterb acetate.

Detailed Purification Protocol:

  • Aqueous Workup (as described in 3.2): This initial wash is critical for removing the sulfuric acid catalyst and acetic acid byproduct.

  • Recrystallization:

    • Dissolve the crude Dinoterb acetate in a minimal amount of hot ethanol.

    • Slowly add deionized water dropwise until the solution becomes faintly turbid.

    • Re-heat gently until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and air dry.

  • Silica Gel Chromatography (for highest purity):

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Procedure: a. Prepare a silica gel column in hexane. b. Dissolve the recrystallized product in a minimum volume of dichloromethane and adsorb it onto a small amount of silica gel. c. Dry the silica and load it onto the top of the column. d. Elute the column with the hexane/ethyl acetate gradient, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to yield highly pure Dinoterb acetate as a yellow solid.

Analytical Characterization

To confirm the identity and assess the purity of the synthesized Dinoterb acetate, a combination of spectroscopic and chromatographic methods should be employed.

Table 2: Key Analytical Data for Dinoterb Acetate Validation

Analysis MethodExpected Results
¹H NMR - Singlet for the tert-butyl protons (~1.4 ppm). - Singlet for the acetyl methyl protons (~2.4 ppm). - Two doublets for the aromatic protons (~8.0-8.8 ppm).
¹³C NMR - Peaks corresponding to the quaternary tert-butyl carbon, methyl carbons, aromatic carbons (including those attached to nitro groups), and the ester carbonyl carbon (~168 ppm).
Mass Spectrometry (LC-MS) - Detection of the molecular ion peak [M+H]⁺ or [M+Na]⁺. The exact mass should correspond to the molecular formula C₁₂H₁₄N₂O₆.[9]
Infrared (IR) Spectroscopy - Strong absorption band for the ester carbonyl (C=O) stretch (~1770 cm⁻¹). - Characteristic absorption bands for the nitro groups (NO₂) at ~1530 cm⁻¹ and ~1350 cm⁻¹.
High-Performance Liquid Chromatography (HPLC) - A single major peak with a purity of >99% when monitored at a suitable UV wavelength (e.g., 254 nm).

Conclusion

The synthesis and purification of Dinoterb acetate can be successfully achieved through a well-controlled nitration of 2-tert-butylphenol followed by esterification. The protocols outlined in this guide, which emphasize careful temperature management, methodical workup, and a multi-step purification strategy, provide a reliable pathway for obtaining this compound with high purity. Rigorous analytical characterization is essential to validate the final product's identity and quality, ensuring its suitability for research and development applications. The inherent toxicity of dinitrophenol compounds necessitates strict adherence to safety procedures throughout all stages of handling and synthesis.

References

  • Dinoterb (Ref: LS 63133) - AERU. [Link]

  • CAS No : 3204-27-1 | Product Name : Dinoterb acetate | Pharmaffiliates. [Link]

  • dinoterb acetate data sheet. [Link]

  • Dinoterb acetate | C12H14N2O6 | CID 76666 - PubChem - NIH. [Link]

  • Dinoterb | C10H12N2O5 | CID 14994 - PubChem - NIH. [Link]

  • Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS | Request PDF - ResearchGate. [Link]

  • Dinoseb acetate (Ref: HOE 02904) - AERU. [Link]

  • EP2909225B1 - Process for the purification of abiraterone acetate - Google P
  • PROCESS FOR THE PURIFICATION OF ABIRATERONE ACETATE - European Patent Office - EP 2909225 B1. [Link]

  • CN114014913B - Purification method of triptorelin acetate - Google P

Sources

Dinoterb Acetate vs. Dinoterb: A Comparative Analysis of a Pro-Herbicide and Its Active Form

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Introduction

Within the dinitrophenol class of compounds, Dinoterb and its derivative, Dinoterb acetate, represent a fascinating case study in chemical modification to alter biological activity and selectivity. Both have been historically investigated and used for their potent herbicidal properties, but their utility and behavior in research and agricultural contexts differ fundamentally. Dinoterb is a highly active, non-systemic contact herbicide, while Dinoterb acetate was developed as a more selective pro-herbicide.[1][2] This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals, elucidating the core differences in their chemical nature, mechanism of action, and the resulting implications for experimental design and application. Understanding the distinction between the precursor and the active molecule is paramount for accurate toxicological assessment, environmental fate studies, and mechanistic investigations.

Physicochemical and Structural Differences

The primary structural difference between the two compounds is the substitution at the phenolic hydroxyl group. In Dinoterb, this group is a free hydroxyl (-OH), whereas in Dinoterb acetate, it is esterified to an acetate group (-OCOCH₃).[2][3] This seemingly minor modification has significant consequences for the physicochemical properties of the molecules.

The acetate group renders Dinoterb acetate less polar and more lipophilic than its parent compound, Dinoterb. This alteration directly impacts its solubility, environmental mobility, and interaction with biological membranes. The free hydroxyl group on Dinoterb is crucial for its biological activity, as will be discussed, making Dinoterb acetate itself biologically inert until metabolized.

PropertyDinoterbDinoterb AcetateRationale for Difference
IUPAC Name 2-tert-butyl-4,6-dinitrophenol[3]2-tert-butyl-4,6-dinitrophenyl acetate[2]Esterification of the phenolic hydroxyl group.
Molecular Formula C₁₀H₁₂N₂O₅[3]C₁₂H₁₄N₂O₆[2]Addition of an acetyl group (C₂H₂O).
Molecular Weight 240.21 g/mol [1]282.25 g/mol [4]The added mass of the acetyl group.
Primary Role Active Herbicide / ToxinPro-Herbicide (Precursor)Requires metabolic activation to become active.
Solubility in Water 0.45 mg/L (20 °C)[5]Data not readily available, but expected to be lower than Dinoterb due to increased lipophilicity.The nonpolar acetate group reduces interaction with water molecules.
CAS Number 1420-07-1[3]3204-27-1[2]Unique identifiers for distinct chemical structures.

Mechanism of Action: The Pro-Herbicide vs. The Active Uncoupler

The most critical distinction lies in their mechanism of action. Dinoterb is the biologically active agent, while Dinoterb acetate is a precursor that must be chemically transformed to exert its effect.

Dinoterb: The Active Agent

Dinoterb functions primarily as an uncoupler of oxidative phosphorylation .[5][6] Its mechanism involves:

  • Disruption of the Proton Gradient: As a lipophilic weak acid, Dinoterb can diffuse across the inner mitochondrial membrane.

  • Proton Shuttling: In the proton-rich intermembrane space, it picks up a proton (H⁺), diffuses back into the mitochondrial matrix, and releases the proton.

  • Energy Dissipation: This shuttling action dissipates the critical proton gradient that drives ATP synthase. Instead of being used to generate ATP, the energy from cellular respiration is lost as heat.[7]

In photosynthetic organisms, Dinoterb also acts as an inhibitor of the Hill reaction in chloroplasts, blocking the electron transport chain near photosystem II.[1] This dual-action on both respiration and photosynthesis makes it a potent and fast-acting contact herbicide.[1]

Dinoterb Acetate: The Pro-Herbicide

Dinoterb acetate lacks the free phenolic hydroxyl group necessary to shuttle protons across the mitochondrial membrane. Therefore, it is not an active uncoupler. Its herbicidal activity is entirely dependent on its metabolic conversion to Dinoterb within the target organism or the environment (e.g., soil). This conversion is typically an enzymatic hydrolysis reaction mediated by esterase enzymes present in plants and soil microbes, which cleave the acetate group.

This pro-herbicide strategy was designed to improve selectivity. Because the rate of activation can vary between different plant species, some crops may tolerate Dinoterb acetate better than target weeds.[1] This approach provides a period of delay, contrasting with the immediate contact toxicity of Dinoterb.[1]

G cluster_0 Chemical Application cluster_1 In Planta / Soil Environment cluster_2 Biological Target cluster_3 Cellular Effect DA Dinoterb Acetate (Pro-Herbicide) Activation Metabolic Activation (Esterase Hydrolysis) DA->Activation Uptake D Dinoterb (Active Form) Activation->D Conversion Mito Mitochondria D->Mito Chloro Chloroplasts D->Chloro Effect1 Oxidative Phosphorylation Uncoupling Mito->Effect1 Effect2 Photosynthesis Inhibition Chloro->Effect2

Caption: Metabolic activation pathway of Dinoterb acetate.

Implications for Research and Experimental Design

The differences in chemical form and activation mechanism have profound implications for designing and interpreting research studies.

  • Phytotoxicity & Selectivity Studies: When comparing the herbicidal efficacy of these compounds, it's crucial to account for the time-dependent activation of Dinoterb acetate. A short-term contact toxicity assay might show Dinoterb to be far more potent, while a longer-term study might reveal comparable efficacy in species with high esterase activity. Research has shown that Dinoterb acetate has better selectivity and is better tolerated by plants than Dinoterb.[1]

  • Toxicology: Dinoterb is highly toxic by all routes of exposure, with toxicity enhanced by high ambient temperatures.[1][8] Symptoms include fever, sweating, confusion, and in severe cases, seizures and coma.[8] Dinoterb acetate, while also classified as highly toxic, may exhibit a delayed onset of systemic toxicity pending its conversion to Dinoterb.[4] Safety protocols must account for the potential of both compounds to cause severe harm.

  • Environmental Fate and Metabolism: Research on the environmental persistence of these compounds must track both the parent molecule and the active metabolite. Studies on Dinoterb acetate should focus on identifying the esterase enzymes responsible for its activation in different soil types and microbial communities. The degradation and sorption characteristics of the more lipophilic acetate form will differ from the more polar active form.[9]

Analytical Methodologies

Accurate quantification of Dinoterb and Dinoterb acetate in complex matrices like soil, water, or biological tissues is essential for research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[10]

Protocol: General Workflow for LC-MS/MS Analysis
  • Sample Extraction:

    • Homogenize 5-10 g of the sample (e.g., soil, plant tissue) with a suitable organic solvent. For agricultural products, acetone is commonly used.[10]

    • For robust extraction, use a mixture of acetone and hexane.

    • Sonicate or shake the mixture for 20-30 minutes to ensure complete extraction.

    • Centrifuge the sample to pellet solid debris.

  • Solvent Partitioning (Cleanup):

    • Collect the supernatant (the organic extract).

    • Perform a liquid-liquid partition by adding hexane and a saturated sodium chloride solution to separate lipids and other nonpolar interferences from the analytes.[10]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Further purify the extract using an SPE cartridge (e.g., PSA mini column) to remove pigments and other polar interferences.[10]

    • Elute the analytes from the cartridge with a clean solvent mixture.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of the mobile phase (e.g., methanol/water mixture) for LC-MS/MS analysis.

  • LC-MS/MS Detection:

    • Inject the prepared sample into an LC system equipped with a C18 column.

    • Use a mobile phase gradient suitable for separating Dinoterb and Dinoterb acetate.

    • Detect and quantify the compounds using a tandem mass spectrometer operating in negative ion electrospray ionization (ESI-) mode, monitoring for specific parent-daughter ion transitions.[10]

G Start Sample (Soil, Plant Tissue) Step1 Solvent Extraction (Acetone/Hexane) Start->Step1 Step2 Liquid-Liquid Partitioning (Hexane/NaCl) Step1->Step2 Crude Extract Step3 SPE Cleanup (PSA Cartridge) Step2->Step3 Partitioned Extract Step4 Evaporation & Reconstitution Step3->Step4 Clean Extract End LC-MS/MS Analysis Step4->End Final Sample

Caption: General workflow for sample preparation and analysis.

Conclusion

The key difference between Dinoterb acetate and Dinoterb is one of form and function: Dinoterb acetate is a chemically masked pro-herbicide, while Dinoterb is the unmasked, biologically active toxicant. This distinction governs their selectivity, application, toxicity profile, and environmental behavior. For researchers, recognizing this pro-drug to active-drug relationship is fundamental. Experimental designs must account for the metabolic activation step of Dinoterb acetate to generate meaningful and accurate data, whether in the context of agricultural science, toxicology, or environmental chemistry. This understanding ensures not only the integrity of the research but also the implementation of appropriate safety measures when handling these potent dinitrophenolic compounds.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14994, Dinoterb. Retrieved from [Link]

  • Agriculture and Environment Research Unit (AERU). (n.d.). Dinoterb (Ref: LS 63133). University of Hertfordshire. Retrieved from [Link]

  • Wikipedia. (2025, August 25). Dinoterb. Retrieved from [Link]

  • Takahashi, K., et al. (2013). Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS. Journal of the Food Hygienic Society of Japan, 54(1), 1-6.
  • Sreedhar, M., et al. (2003). Differential pulse adsorptive stripping voltammetric determination of dinoseb and dinoterb at a modified electrode. Analytical Sciences, 19(4), 511-516. doi:10.2116/analsci.19.511
  • JoDrugs. (n.d.). dinoterb. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Lewis, K. et al. (n.d.). dinoterb acetate data sheet. Compendium of Pesticide Common Names. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76666, Dinoterb acetate. Retrieved from [Link]

  • Agriculture and Environment Research Unit (AERU). (n.d.). Dinoterb acetate. University of Hertfordshire. Retrieved from [Link]

  • Lewis, K. et al. (n.d.). dinoterb data sheet. Compendium of Pesticide Common Names. Retrieved from [Link]

  • Wikipedia. (n.d.). Dinoseb. Retrieved from [Link]

  • Agriculture and Environment Research Unit (AERU). (2026, January 3). Dinoseb acetate (Ref: HOE 02904). University of Hertfordshire. Retrieved from [Link]

  • Beulke, S., & Malkomes, H. P. (2001). Effects of the herbicides metazachlor and dinoterb on the soil microflora and the degradation and sorption of metazachlor under different environmental conditions. Biology and Fertility of Soils, 33, 467-474.
  • Tcherkez, G., et al. (2022). Light-Dependence of Formate (C1) and Acetate (C2) Transport and Oxidation in Poplar Trees. Plants, 11(15), 1988. doi:10.3390/plants11151988
  • Parvin, K., et al. (2024). Acetic acid: a cheap but chief metabolic regulator for abiotic stress tolerance in plants. Plant Stress, 12, 100378. doi:10.1016/j.stress.2024.100378
  • Adnan, M., et al. (2022). The fate of secondary metabolites in plants growing on Cd-, As-, and Pb-contaminated soils—a comprehensive review. Environmental Science and Pollution Research, 30(10), 25687-25712. doi:10.1007/s11356-022-24754-0
  • Chaloin, O., et al. (2012). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses, 89, 134. doi:10.15227/orgsyn.089.0134
  • Donoso, R. A., et al. (2024). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. International Journal of Molecular Sciences, 25(24), 13531. doi:10.3390/ijms252413531
  • Anwer, J., & Perveen, S. (2011). Developmental Toxicity of Nitrophenolic Herbicide Dinoseb, 2-Sec-Butyl-4,6-Dinitrophenol. In Herbicides and Environment. IntechOpen. doi:10.5772/18335

Sources

A Technical Guide to the Historical Research Applications of Dinoterb and its Acetate Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the historical research applications and biochemical mechanisms of Dinoterb and its derivative, Dinoterb acetate. As compounds that are now largely discontinued for agricultural use due to safety concerns, their historical context offers valuable insights into the development of herbicides and the study of cellular respiration and photosynthesis.

Introduction: The Rise and Fall of a Dinitrophenol Herbicide

Dinoterb, a dinitrophenol herbicide, emerged in the mid-20th century as a potent tool in agriculture for the control of broadleaf weeds.[1] First reported in 1965, it belongs to a class of compounds known for their broad-spectrum activity.[2] Its utility was further expanded with the development of Dinoterb acetate, an ester derivative designed for improved selectivity and plant tolerance.[3] However, the very biochemical potency that made these compounds effective also led to significant toxicity concerns. By 1986, the use of Dinoterb was suspended in the United States, and it is now banned in the European Union, marking the end of its commercial application.[4] This guide revisits the scientific underpinnings of Dinoterb and its acetate, exploring their mechanisms of action and the research methodologies used to characterize them.

Physicochemical Properties and Formulations

Dinoterb is a yellow solid with low solubility in water.[3] It was typically formulated as emulsifiable concentrates or soluble concentrates for agricultural application.[3] Dinoterb acetate, its derivative, was also developed to enhance its applicability, particularly for winter treatments of fruit trees and grapevines.[3]

Property Dinoterb Dinoterb Acetate
IUPAC Name 2-tert-butyl-4,6-dinitrophenol2-tert-butyl-4,6-dinitrophenyl acetate
CAS Number 1420-07-13204-27-1
Molecular Formula C10H12N2O5C12H14N2O6
Molar Mass 240.21 g/mol 282.24 g/mol
Physical State Yellow solid-

Core Mechanism of Action: A Tale of Two Organelles

The primary mechanism of action for Dinoterb, and by extension Dinoterb acetate, is the disruption of fundamental energy-transducing processes in both mitochondria and chloroplasts.[3] This dual action made it a potent, non-selective contact herbicide.[2]

Uncoupling of Oxidative Phosphorylation in Mitochondria

At low concentrations, Dinoterb acts as a classic uncoupler of oxidative phosphorylation.[3] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. At higher concentrations, it also inhibits the electron transport chain, likely at a site before cytochrome c.[3]

ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (Δp) ETC->H_gradient Pumps Protons ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives ATP ATP ATP_synthase->ATP Synthesizes Dinoterb Dinoterb Dinoterb->ETC Inhibits (High Conc.) Dinoterb->H_gradient Dissipates PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ Electron Flow Cytb6f Cytochrome b6f PQ->Cytb6f PC Plastocyanin (PC) Cytb6f->PC PSI Photosystem I (PSI) PC->PSI NADP_reductase NADP+ Reductase PSI->NADP_reductase NADPH NADPH NADP_reductase->NADPH Dinoterb Dinoterb Dinoterb->PQ Inhibits

Caption: Photosynthetic inhibition by Dinoterb.

Historical Research Protocols: A Methodological Overview

The investigation of Dinoterb and its acetate derivative historically relied on a combination of in vitro biochemical assays and in vivo plant studies.

In Vitro Analysis of Mitochondrial Respiration

Objective: To determine the effect of Dinoterb on oxidative phosphorylation and electron transport in isolated mitochondria.

Step-by-Step Methodology:

  • Isolation of Mitochondria: Mitochondria were typically isolated from rat liver or plant tissues by differential centrifugation.

  • Oxygen Consumption Measurement: An oxygen electrode (Clark-type) was used to measure the rate of oxygen consumption in a reaction buffer containing isolated mitochondria, a respiratory substrate (e.g., succinate), and ADP.

  • Uncoupling Assay: Dinoterb was added at various concentrations to assess its ability to stimulate oxygen consumption in the absence of ADP, a hallmark of uncoupling.

  • Electron Transport Chain Inhibition Assay: The effect of higher concentrations of Dinoterb on the rate of oxygen consumption in the presence of both substrate and ADP was measured to identify inhibition of the electron transport chain.

In Vivo Herbicide Efficacy and Selectivity Studies

Objective: To evaluate the herbicidal activity of Dinoterb and Dinoterb acetate on target weed species and their selectivity towards crops.

Step-by-Step Methodology:

  • Plant Cultivation: Target weed and crop species were grown under controlled greenhouse conditions.

  • Herbicide Application: Dinoterb and Dinoterb acetate were applied at various rates, typically as a post-emergence spray.

  • Phytotoxicity Assessment: The degree of plant injury was visually assessed at set time intervals after treatment, using a rating scale.

  • Comparative Analysis: The results for Dinoterb and Dinoterb acetate were compared to determine differences in efficacy and crop tolerance. It was through such studies that Dinoterb acetate was found to have "excellent selectivity and was better tolerated by plants than dinoterb". [3]

Dinoterb Acetate: A Derivative with Enhanced Properties

Dinoterb acetate was developed as a more selective alternative to its parent compound. [3]While the fundamental mechanism of action is presumed to be the same, the acetate group likely alters its uptake, translocation, and metabolism within the plant, leading to improved crop safety. Historical applications of Dinoterb acetate included the control of insects and Acari on fruit trees and grapevines during the winter months, highlighting its broader pesticidal activity. [3]

Conclusion: Lessons from a Legacy Herbicide

The story of Dinoterb and Dinoterb acetate is a compelling case study in the evolution of herbicide science. Their potent, dual-action mechanism provided effective weed control but also underscored the challenges of developing compounds with a favorable safety profile. While no longer in use, the historical research into these dinitrophenol derivatives contributed to a deeper understanding of fundamental bioenergetic processes and informed the development of subsequent generations of safer and more selective herbicides.

References

  • PubChem. (n.d.). Dinoterb. National Center for Biotechnology Information. Retrieved from [Link]

  • AERU. (n.d.). Dinoterb (Ref: LS 63133). University of Hertfordshire. Retrieved from [Link]

  • AERU. (n.d.). Dinoterb acetate. University of Hertfordshire. Retrieved from [Link]

  • Wikipedia. (2023, August 25). Dinoterb. Retrieved from [Link]

  • Wikipedia. (n.d.). Dinoseb. Retrieved from [Link]

  • Compendium of Pesticide Common Names. (n.d.). dinoterb acetate. Retrieved from [Link]

  • ESSLAB. (n.d.). Dinoterb. Retrieved from [Link]

  • AERU. (n.d.). Dinoseb acetate (Ref: HOE 02904). University of Hertfordshire. Retrieved from [Link]

  • Compendium of Pesticide Common Names. (n.d.). dinoterb. Retrieved from [Link]

Sources

Dinoterb Acetate as an Uncoupler of Oxidative Phosphorylation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Dinoterb acetate, a dinitrophenol derivative, and its role as a potent uncoupler of mitochondrial oxidative phosphorylation. This document is intended for researchers, scientists, and professionals in drug development who are investigating cellular bioenergetics and mitochondrial function.

Introduction: The Chemiosmotic Theory and the Role of Uncouplers

Mitochondrial oxidative phosphorylation is the primary mechanism for ATP synthesis in aerobic organisms, governed by the chemiosmotic theory. The electron transport chain (ETC) harnesses the energy from substrate oxidation to pump protons from the mitochondrial matrix to the intermembrane space, establishing an electrochemical gradient known as the proton-motive force. This force drives the F1Fo-ATP synthase to produce ATP.

Uncouplers of oxidative phosphorylation are molecules that disrupt this tightly coupled process. They function by dissipating the proton gradient, allowing protons to re-enter the mitochondrial matrix without passing through the ATP synthase.[1] This leads to a futile cycle of proton pumping and leaking, resulting in increased oxygen consumption without concomitant ATP synthesis. The energy stored in the proton gradient is instead dissipated as heat.[2]

Dinoterb, or 2-tert-butyl-4,6-dinitrophenol, is a chemical compound that acts as such an uncoupler, affecting respiration in mitochondria.[3][4] Its acetylated form, Dinoterb acetate, shares this fundamental mechanism. While historically used as a contact herbicide, its potent bioenergetic effects make it a valuable tool for studying mitochondrial function and dysfunction in a research setting.[3][4] However, it is crucial to note that Dinoterb and its derivatives are highly toxic and their use has been banned or suspended in many regions for agricultural purposes.[3][5][6]

Physicochemical Properties of Dinoterb Acetate

A thorough understanding of the physicochemical properties of Dinoterb acetate is essential for its appropriate handling and use in experimental settings.

PropertyValueSource
Chemical Formula C12H14N2O6[7]
Molar Mass 282.25 g/mol [7][8][9]
Appearance Yellow solid (Dinoterb)[4]
Melting Point 133.0-134.5 °C[10]
Solubility Practically insoluble in water. Soluble in aqueous alkalis, cyclohexanone, dimethylsulfoxide, ethyl acetate, glycols, and alcohols.[11]
CAS Number 3204-27-1[7][9][10]

Dinoterb acetate's lipophilic nature, a characteristic of many chemical uncouplers, allows it to readily traverse biological membranes, including the inner mitochondrial membrane, which is crucial for its mechanism of action.[12][13]

Mechanism of Action: Protonophoric Activity

Dinoterb acetate exerts its uncoupling effect through its action as a protonophore. Weakly acidic uncouplers like dinitrophenols possess an acid dissociable group and a bulky hydrophobic moiety.[12][14] This structure enables them to shuttle protons across the otherwise impermeable inner mitochondrial membrane.

The proposed mechanism involves the following steps:

  • In the acidic environment of the intermembrane space, the anionic form of the uncoupler becomes protonated.

  • The now neutral, lipophilic molecule diffuses across the inner mitochondrial membrane into the more alkaline matrix.

  • Within the matrix, the molecule deprotonates, releasing a proton and reverting to its anionic form.

  • The anion then returns to the intermembrane space, driven by the membrane potential, to repeat the cycle.

This cyclical transport of protons effectively short-circuits the proton-motive force, uncoupling electron transport from ATP synthesis.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Matrix Matrix (High pH) cluster_IMS Intermembrane Space (Low pH) cluster_Uncoupling Dinoterb Acetate Action Matrix_Content Uncoupler_Protonated D-H (Protonated) Lipophilic IMS_Content Uncoupler_Anion D- (Anion) ETC Electron Transport Chain IMS IMS ETC->IMS H+ ATP_Synthase ATP Synthase Matrix Matrix ATP_Synthase->Matrix H+ IMS->ATP_Synthase H+ Uncoupler_Protonated->Matrix_Content Diffusion Uncoupler_Protonated->Uncoupler_Anion Deprotonation Uncoupler_Anion->IMS_Content Return via Membrane Potential Uncoupler_Anion->Uncoupler_Protonated Protonation

Caption: Mechanism of protonophoric action of Dinoterb acetate.

Experimental Protocols for Studying Dinoterb Acetate

The following protocols provide a framework for investigating the effects of Dinoterb acetate on mitochondrial function. It is imperative to adhere to all institutional safety guidelines when handling this hazardous compound.[7][15]

Preparation of Dinoterb Acetate Stock Solution

Materials:

  • Dinoterb acetate powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Due to its high toxicity, handle Dinoterb acetate in a certified chemical fume hood wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[15]

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving Dinoterb acetate powder in anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Measurement of Mitochondrial Respiration

The effect of Dinoterb acetate on cellular or mitochondrial oxygen consumption can be quantified using high-resolution respirometry (e.g., Seahorse XF Analyzer or Oroboros O2k).

Workflow:

start Seed cells or isolate mitochondria equilibrate Equilibrate in assay medium start->equilibrate baseline Measure baseline Oxygen Consumption Rate (OCR) equilibrate->baseline inject_da Inject Dinoterb Acetate (titration of concentrations) baseline->inject_da measure_uncoupled Measure uncoupled OCR inject_da->measure_uncoupled inject_inhibitors Inject ETC inhibitors (e.g., Rotenone/Antimycin A) to determine non-mitochondrial respiration measure_uncoupled->inject_inhibitors analyze Analyze data and calculate maximal respiration inject_inhibitors->analyze

Caption: Workflow for measuring mitochondrial respiration.

Expected Outcome: A dose-dependent increase in the oxygen consumption rate (OCR) will be observed as Dinoterb acetate uncouples respiration from ATP synthesis. At supra-optimal concentrations, OCR may decrease due to inhibition of the electron transport chain.[4]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The dissipation of the proton gradient by Dinoterb acetate can be directly observed by measuring the mitochondrial membrane potential. Fluorescent dyes such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1 are commonly used for this purpose.[16][17][18]

Procedure (using TMRM):

  • Culture cells on glass-bottom dishes suitable for microscopy.

  • Load the cells with a low, non-quenching concentration of TMRM (e.g., 25-50 nM) in a suitable buffer.

  • Acquire baseline fluorescence images using a fluorescence microscope.

  • Add Dinoterb acetate at the desired concentration and continue to acquire images over time.

  • As a positive control for complete depolarization, add a potent uncoupler like FCCP at the end of the experiment.[17]

Expected Outcome: A rapid decrease in TMRM fluorescence intensity will be observed upon the addition of Dinoterb acetate, indicating depolarization of the mitochondrial membrane.[17]

Quantification of ATP Synthesis

The direct consequence of uncoupling is a decrease in mitochondrial ATP production. This can be measured using luciferin/luciferase-based assays.[19][20][21][22]

Procedure (using a commercial ATP assay kit):

  • Treat cells or isolated mitochondria with varying concentrations of Dinoterb acetate for a defined period.

  • Lyse the cells or mitochondria to release ATP.

  • Follow the kit manufacturer's instructions to mix the lysate with the luciferin/luciferase reagent.

  • Measure the resulting luminescence using a luminometer.

  • Normalize the ATP levels to the total protein concentration of each sample.

Expected Outcome: A dose-dependent decrease in ATP levels will be observed in cells or mitochondria treated with Dinoterb acetate.

Safety and Handling

Dinoterb and its derivatives are classified as highly toxic.[5][6][7] Exposure can occur through ingestion, inhalation, and skin contact.[11] Symptoms of exposure can include fever, sweating, thirst, headache, and confusion.[15] Severe exposure can be fatal.[7] All handling of Dinoterb acetate must be performed in a designated area with appropriate engineering controls (e.g., chemical fume hood) and personal protective equipment.[15]

Conclusion

Dinoterb acetate is a powerful tool for the in vitro and in cellulo study of mitochondrial bioenergetics. Its well-characterized mechanism as a protonophoric uncoupler allows for the controlled dissociation of mitochondrial respiration from ATP synthesis. By employing the methodologies outlined in this guide, researchers can effectively probe the intricacies of mitochondrial function and its role in cellular physiology and pathology. However, the extreme toxicity of this compound necessitates stringent safety precautions.

References

  • Assay of ATP synthesis using single giant mitochondria. (1984). PubMed.
  • A sensitive, simple assay of mitochondrial ATP synthesis of cultured mammalian cells suitable for high-throughput analysis. (2010). PubMed.
  • Measuring mitochondrial membrane potential. (2021). PMC.
  • Measuring Rates of
  • Dinoterb. (n.d.). Wikipedia. [Link]

  • Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction. (n.d.). American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]

  • Dinoterb acetate. (n.d.). PubChem. [Link]

  • Measuring mitochondrial membrane potential. (2021). ResearchGate. [Link]

  • Dinoterb. (n.d.). PubChem. [Link]

  • Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. (2020). PubMed Central. [Link]

  • Dinoterb (Ref: LS 63133). (n.d.). AERU. [Link]

  • Dinoterb acetate. (n.d.). AERU - University of Hertfordshire. [Link]

  • Uncoupling proteins: current status and therapeutic prospects. (2000). PMC. [Link]

  • Determination of mitochondrial membrane potential and reactive oxygen species in live rat cortical neurons. (2011). PubMed. [Link]

  • dinoterb. (n.d.). JoDrugs. [Link]

  • Christoph Maack on how to measure mitochondrial parameters in cardiac myocytes. (2018). YouTube. [Link]

  • Dinoterb acetate [ISO]. (n.d.). SIELC Technologies. [Link]

  • Real-time assessment of relative mitochondrial ATP synthesis response against inhibiting and stimulating substrates (MitoRAISE). (2022). springermedizin.de. [Link]

  • Dinoseb acetate (Ref: HOE 02904). (n.d.). AERU. [Link]

  • Uncouplers of oxidative phosphorylation. (1990). PMC. [Link]

  • Mitochondrial respiration and membrane potential are regulated by the allosteric ATP-inhibition of cytochrome c oxidase. (2010). PubMed. [Link]

  • dinoterb acetate data sheet. (n.d.). alanwood.net. [Link]

  • Uncoupler. (n.d.). Wikipedia. [Link]

  • Uncoupling protein. (n.d.). Wikipedia. [Link]

  • Mitochondrial uncouplers with an extraordinary dynamic range. (2007). PMC. [Link]

  • Researchers develop mild mitochondrial uncouplers for obesity treatment. (2023). News-Medical.net. [Link]

  • Complex Heterocycles as Mitochondrial Uncouplers. (2021). VTechWorks. [Link]

  • Analytical Standard, Dinoterb acetate, 250 mg. (n.d.). CP Lab Safety. [Link]

  • 2,4-dinitrophenol acts as an uncoupler of oxidative phosphorylation. (2021). ResearchGate. [Link]

  • New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: OPC-163493. (2021). ACS Omega. [Link]

  • Uncouplers of Oxidative Phosphorylation. (n.d.). CUTM Courseware. [Link]

  • Mechanism of action of reagents that uncouple oxidative phosphorylation. (1969). PubMed. [Link]

  • The mechanism of uncoupling of oxidative phosphorylation by 2,4-dinitrophenol. (1967). PubMed. [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Dinoseb. (n.d.). Wikipedia. [Link]

  • 14 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

Sources

Toxicological Profile of Dinoterb Acetate for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for assessing the in vitro toxicology of Dinoterb acetate. It is designed for researchers, toxicologists, and drug development professionals who require a deep, mechanistically-grounded understanding of how to design and execute a robust in vitro safety evaluation for this compound. The structure moves from foundational theory to practical application, emphasizing the rationale behind experimental choices to ensure scientifically sound and reproducible outcomes.

Introduction and Strategic Overview

Dinoterb (2-tert-butyl-4,6-dinitrophenol) is a dinitrophenolic herbicide, and its acetate form, Dinoterb acetate, is a related chemical entity. While the use of Dinoterb is now heavily restricted in many jurisdictions due to its high toxicity, understanding its toxicological profile remains critical for environmental risk assessment and the evaluation of related compounds. In vitro toxicology provides a powerful, ethics-forward approach to elucidate the specific cellular and molecular mechanisms driving its toxicity without the use of animal testing.

The core of Dinoterb's toxicity lies in its ability to act as an uncoupler of oxidative phosphorylation. This guide is therefore structured around a central hypothesis: the primary mode of action for Dinoterb acetate's toxicity in vitro is mitochondrial dysfunction, which precipitates a cascade of secondary effects including cytotoxicity and potentially genotoxicity. Our testing strategy will be designed to first confirm this primary mechanism and then investigate its downstream consequences.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

To design a relevant in vitro testing battery, one must first understand the fundamental mechanism of toxicity. Dinoterb, the active form of Dinoterb acetate following likely intracellular hydrolysis, belongs to a class of chemicals known as protonophoric uncouplers.

In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a potent electrochemical gradient known as the proton-motive force (PMF). This PMF is the driving force used by ATP synthase to produce ATP, the cell's energy currency.

Dinoterb disrupts this process. As a lipophilic weak acid, it readily diffuses across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. It then diffuses back into the matrix, where it releases the proton. This action effectively creates a "short-circuit," dissipating the proton gradient. The ETC works harder to compensate, consuming oxygen at an accelerated rate, but since the gradient is continuously dissipated, ATP production is severely impaired. The energy that would have been used for ATP synthesis is instead lost as heat.

This mechanism is visualized in the diagram below.

Workflow for Seahorse XF Real-Time ATP Rate Assay cluster_Prep Day 1: Preparation cluster_Assay Day 2: Assay Execution cluster_Analysis Day 2: Analysis Seed Seed HepG2 Cells in XF Plate Hydrate Hydrate Sensor Cartridge Wash Wash Cells & Add Assay Medium Seed->Wash 24h Incubation Load Load Cartridge: 1. Dinoterb 2. Oligomycin 3. Rot/AA Hydrate->Load Overnight Calibrate Calibrate Analyzer Wash->Calibrate Load->Calibrate Run Run Assay: Measure OCR/ECAR Calibrate->Run Calculate Calculate ATP Production Rates Run->Calculate Interpret Interpret Data: Compare Treated vs. Vehicle Calculate->Interpret

An In-depth Technical Guide to the Environmental Fate and Degradation of Dinoterb Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dinoterb acetate (2-tert-butyl-4,6-dinitrophenyl acetate) is a dinitrophenol herbicide, a class of compounds known for their biological activity and potential environmental impact. While its use has been restricted in many regions, understanding its environmental fate remains crucial for assessing the risks associated with its historical use and for the broader understanding of dinitrophenol pesticide behavior. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of Dinoterb acetate. It synthesizes available data on its physicochemical properties, abiotic and biotic degradation pathways, and mobility in soil and water. Recognizing the significant data gaps for Dinoterb acetate, this guide also presents detailed, field-proven experimental protocols for key environmental fate studies, empowering researchers to generate the necessary data for a complete risk assessment.

Introduction to Dinoterb Acetate

Dinoterb acetate belongs to the dinitrophenol family of herbicides. It was developed to offer better plant tolerance compared to its parent compound, Dinoterb.[1] The mode of action for dinitrophenols involves the uncoupling of oxidative phosphorylation in both mitochondria and chloroplasts, disrupting cellular energy production.[2] While effective as a herbicide, the inherent toxicity of dinitrophenols necessitates a thorough evaluation of their environmental persistence and behavior.

The environmental fate of Dinoterb acetate is governed by a combination of transport and transformation processes. Upon release into the environment, it is subject to partitioning between soil, water, and air, as well as degradation through chemical and biological pathways. The initial and most critical transformation step for Dinoterb acetate is the hydrolysis of the ester linkage to yield Dinoterb and acetic acid. The subsequent environmental behavior is then largely dictated by the properties of Dinoterb.

Physicochemical Properties

A fundamental understanding of a pesticide's physicochemical properties is essential for predicting its environmental distribution and fate. The available data for Dinoterb acetate and its primary degradation product, Dinoterb, are summarized in the table below.

PropertyDinoterb AcetateDinoterbReference(s)
IUPAC Name 2-tert-butyl-4,6-dinitrophenyl acetate2-tert-butyl-4,6-dinitrophenol[2][3]
CAS Number 3204-27-11420-07-1[2][3]
Molecular Formula C₁₂H₁₄N₂O₆C₁₀H₁₂N₂O₅[2][3]
Molecular Weight 282.25 g/mol 240.21 g/mol [2][3]
Vapor Pressure (@ 20°C) 20 mPa (as dinoterb)20 mPa[4]
Henry's Law Constant (@ 25°C) 1.07 Pa m³/mol (as dinoterb)-[4]
Water Solubility (@ 20°C, pH 7) -4.5 mg/L[5]
log P (octanol-water partition coeff.) 1.91 (as dinoterb)1.91[4]
pKa -4.8 - 5.0[2]

Note: Data for Dinoterb acetate is limited; some values are reported as the parent compound, Dinoterb.

Environmental Degradation Pathways

The degradation of Dinoterb acetate in the environment is a multi-faceted process involving abiotic and biotic mechanisms. The overall degradation cascade is initiated by the hydrolysis of the acetate ester, followed by the transformation of the resulting Dinoterb molecule.

Dinoterb_Acetate Dinoterb Acetate Dinoterb Dinoterb Dinoterb_Acetate->Dinoterb Hydrolysis Metabolites Further Degradation Products Dinoterb->Metabolites Photolysis Microbial Degradation Mineralization CO2 + H2O + Biomass Metabolites->Mineralization Microbial Activity

Caption: Primary degradation pathway of Dinoterb acetate.

Abiotic Degradation

3.1.1. Hydrolysis

3.1.2. Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light. Dinoterb contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis by sunlight.[2] However, quantitative data such as the quantum yield or environmental half-lives for the photodegradation of Dinoterb acetate or Dinoterb in water or on soil surfaces are not currently available in published literature. For many pesticides, photodegradation on soil surfaces is a significant dissipation route.[7][8]

Biotic Degradation

3.2.1. Aerobic Biodegradation

Under aerobic conditions, microbial degradation is a key process in the dissipation of many pesticides. For Dinoterb, a biodegradation half-life of 68 days has been reported in solid aqueous suspension tests.[2] Another source suggests a typical soil degradation DT₅₀ of 10 days, although it is not specified whether this refers to Dinoterb or Dinoterb acetate.[4] The degradation of dinitrophenol compounds in soil is influenced by various factors, including soil type, organic matter content, temperature, and the composition of the microbial community.[9]

3.2.2. Anaerobic Biodegradation

In anaerobic environments, such as flooded soils or sediments, the degradation pathway for nitroaromatic compounds often involves the reduction of the nitro groups.[10] Studies on the related compound Dinoseb have shown that under anaerobic conditions, it can be completely degraded by microbial consortia.[11] This process typically involves the reduction of the nitro groups to amino groups, which can then be further transformed. While specific studies on the anaerobic biodegradation of Dinoterb acetate are lacking, it is plausible that a similar reductive pathway occurs following the initial hydrolysis to Dinoterb.

Mobility and Distribution in the Environment

The mobility of a pesticide in the environment determines its potential to move from the application site and contaminate non-target areas, including groundwater.

Soil Sorption and Mobility

The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the mobility of a substance in soil. A high Koc value indicates strong adsorption to soil organic matter and low mobility, while a low Koc value suggests weak adsorption and high mobility.[12] There is no experimentally determined Koc value for Dinoterb acetate in the available literature. For the parent compound Dinoterb, a reported Koc value of 98 suggests high mobility in soil.[2] However, the mobility of dinitrophenols is also influenced by soil pH. As weak acids, their anionic form, which is more prevalent at higher pH, is generally more mobile.

Volatilization

The potential for a pesticide to volatilize from soil or plant surfaces and enter the atmosphere is assessed using its vapor pressure and Henry's Law constant. Dinoterb acetate, with a reported Henry's Law constant of 1.07 Pa m³/mol (as dinoterb), is considered moderately volatile.[4]

Experimental Protocols for Environmental Fate Studies

Given the significant data gaps for Dinoterb acetate, the following section provides detailed, step-by-step methodologies for key environmental fate studies, based on internationally recognized guidelines.

Hydrolysis as a Function of pH (OECD 111)

Objective: To determine the rate of hydrolytic degradation of Dinoterb acetate in aqueous solutions at different pH values.

Protocol:

  • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Add a known concentration of radiolabeled or non-labeled Dinoterb acetate to each buffer solution in sterile, light-protected vessels.

  • Incubate the solutions at a constant temperature (e.g., 25°C).

  • At predetermined time intervals, collect triplicate samples from each pH treatment.

  • Analyze the samples for the concentration of Dinoterb acetate and the formation of Dinoterb using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the hydrolysis rate constant and the half-life (DT₅₀) at each pH.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare sterile buffer solutions (pH 4, 7, 9) B Add Dinoterb Acetate A->B C Incubate at constant temperature in the dark B->C D Sample at time intervals C->D E Analyze for Dinoterb Acetate and Dinoterb (LC-MS/MS) D->E F Calculate DT50 E->F

Caption: Workflow for a hydrolysis study (OECD 111).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

Objective: To determine the rate and route of degradation of Dinoterb acetate in soil under aerobic and anaerobic conditions.[13][14]

Protocol:

  • Select and characterize representative agricultural soils.

  • Treat the soil samples with a known concentration of radiolabeled Dinoterb acetate.

  • For the aerobic study, maintain the soil at a specific moisture content and temperature, ensuring continuous aeration.

  • For the anaerobic study, flood the soil with water after an initial aerobic phase to establish anaerobic conditions.

  • At various time points, extract soil samples and analyze for Dinoterb acetate and its degradation products.

  • Quantify the formation of non-extractable residues and mineralization to ¹⁴CO₂ (if using radiolabeled material).

  • Determine the degradation half-lives (DT₅₀ and DT₉₀) for Dinoterb acetate and major metabolites.

Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

Objective: To determine the soil adsorption/desorption characteristics of Dinoterb acetate.[6][13][15][16]

Protocol:

  • Prepare a stock solution of Dinoterb acetate in 0.01 M CaCl₂.

  • Add aliquots of the stock solution to several different soil types with varying organic carbon content and pH.

  • Equilibrate the soil-solution mixtures by shaking for a defined period.

  • Centrifuge the samples and analyze the supernatant for the concentration of Dinoterb acetate.

  • Calculate the amount of Dinoterb acetate adsorbed to the soil.

  • Determine the adsorption coefficient (Kd) and normalize to the organic carbon content to obtain the Koc value.

  • For desorption, replace a portion of the supernatant with fresh CaCl₂ solution and re-equilibrate.

Analytical Methodologies

Accurate quantification of Dinoterb acetate and its primary metabolite, Dinoterb, in environmental matrices is essential for fate and transport studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for this purpose.[17][18]

Sample Preparation

Soil:

  • Extraction: Soil samples can be extracted with an appropriate organic solvent mixture, such as acetone and hexane.[17]

  • Cleanup: The crude extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.[19][20]

Water:

  • Extraction: Solid-phase extraction is a common method for extracting and concentrating Dinoterb acetate and Dinoterb from water samples.[21]

  • Elution: The analytes are then eluted from the SPE cartridge with a suitable solvent.

LC-MS/MS Analysis
  • Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of Dinoterb acetate and Dinoterb. A gradient elution with a mobile phase consisting of methanol and water (with a small amount of acid, e.g., acetic acid) is often employed.[17]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Multiple reaction monitoring (MRM) is used for quantification and confirmation by monitoring specific precursor-to-product ion transitions for each analyte.

Conclusion

The environmental fate of Dinoterb acetate is characterized by an initial hydrolysis to Dinoterb, followed by further degradation through a combination of photolytic and microbial processes. While data for the parent compound, Dinoterb, suggests it is non-persistent and mobile in soil, there is a critical lack of specific experimental data for Dinoterb acetate. This guide has outlined the probable environmental behavior of Dinoterb acetate based on available information and has provided detailed experimental protocols to address the existing data gaps. The generation of robust data on the hydrolysis, photodegradation, biodegradation, and soil sorption of Dinoterb acetate is imperative for a comprehensive environmental risk assessment.

References

  • A Review: General Base Catalysis Hydrolysis of Organophosphorus Insectisides by Different Amines. (n.d.). Retrieved from [Link]

  • Dinoterb acetate - AERU - University of Hertfordshire. (n.d.). Retrieved from [Link]

  • Dinoterb | C10H12N2O5 | CID 14994 - PubChem. (n.d.). Retrieved from [Link]

  • Environmental fate studies - Fera Science. (n.d.). Retrieved from [Link]

  • Prediction of hydrolysis products of organic chemicals under environmental pH conditions. (n.d.). Retrieved from [Link]

  • Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method | OECD. (n.d.). Retrieved from [Link]

  • POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrophenols - NCBI. (n.d.). Retrieved from [Link]

  • OECD 106: Adsorption-desorption using a batch equilibrium method. (n.d.). Retrieved from [Link]

  • 2,4-Dinitrophenol | EPA. (n.d.). Retrieved from [Link]

  • log KOC - ECETOC. (n.d.). Retrieved from [Link]

  • Behavior of Dinitroaniline Herbicides in Soils - Scilit. (n.d.). Retrieved from [Link]

  • Dinoterb acetate | C12H14N2O6 | CID 76666 - PubChem. (n.d.). Retrieved from [Link]

  • Analytical Method of Dinoseb and Dinoterb in Agricultural Products, Livestock Products and Seafood by LC-MS/MS | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Analytical methods for tracing pharmaceutical residues in water and wastewater - AquaEnergy Expo Knowledge Hub. (n.d.). Retrieved from [Link]

  • Aerobic and Anaerobic Transformation in Soil. (n.d.). Retrieved from [Link]

  • Photodegradation of pesticides on plant and soil surfaces - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Photodegradation of Pesticides on Plant and Soil Surfaces - ResearchGate. (n.d.). Retrieved from [Link]

  • Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - NIH. (n.d.). Retrieved from [Link]

  • Dinoterb (Ref: LS 63133) - AERU. (n.d.). Retrieved from [Link]

  • Biodegradation of nitroaromatic compounds - PubMed. (n.d.). Retrieved from [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review - MDPI. (n.d.). Retrieved from [Link]

  • Bioremediation of soils contaminated with the herbicide 2-sec-butyl-4,6-dinitrophenol (dinoseb) - PubMed. (n.d.). Retrieved from [Link]

  • (PDF) Yeast biodegradation of some pesticide dinitrophenols - ResearchGate. (n.d.). Retrieved from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.). Retrieved from [Link]

  • Development of Analytical Methods to Analyze Pesticide Residues - MDPI. (n.d.). Retrieved from [Link]

  • Multi-Residue Analysis of Some Polar Pesticides in Water Samples with SPE and LC–MS–MS - EPA. (n.d.). Retrieved from [Link]

  • Developments in Analytical Methods for Detection of Pesticides in Environmental Samples. (n.d.). Retrieved from [Link]

  • Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. (n.d.). Retrieved from [Link]

  • Biodegradation of nitroaromatics and other nitrogen-containing xenobiotics - ResearchGate. (n.d.). Retrieved from [Link]

  • The Influence of Dinitrophenolic Pesticides on the Viability of Plants - ResearchGate. (n.d.). Retrieved from [Link]

  • Analytical Methods for Pesticides and Herbicides - ResearchGate. (n.d.). Retrieved from [Link]

  • Biodegradation of pesticide in agricultural soil employing entomopathogenic fungi: Current state of the art and future perspectives - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • hydrolysis reactions mediated by the different esterases as determined... - ResearchGate. (n.d.). Retrieved from [Link]

  • Toxicity and biodegradation of 2,4-dinitrophenol and 3-nitrophenol in anaerobic systems. (n.d.). Retrieved from [Link]

  • Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils. (n.d.). Retrieved from [Link]

  • Photostability and Photodegradation Pathways of Distinctive Pesticides - ResearchGate. (n.d.). Retrieved from [Link]

  • Efficient removal of 2,4-dinitrophenol from synthetic wastewater and contaminated soil samples using free and immobilized laccases | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Biodegradation of 2,4-dinitrophenol with laccase immobilized on nano-porous silica beads. (n.d.). Retrieved from [Link]

  • Determination of hazardous concentrations of 2,4-dinitrophenol in freshwater ecosystems based on species sensitivity distributions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Investigating the Mitochondrial Effects of Dinoterb Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to investigate the effects of Dinoterb acetate on isolated mitochondria. Dinoterb acetate, a dinitrophenol herbicide, is known to act as an uncoupler of oxidative phosphorylation by disrupting the mitochondrial proton gradient[1]. This application note outlines protocols for the isolation of high-quality mitochondria from rat liver, followed by a suite of assays to meticulously characterize the impact of Dinoterb acetate on mitochondrial respiration, membrane potential, and ATP synthesis. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: Dinoterb Acetate and Mitochondrial Bioenergetics

Mitochondria are central to cellular energy metabolism, primarily through the process of oxidative phosphorylation (OXPHOS). The electron transport chain (ETC) pumps protons across the inner mitochondrial membrane, generating an electrochemical gradient known as the mitochondrial membrane potential (ΔΨm). This potential is the driving force for ATP synthase to produce ATP.

Chemical uncouplers, such as dinitrophenols, are lipophilic weak acids that shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient[2][3]. This uncoupling of electron transport from ATP synthesis leads to an increase in oxygen consumption without a corresponding increase in ATP production, with the energy being dissipated as heat[3]. Dinoterb acetate (2-tert-butyl-4,6-dinitrophenyl acetate) belongs to this class of compounds and is a derivative of dinoterb[1][4]. Understanding its precise effects on mitochondrial function is crucial for toxicological assessments and potential therapeutic applications.

This guide provides a robust set of protocols to empower researchers to dissect the bioenergetic consequences of exposing isolated mitochondria to Dinoterb acetate.

Materials and Reagents

Table 1: Reagents and Consumables
ReagentSupplierCatalog No.Storage
Dinoterb acetateSanta Cruz Biotechnologysc-239473Room Temperature
Rat Liver Tissue--4°C
Mitochondria Isolation Buffer (MIB)--4°C
Respiration Buffer--4°C
Bovine Serum Albumin (BSA), fatty acid-freeSigma-AldrichA70304°C
SucroseSigma-AldrichS7903Room Temperature
MannitolSigma-AldrichM4125Room Temperature
HEPESSigma-AldrichH3375Room Temperature
EGTASigma-AldrichE3889Room Temperature
KClSigma-AldrichP9333Room Temperature
KH2PO4Sigma-AldrichP5655Room Temperature
MgCl2Sigma-AldrichM8266Room Temperature
ADPSigma-AldrichA2754-20°C
SuccinateSigma-AldrichS3674Room Temperature
RotenoneSigma-AldrichR8875-20°C
OligomycinSigma-AldrichO4876-20°C
FCCPSigma-AldrichC2920-20°C
JC-10Abcamab112133-20°C
ATP Determination KitMolecular ProbesA22066-20°C
Bradford ReagentBio-Rad50000064°C

Protocol 1: Isolation of Rat Liver Mitochondria

This protocol is adapted from established methods for isolating functional mitochondria from rat liver tissue[5][6][7][8][9]. The principle is to gently homogenize the tissue to release mitochondria and then use differential centrifugation to separate them from other cellular components. All steps should be performed at 4°C to maintain mitochondrial integrity and function.

Workflow for Mitochondrial Isolation

G start Euthanize rat and excise liver wash Wash liver with ice-cold MIB start->wash mince Mince liver into small pieces wash->mince homogenize Homogenize in MIB with a Teflon pestle mince->homogenize centrifuge1 Centrifuge at low speed (e.g., 700 x g) to pellet nuclei and cell debris homogenize->centrifuge1 supernatant1 Collect supernatant centrifuge1->supernatant1 Supernatant discard1 centrifuge1->discard1 Pellet (discard) centrifuge2 Centrifuge supernatant at high speed (e.g., 10,000 x g) to pellet mitochondria supernatant1->centrifuge2 supernatant2 Discard supernatant centrifuge2->supernatant2 Supernatant (discard) wash_pellet Resuspend mitochondrial pellet in MIB centrifuge2->wash_pellet Pellet centrifuge3 Repeat high-speed centrifugation wash_pellet->centrifuge3 final_pellet Resuspend final mitochondrial pellet in a minimal volume of MIB centrifuge3->final_pellet protein_assay Determine protein concentration (e.g., Bradford assay) final_pellet->protein_assay end Store mitochondria on ice for immediate use protein_assay->end

Caption: Workflow for isolating rat liver mitochondria.

Step-by-Step Protocol:

  • Tissue Preparation: Euthanize a rat according to approved animal welfare protocols. Immediately excise the liver and place it in a beaker of ice-cold Mitochondria Isolation Buffer (MIB: 250 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).

  • Washing and Mincing: Wash the liver thoroughly with MIB to remove excess blood. Transfer the liver to a petri dish on ice and mince it into small pieces using sharp scissors.

  • Homogenization: Transfer the minced liver to a glass-Teflon homogenizer with 10 volumes of MIB. Homogenize with 5-10 gentle strokes of the pestle.

  • Differential Centrifugation:

    • Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Carefully collect the supernatant and transfer it to a new centrifuge tube. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

    • Discard the supernatant and gently resuspend the mitochondrial pellet in MIB.

    • Repeat the high-speed centrifugation (10,000 x g for 10 minutes at 4°C) to wash the mitochondria.

  • Final Preparation: Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume of MIB (e.g., 0.5-1.0 mL).

  • Protein Quantification: Determine the protein concentration of the isolated mitochondria using a Bradford assay or a similar method. The mitochondrial suspension should be diluted for the assay.

  • Storage: Keep the isolated mitochondria on ice and use them for experiments within a few hours to ensure optimal function.

Protocol 2: Assessment of Mitochondrial Respiration

This protocol utilizes a Clark-type oxygen electrode or a plate-based fluorescent assay to measure the rate of oxygen consumption (OCR) in isolated mitochondria[10][11][12][13]. The experiment is designed to assess basal respiration, ADP-stimulated respiration (State 3), and uncoupled respiration.

Experimental Workflow for Oxygen Consumption Measurement

G start Equilibrate respiration buffer in the measurement chamber add_mito Add isolated mitochondria to the chamber start->add_mito add_substrate Add respiratory substrate (e.g., succinate + rotenone) add_mito->add_substrate measure_basal Measure basal respiration (State 2) add_substrate->measure_basal add_adp Add ADP to stimulate ATP synthesis measure_basal->add_adp measure_state3 Measure State 3 respiration add_adp->measure_state3 add_dinoterb Add Dinoterb acetate (experimental group) measure_state3->add_dinoterb measure_uncoupled Measure uncoupled respiration add_dinoterb->measure_uncoupled add_oligomycin Add oligomycin to inhibit ATP synthase measure_uncoupled->add_oligomycin measure_state4o Measure State 4o (leak) respiration add_oligomycin->measure_state4o add_fccp Add FCCP for maximal uncoupling (positive control) measure_state4o->add_fccp measure_max Measure maximal respiration add_fccp->measure_max end Data analysis: Calculate RCR and assess uncoupling effect measure_max->end

Caption: Sequential additions for mitochondrial respirometry.

Step-by-Step Protocol:

  • Chamber Setup: Add air-saturated Respiration Buffer (125 mM KCl, 2 mM MgCl2, 2.5 mM KH2PO4, 20 mM HEPES, 0.1% BSA, pH 7.2) to the oxygen electrode chamber or the wells of a 96-well plate for a fluorescent assay. The temperature should be maintained at 37°C.

  • Mitochondria Addition: Add a known amount of isolated mitochondria (typically 0.3-0.6 mg/mL final concentration) to the chamber and allow the signal to stabilize[10].

  • Substrate Addition: Initiate electron transport by adding a respiratory substrate. For Complex II-driven respiration, add 10 mM succinate and 1 µM rotenone (to inhibit Complex I).

  • Basal Respiration (State 2): Record the rate of oxygen consumption in the presence of substrate but without ADP. This represents the basal rate of respiration.

  • ADP-Stimulated Respiration (State 3): Add a saturating amount of ADP (e.g., 150 µM) to stimulate ATP synthesis. The resulting increase in oxygen consumption is State 3 respiration.

  • Dinoterb Acetate Treatment: After State 3 respiration has been measured (or in a separate experiment), add varying concentrations of Dinoterb acetate (e.g., 1-100 µM) to assess its uncoupling effect. An increase in oxygen consumption after the addition of Dinoterb acetate in the absence of ADP indicates uncoupling.

  • State 4o Respiration: After the added ADP is phosphorylated to ATP, the respiration rate will decrease to State 4. To measure leak respiration in the presence of the uncoupler, oligomycin (an ATP synthase inhibitor, e.g., 1 µg/mL) can be added.

  • Positive Control: As a positive control for maximal uncoupling, add a known uncoupler like FCCP (e.g., 1 µM).

Data Analysis:

  • Respiratory Control Ratio (RCR): Calculate the RCR as the ratio of State 3 to State 4 respiration. A high RCR (typically >3 for succinate) indicates well-coupled and healthy mitochondria[10].

  • Effect of Dinoterb Acetate: Compare the oxygen consumption rates before and after the addition of Dinoterb acetate. A dose-dependent increase in OCR in the absence of ADP is indicative of its uncoupling activity.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye, such as JC-10, to assess the mitochondrial membrane potential[14][15][16]. In healthy, polarized mitochondria, JC-10 forms aggregates that emit red fluorescence. Upon mitochondrial depolarization, the dye remains in its monomeric form in the cytoplasm and emits green fluorescence.

Step-by-Step Protocol:

  • Mitochondria Preparation: Dilute the isolated mitochondria to a final concentration of 0.1-0.5 mg/mL in Respiration Buffer.

  • Dye Loading: Add JC-10 dye to the mitochondrial suspension at a final concentration of 1-5 µM and incubate for 15-30 minutes at 37°C in the dark.

  • Dinoterb Acetate Treatment: After incubation, add different concentrations of Dinoterb acetate to the mitochondrial suspension.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a fluorometer.

    • Red fluorescence (aggregates): Excitation ~540 nm, Emission ~590 nm.

    • Green fluorescence (monomers): Excitation ~490 nm, Emission ~525 nm.

  • Positive Control: Use a known uncoupler like FCCP as a positive control for depolarization.

Data Analysis:

  • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

  • Plot the red/green fluorescence ratio against the concentration of Dinoterb acetate to determine its dose-dependent effect on ΔΨm.

Protocol 4: Assessment of Mitochondrial ATP Synthesis

This protocol measures the rate of ATP production by isolated mitochondria using a luciferase-based assay[17][18][19][20][21]. The amount of light produced is directly proportional to the amount of ATP synthesized.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, add Respiration Buffer, a respiratory substrate (e.g., 10 mM succinate + 1 µM rotenone), and ADP (e.g., 150 µM).

  • Mitochondria Addition: Add isolated mitochondria (0.1-0.5 mg/mL) to initiate the reaction.

  • Dinoterb Acetate Treatment: Add varying concentrations of Dinoterb acetate to the wells.

  • ATP Measurement: At specific time points, take an aliquot of the reaction mixture and add it to a solution containing the ATP-dependent luciferase and its substrate, luciferin. Measure the resulting luminescence using a luminometer.

  • Standard Curve: Generate a standard curve with known concentrations of ATP to quantify the amount of ATP produced in the experimental samples.

Data Analysis:

  • Calculate the rate of ATP synthesis (e.g., in nmol ATP/min/mg mitochondrial protein).

  • Compare the rates of ATP synthesis in the presence and absence of Dinoterb acetate to determine its inhibitory effect.

Data Presentation and Interpretation

Table 2: Summary of Expected Effects of Dinoterb Acetate on Isolated Mitochondria
ParameterExpected Effect of Dinoterb AcetateRationale
Oxygen Consumption Rate (OCR) IncreaseDissipation of the proton gradient uncouples respiration from ATP synthesis, leading to an uncontrolled increase in electron transport and oxygen consumption.
Mitochondrial Membrane Potential (ΔΨm) DecreaseShuttling of protons across the inner mitochondrial membrane dissipates the electrochemical gradient.
ATP Synthesis Rate DecreaseThe proton motive force required for ATP synthase to produce ATP is diminished.
Respiratory Control Ratio (RCR) DecreaseThe increase in State 4 respiration (proton leak) and potential inhibition of State 3 respiration will lower the RCR.

Safety Precautions

Dinoterb acetate is a hazardous substance.[1][22][23][24] Always consult the Safety Data Sheet (SDS) before use.[24][25] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[24] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[25]

Conclusion

The protocols detailed in this application note provide a robust framework for characterizing the effects of Dinoterb acetate on mitochondrial function. By systematically evaluating oxygen consumption, membrane potential, and ATP synthesis, researchers can gain a comprehensive understanding of the bioenergetic consequences of this compound. These assays are essential for toxicological risk assessment and for exploring the potential mechanisms of action of dinitrophenolic compounds in various biological systems.

References

  • Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • Dinoterb acetate - AERU - University of Hertfordshire. (n.d.). Retrieved January 18, 2026, from [Link]

  • Dinoterb | C10H12N2O5 | CID 14994 - PubChem - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Mitochondria-targeted peptide prevents mitochondrial depolarization and apoptosis induced by tert-butyl hydroperoxide in neuronal cell lines - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Acetate and Butyrate Improve β-cell Metabolism and Mitochondrial Respiration under Oxidative Stress - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Functional Assessment of Isolated Mitochondria In Vitro - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • A protocol for the parallel isolation of intact mitochondria from rat liver, kidney, heart, and brain - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

  • Various Optimization Strategies for the Isolation of Mitochondria from Sprague-Dawley Rat Liver Tissue - bioRxiv. (n.d.). Retrieved January 18, 2026, from [Link]

  • Assessment of Mitochondrial Oxygen Consumption Using a Plate Reader-based Fluorescent Assay - JoVE. (n.d.). Retrieved January 18, 2026, from [Link]

  • Uncoupling protein - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement - Agilent. (n.d.). Retrieved January 18, 2026, from [Link]

  • Acetate and Butyrate Improve β-cell Metabolism and Mitochondrial Respiration under Oxidative Stress - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Measurement of Mitochondrial Membrane Potential In Vivo using a Genetically Encoded Voltage Indicator - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction. (n.d.). Retrieved January 18, 2026, from [Link]

  • The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis - Frontiers. (n.d.). Retrieved January 18, 2026, from [Link]

  • SAFETY DATA SHEET - Chem Service. (2020, February 20). Retrieved January 18, 2026, from [Link]

  • When and How to Measure Mitochondrial Inner Membrane Potentials - YouTube. (2024, July 2). Retrieved January 18, 2026, from [Link]

  • dinoterb acetate data sheet. (n.d.). Retrieved January 18, 2026, from [Link]

  • Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • PREPARATION OF ISOLATED RAT LIVER MITOCHONDRIA FOR ELECTRON MICROSCOPY - Semantic Scholar. (n.d.). Retrieved January 18, 2026, from [Link]

  • Noxa mitochondrial targeting domain induces necrosis via VDAC2 and mitochondrial catastrophe - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • (PDF) Acetate and Butyrate Improve β-cell Metabolism and Mitochondrial Respiration under Oxidative Stress - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Cell Mitochondrial Complex Ⅴ (F0F1-ATPase/ATP Synthase) Activity Assay Kit. (n.d.). Retrieved January 18, 2026, from [Link]

  • ZenComplete™: Oxygen Consumption Rate Analysis - Zen-Bio. (n.d.). Retrieved January 18, 2026, from [Link]

  • PREPARATION OF ISOLATED RAT LIVER MITOCHONDRIA FOR ELECTRON MICROSCOPY | Journal of Cell Biology | Rockefeller University Press. (n.d.). Retrieved January 18, 2026, from [Link]

  • Mitochondrial uncouplers induce proton leak by activating AAC and UCP1. (2022, May 25). Retrieved January 18, 2026, from [Link]

  • Evaluating Mitochondrial Membrane Potential in Cells | Bioscience Reports - Portland Press. (n.d.). Retrieved January 18, 2026, from [Link]

  • ATP synthase Activity Assay Kit (Colorimetric) ab109714 from Abcam | Biocompare.com. (n.d.). Retrieved January 18, 2026, from [Link]

  • Chemical Modulation of Mitochondria–Endoplasmic Reticulum Contact Sites - PMC. (n.d.). Retrieved January 18, 2026, from [Link]

  • A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • Measurement of Oxygen Consumption Rate in Acute Striatal Slices from Adult Mice - JoVE. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

Application Note & Protocol: Preparation and Use of Dinoterb Acetate Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and application of Dinoterb acetate stock solutions for in vitro cell culture experiments. Dinoterb acetate, a dinitrophenolic compound, is a known herbicide and acaricide that functions as an uncoupler of oxidative phosphorylation. Its application in cell culture is pivotal for investigating cellular bioenergetics, mitochondrial dysfunction, and cytotoxicity. Ensuring the accurate and consistent preparation of stock solutions is paramount for obtaining reproducible and reliable experimental data. This guide details the necessary materials, critical safety precautions, and step-by-step protocols for the solubilization, storage, and use of Dinoterb acetate in treating cultured cells, thereby providing a self-validating system for its application in research.

Introduction: Understanding Dinoterb Acetate

Dinoterb acetate (2-tert-butyl-4,6-dinitrophenyl acetate) is a derivative of the dinitrophenol herbicide, Dinoterb. The primary mechanism of action for dinitrophenols at the cellular level is the uncoupling of oxidative phosphorylation[1]. These lipophilic molecules act as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient essential for ATP synthesis. This disruption leads to a rapid decrease in cellular ATP, an increase in oxygen consumption, and can ultimately trigger cytotoxic pathways. It is believed that once inside the cell, cellular esterases hydrolyze Dinoterb acetate to its active form, Dinoterb. A thorough understanding of this mechanism is fundamental for designing robust experiments and accurately interpreting the resulting data.

Key Chemical Properties:

PropertyValueSource
Chemical Formula C₁₂H₁₄N₂O₆[2]
Molecular Weight 282.25 g/mol [2][3]
CAS Number 3204-27-1[2]
Appearance Pale yellow solid-
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethyl acetate. The parent compound, Dinoterb, has a solubility of approximately 200 g/kg in DMSO.[1]

Safety Precautions: Handling Dinoterb Acetate

Dinoterb acetate is classified as a hazardous substance and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): A laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields are mandatory when handling Dinoterb acetate in its powdered form or in solution.

  • Ventilation: All handling of Dinoterb acetate powder should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.

  • Waste Disposal: All waste materials contaminated with Dinoterb acetate, including pipette tips, tubes, and excess solutions, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Accidental Exposure: In the event of skin contact, immediately wash the affected area with copious amounts of soap and water. For eye contact, flush with water for at least 15 minutes and seek medical attention. If inhaled, move to an area with fresh air. In case of ingestion, seek immediate medical attention. Always have the Safety Data Sheet (SDS) readily available.

Materials

  • Dinoterb acetate (CAS No. 3204-27-1)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, amber or opaque conical-bottom polypropylene or glass vials

  • Sterile, positive-displacement pipettes and sterile pipette tips

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE) as specified above

Protocol: Preparation of a 100 mM Dinoterb Acetate Stock Solution

This protocol outlines the preparation of a 100 mM stock solution in DMSO. This high concentration is advantageous as it minimizes the volume of solvent added to the cell culture medium, thereby reducing the potential for solvent-induced cellular artifacts.

4.1. Calculation:

To prepare a 100 mM stock solution, the required mass of Dinoterb acetate is calculated based on its molecular weight (282.25 g/mol ).

  • Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • For 1 mL (0.001 L) of a 100 mM (0.1 mol/L) solution:

    • Mass (g) = 0.1 mol/L x 0.001 L x 282.25 g/mol = 0.028225 g

    • Mass (mg) = 28.23 mg

4.2. Step-by-Step Procedure:

  • Weighing: Within a chemical fume hood, accurately weigh 28.23 mg of Dinoterb acetate powder using an analytical balance. Transfer the powder to a sterile, amber or opaque conical-bottom vial.

  • Solubilization: Add 1 mL of sterile, cell culture grade DMSO to the vial containing the Dinoterb acetate.

  • Mixing: Securely cap the vial and vortex vigorously for 2-3 minutes, or until the powder is completely dissolved. A clear, pale-yellow solution should be obtained. Visually inspect for any remaining particulates.

  • Sterilization (Optional): For applications requiring absolute sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Dispense the 100 mM stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This is a critical step to prevent degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 6 months). For short-term use (up to one month), aliquots can be stored at 4°C, protected from light.

Experimental Workflow and Application in Cell Culture

Dinoterb_Acetate_Workflow cluster_prep Stock Solution Preparation cluster_application Cell Culture Application cluster_controls Essential Experimental Controls weigh Weigh Dinoterb Acetate dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex until dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C, protected from light aliquot->store thaw Thaw stock aliquot store->thaw Begin Experiment dilute Prepare working solution in pre-warmed culture media thaw->dilute treat Treat cells with working solution dilute->treat incubate Incubate for desired time treat->incubate untreated Untreated Cells (media only) vehicle Vehicle Control (media + DMSO) assay Perform downstream assays (e.g., MTT, LDH, Seahorse) incubate->assay

Caption: A logical workflow for the preparation and application of Dinoterb acetate in cell culture experiments.

5.1. Preparation of Working Solutions:

  • On the day of the experiment, thaw a single aliquot of the 100 mM Dinoterb acetate stock solution at room temperature.

  • Calculate the required volume of the stock solution to achieve the desired final concentration in your cell culture medium. It is crucial to perform serial dilutions to ensure accuracy. For instance, to prepare a 100 µM working solution from a 100 mM stock, a 1:1000 dilution is required.

    • Example: Add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed complete cell culture medium.

  • Mix the working solution thoroughly by gentle pipetting immediately before adding it to the cells.

5.2. Cell Treatment and Experimental Controls:

  • Aspirate the old medium from the cultured cells.

  • Add the freshly prepared working solution of Dinoterb acetate to the cells.

  • Crucially, include the following controls in every experiment:

    • Untreated Control: Cells cultured in medium without any additions. This serves as the baseline for normal cell health and function.

    • Vehicle Control: Cells treated with the same final concentration of DMSO as the highest concentration of Dinoterb acetate used. This is essential to differentiate the effects of the compound from any potential effects of the solvent. The final DMSO concentration should ideally be kept at or below 0.1% and should not exceed 0.5% to avoid solvent-induced cytotoxicity[4][5].

  • Incubate the cells for the predetermined experimental duration.

Determining Optimal Working Concentration: Cytotoxicity Assay (MTT Protocol Example)

The optimal working concentration of Dinoterb acetate will vary depending on the cell type and the specific biological question being addressed. Therefore, it is essential to perform a dose-response experiment to determine the cytotoxic profile and the half-maximal inhibitory concentration (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow seed Seed cells in a 96-well plate treat Treat with a range of Dinoterb acetate concentrations seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Read absorbance at ~570 nm solubilize->read analyze Analyze data and determine IC50 read->analyze

Caption: A streamlined workflow for determining the cytotoxicity of Dinoterb acetate using the MTT assay.

6.1. Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Treatment: Prepare a serial dilution of Dinoterb acetate in culture medium (e.g., from 0.1 µM to 1000 µM). Remove the old medium from the cells and add the different concentrations of the compound. Remember to include untreated and vehicle controls.

  • Incubation: Incubate the plate for a period relevant to your experimental design (typically 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the corresponding Dinoterb acetate concentrations. The IC50 value, which is the concentration that reduces cell viability by 50%, can then be calculated using appropriate software.

References

  • PubChem. Dinoseb acetate. Available from: [Link]

  • LifeTein. Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Available from: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

  • PubChem. Dinoterb acetate. Available from: [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available from: [Link]

  • PubChem. Dinoterb. Available from: [Link]

Sources

Application Notes & Protocols for the Determination of Dinoterb Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of Dinoterb acetate, a dinitroaniline herbicide, using Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed protocols for sample preparation from various matrices, optimized GC-MS instrument parameters, and a framework for method validation. The methodologies described are designed for researchers, analytical scientists, and professionals in environmental monitoring and food safety, ensuring high sensitivity, selectivity, and reliability for the quantification of this compound.

Introduction

Dinoterb acetate (2-tert-butyl-4,6-dinitrophenyl acetate) is an ester derivative of the herbicide Dinoterb.[1][2] Dinoterb itself is a non-systemic contact herbicide that acts by uncoupling oxidative phosphorylation.[1][3] Due to its high mammalian toxicity and potential for developmental or reproductive effects, monitoring for Dinoterb and its derivatives in environmental and agricultural samples is of significant importance.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the determination of Dinoterb acetate. Its volatility and thermal stability make it amenable to gas chromatography, while mass spectrometry provides the high selectivity and sensitivity required for trace-level detection in complex matrices.[5] The combination of chromatographic retention time and mass spectral data allows for confident identification and quantification.[6]

Chemical Properties of Dinoterb Acetate:

  • Molecular Formula: C₁₂H₁₄N₂O₆[2][7]

  • Molecular Weight: 282.25 g/mol [2]

This guide will detail robust sample preparation techniques, including QuEChERS and Solid-Phase Extraction, followed by a validated GC-MS protocol.

Sample Preparation: From Matrix to Vial

The primary challenge in residue analysis is the effective isolation of the target analyte from the sample matrix.[8][9] The choice of sample preparation method is matrix-dependent, aiming to minimize interferences and maximize analyte recovery.

General Sample Handling & Homogenization

Prior to extraction, it is crucial to obtain a representative sample. Solid samples (e.g., soil, fruits, vegetables) should be homogenized to ensure uniformity.[10] This can be achieved using high-speed blenders or grinders, sometimes with the addition of dry ice for brittle fracture of tough samples.[11]

Protocol 1: QuEChERS for Solid Samples (e.g., Soil, Fruits, Vegetables)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that has become a standard for pesticide residue analysis in a wide variety of food and environmental matrices.[12][13][14] The methodology involves a solvent extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step.[15]

Rationale: Acetonitrile is used as the extraction solvent due to its ability to effectively extract a wide range of pesticides while minimizing the co-extraction of non-polar interferences like lipids.[14] The addition of salts, primarily MgSO₄, induces phase separation between the aqueous and organic layers and removes water from the acetonitrile extract.[15] The dSPE cleanup step utilizes specific sorbents to remove matrix components that could interfere with GC-MS analysis.

Experimental Protocol:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like soil, use 3-5 g and add an appropriate amount of water to achieve a total water content of ~8-10 mL before proceeding.[16]

    • Add 10 mL of acetonitrile to the tube.

    • If required, add an appropriate internal standard solution.

    • Add the contents of a QuEChERS extraction salt packet (commonly containing 4 g MgSO₄ and 1 g NaCl).

    • Immediately cap the tube and shake vigorously for 2 minutes. This ensures the salts do not clump and extraction is efficient.

    • Centrifuge at ≥4000 rcf for 5 minutes.[12]

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE tube. The choice of dSPE sorbent depends on the matrix:

      • General Purpose (Fruits/Vegetables): 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA). PSA removes organic acids, sugars, and some fatty acids.

      • Pigmented Samples (e.g., Spinach, Carrots): Add 50 mg of Graphitized Carbon Black (GCB) to the general-purpose mixture to remove pigments. Caution: GCB can retain planar pesticides.

      • High Fat Samples (e.g., Nuts, Avocado): Add 50 mg of C18 sorbent to the general-purpose mixture to remove lipids.

    • Vortex the dSPE tube for 1 minute.

    • Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.[16]

    • Carefully transfer the final cleaned extract into an autosampler vial for GC-MS analysis. A filtration step using a 0.22 µm syringe filter may be beneficial.[11]

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

SPE is a highly effective technique for extracting and concentrating analytes from aqueous samples.[17][18] It is particularly useful for achieving the low detection limits required for drinking water analysis.

Rationale: A C18 (octadecylsilane) sorbent is chosen for its non-polar nature, which effectively retains Dinoterb acetate from the polar water matrix. The analyte is then eluted with a small volume of a less polar organic solvent, achieving concentration.[17]

Experimental Protocol:

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through a C18 SPE cartridge (e.g., 500 mg, 6 mL).

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge. Crucially, do not allow the sorbent bed to go dry at this stage.

  • Sample Loading:

    • Pass 100-500 mL of the water sample through the conditioned cartridge at a slow, steady flow rate of approximately 5 mL/min.

  • Washing & Drying:

    • Wash the cartridge with 5 mL of deionized water to remove any residual polar impurities.

    • Dry the cartridge by passing air or nitrogen through it for 15-20 minutes to remove residual water.

  • Elution:

    • Elute the retained Dinoterb acetate by passing 2 x 3 mL aliquots of ethyl acetate through the cartridge into a collection tube.

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., ethyl acetate or iso-octane) and transfer to an autosampler vial.

GC-MS Instrumental Analysis

The following parameters provide a robust starting point for the analysis of Dinoterb acetate. Optimization may be required based on the specific instrument and matrix.

// Nodes Sample [label="Sample Receipt\n& Homogenization", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction\n(QuEChERS / SPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleanup [label="Cleanup\n(dSPE / Elution)", fillcolor="#FBBC05", fontcolor="#202124"]; GCMS [label="GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Processing\n& Reporting", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction [label="Transfer"]; Extraction -> Cleanup [label="Supernatant /\nEluate Transfer"]; Cleanup -> GCMS [label="Inject Final Extract"]; GCMS -> Data [label="Acquire Data"]; } DOT Caption: General analytical workflow for Dinoterb acetate analysis.

Recommended GC-MS Parameters
Parameter Setting Rationale
Gas Chromatograph (GC)
GC SystemAgilent Intuvo 9000, Shimadzu GCMS-TQ8030, or equivalentProvides robust and reproducible chromatographic separation.[8][19]
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, VF-5ms)A non-polar 5% phenyl-methylpolysiloxane column offers excellent inertness and resolving power for a wide range of pesticides.
Injection ModeSplitlessMaximizes the transfer of analyte onto the column, essential for trace-level analysis.
Injection Volume1 µLStandard volume for good sensitivity without overloading the system.
Injector Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier GasHelium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial 80°C, hold 1 min; Ramp at 20°C/min to 200°C; Ramp at 10°C/min to 300°C, hold 5 min[19]The temperature gradient separates analytes based on boiling point, ensuring good peak shape and resolution.
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[11]
Ion Source Temperature230 °COptimal temperature to maintain ionization efficiency and prevent contamination.[11]
Transfer Line Temp.280 °CPrevents condensation of the analyte between the GC and MS.[11]
Acquisition ModeFull Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM)Full Scan is used for qualitative confirmation. SIM is used for quantitative analysis for enhanced sensitivity.
SIM Ions for Dinoterb Acetate (m/z) 225 (Quantifier) , 267, 177These ions represent characteristic fragments, providing selectivity for quantification.
Mass Spectral Fragmentation

Under EI conditions, Dinoterb acetate (MW=282.25) undergoes characteristic fragmentation. The molecular ion (m/z 282) is often of low abundance. The fragmentation is dominated by the loss of key functional groups. A significant fragmentation pathway for related dinitrophenol compounds involves the tert-butyl group and nitro moieties.[20][21][22] For acetate esters, a common loss is that of the acetic acid moiety or the acetyl radical.[23]

A plausible primary fragmentation is the loss of a methyl radical from the tert-butyl group, followed by rearrangement and loss of other groups. Based on data for the parent compound Dinoterb, key fragments are expected at m/z 225, 177, and 161.[22] The fragment at m/z 225 likely corresponds to the loss of the acetate group and a methyl radical.

// Nodes Parent [label="Dinoterb Acetate\n[M]⁺˙\nm/z 282", fontcolor="#202124"]; Frag1 [label="[M - C₄H₉]⁺\nm/z 225\n(Quantifier Ion)", fontcolor="#EA4335"]; Frag2 [label="[M - CH₃CO₂H - CH₃]⁺\nm/z 207", fontcolor="#34A853"]; Frag3 [label="Fragment\nm/z 177", fontcolor="#4285F4"];

// Edges Parent -> Frag1 [label="- C₄H₉ (57)"]; Parent -> Frag2 [label="- CH₃CO₂H (60)\n- CH₃ (15)"]; Frag1 -> Frag3 [label="- NO₂ (48)"]; } DOT Caption: Proposed EI fragmentation pathway for Dinoterb acetate.

Method Validation

To ensure that the analytical method is fit for its intended purpose, a thorough validation must be performed according to established guidelines (e.g., SANTE/11813/2017).[24][25][26] The key performance characteristics to be evaluated are summarized below.

Parameter Procedure Acceptance Criteria
Linearity Analyze a series of at least 5 calibration standards across the expected working range (e.g., 1-100 µg/L). Plot the instrument response vs. concentration.Correlation coefficient (r²) ≥ 0.99. Residuals should be randomly distributed around the x-axis and within ±20%.[25]
Accuracy (Recovery) Spike blank matrix samples at low, medium, and high concentrations (e.g., at the LOQ and 10x LOQ) with a known amount of Dinoterb acetate (n=5 at each level).[27]Mean recovery should be within 70-120%.[27]
Precision (RSD) Calculate the Relative Standard Deviation (RSD) from the replicate recovery experiments at each concentration level.RSD should be ≤ 20%.
Limit of Quantification (LOQ) The lowest concentration at which the method is validated with acceptable accuracy and precision. Often determined as the lowest spike level meeting these criteria.[19][27]Typically in the range of 1-10 µg/kg for soil/food matrices or 0.01-0.1 µg/L for water.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected. Often estimated based on a signal-to-noise ratio (S/N) of 3:1.S/N ≥ 3.
Selectivity/Specificity Analyze at least 10 different blank matrix samples to check for interferences at the retention time of the target analyte.No significant peaks (>30% of LOQ) should be present at the retention time of Dinoterb acetate.

Conclusion

The methodologies presented in this application note provide a robust and reliable framework for the analysis of Dinoterb acetate by GC-MS. The combination of a streamlined sample preparation technique, such as QuEChERS or SPE, with an optimized and validated instrumental method allows for the sensitive and selective determination of this herbicide in complex matrices. Adherence to these protocols will enable laboratories to generate high-quality, defensible data for regulatory compliance, environmental monitoring, and food safety applications.

References

  • AERU. (n.d.). Dinoterb (Ref: LS 63133). University of Hertfordshire. Retrieved from [Link]

  • AERU. (n.d.). Dinoseb acetate (Ref: HOE 02904). University of Hertfordshire. Retrieved from [Link]

  • Pharmaguideline. (2012, March 21). Method of Analysis for Vitamin E or Tocopheryl Acetate. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dinoterb. PubChem Compound Database. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation for Analysis of 440 Pesticides in Botanical Dietary Supplements. Retrieved from [Link]

  • Food Safety and Inspection Service. (2010, August 30). Confirmation of Pesticides by GC/MS/MS. USDA. Retrieved from [Link]

  • National Food Agency (Sweden). (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dinoterb acetate. PubChem Compound Database. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). FAO Specifications and Evaluations for Agricultural Pesticides - dinoterb. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 5). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • PubMed. (n.d.). Determination of Herbicides by Solid Phase Extraction Gas Chromatography-Mass Spectrometry in Drinking Waters. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation reactions of phenoxide anions: Deprotonated Dinoterb and related structures. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Fragmentation reactions of phenoxide anions: deprotonated Dinoterb and related structures. Retrieved from [Link]

  • European Commission. (n.d.). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. Retrieved from [Link]

  • PubMed. (2020, May 15). Acetonitrile-Ethyl acetate based method for the residue analysis of 373 pesticides in beeswax using LC-MS/MS and GC-MS/MS. Retrieved from [Link]

  • Agilent Technologies. (2019, January 9). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous determination of nine dinitroaniline herbicides in environmental samples using a validated vortex-assisted dispersive liquid–liquid microextraction procedure coupled with GC–MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, June 15). Rapid Screening of 352 Pesticide Residues in Chrysanthemum Flower by Gas Chromatography Coupled to Quadrupole-Orbitrap Mass Spectrometry with Sin-QuEChERS Nanocolumn Extraction. PubMed Central. Retrieved from [Link]

  • Separation Science. (2024, October 31). QuEChERS Method Simplified: Key Steps and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, January 3). Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Dinitroaniline Herbicide in Food Samples and Commercial Formulations Using Spectrophotometric Methods. Retrieved from [Link]

  • ResearchGate. (2018, March 8). Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique for Analysis of Bioactive Compounds of Methanolic Leaves extract of Lepidium sativum. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Pesticides in Baby Foods Using a GCMS-TQ8030 GC/MS/MS. Retrieved from [Link]

  • Hawach Scientific. (2025, October 14). Basic Principle and Application of the QuEChERS Method. Retrieved from [Link]

  • De Gruyter. (n.d.). Pesticide Analysis by Mass Spectrometry. Retrieved from [Link]

  • USGS Publications Warehouse. (n.d.). Automated solid-phase extraction of herbicides from water for gas chromatographic-mass spectrometric analysis. Retrieved from [Link]

  • UCT, Inc. (n.d.). Determination of Pesticide Residues in Soil Using a QuEChERS Approach. Retrieved from [Link]

  • Phenomenex. (n.d.). SAMPLE PREPARATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • U.S. Department of Energy. (n.d.). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. Retrieved from [Link]

Sources

Application Notes and Protocols for Studying Mitochondrial Uncoupling in Cancer Cells Using Dinoterb Acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on the Duality of Mitochondrial Uncoupling in Oncology Research

The mitochondrion, long regarded as the cellular powerhouse, is now understood to be a central hub for metabolic signaling, redox homeostasis, and the orchestration of cell death pathways. In the complex landscape of cancer biology, the process of mitochondrial uncoupling—the dissociation of substrate oxidation from ATP synthesis—presents a fascinating and dualistic role. On one hand, some cancer cells exploit endogenous uncoupling mechanisms to mitigate oxidative stress and enhance survival. Conversely, the deliberate induction of mitochondrial uncoupling with exogenous agents has emerged as a promising anti-cancer strategy.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the effects of Dinoterb acetate, a potent dinitrophenolic mitochondrial uncoupler, on cancer cells.[3][4][5] We will delve into the mechanistic underpinnings of its action and provide detailed, field-proven protocols for a multi-parametric assessment of its impact on cancer cell physiology. The experimental choices outlined herein are rationalized to ensure a robust and self-validating approach to your investigations.

Safety First: Handling Dinoterb Acetate

Dinoterb acetate is classified as a highly hazardous substance.[3][4][6][7] It is imperative to consult the Safety Data Sheet (SDS) prior to handling and to use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a certified chemical fume hood.

The Mechanism of Action: Disrupting the Engine of the Cell

Dinoterb acetate, like other dinitrophenolic compounds, acts as a protonophore. It shuttles protons across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthesis by ATP synthase.[5][8][9] This uncoupling of oxidative phosphorylation leads to a cascade of downstream effects, including an increase in oxygen consumption, a decrease in mitochondrial membrane potential, and a potential shift in cellular metabolism and redox balance.[10]

cluster_0 Inner Mitochondrial Membrane cluster_1 Mitochondrial Matrix ETC Electron Transport Chain (ETC) ProtonGradient Proton Gradient (H+) ETC->ProtonGradient Pumps H+ out H2O Water (H2O) ETC->H2O ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP ProtonGradient->ATPSynthase Drives ATP Synthesis ADP ADP + Pi ADP->ATPSynthase Dinoterb Dinoterb Acetate Dinoterb->ProtonGradient Dissipates gradient Oxygen Oxygen (O2) Oxygen->ETC Final electron acceptor Protons_Intermembrane H+ Protons_Matrix H+ Protons_Intermembrane->Protons_Matrix Proton Leak

Caption: Mechanism of Dinoterb acetate as a mitochondrial uncoupler.

Experimental Workflow: A Multi-Parametric Approach

A thorough investigation of Dinoterb acetate's effects requires a multi-faceted experimental approach. The following workflow is designed to provide a comprehensive picture of its impact on cancer cell bioenergetics, viability, and signaling.

cluster_assays Functional Assays cluster_analysis Mechanistic Analysis start Cancer Cell Culture treatment Treatment with Dinoterb Acetate (Dose-response and time-course) start->treatment ocr Oxygen Consumption Rate (OCR) Assay treatment->ocr mmp Mitochondrial Membrane Potential (ΔΨm) Assay treatment->mmp atp ATP Production Assay treatment->atp viability Cell Viability/Cytotoxicity Assay treatment->viability ros Reactive Oxygen Species (ROS) Measurement treatment->ros apoptosis Apoptosis Assays (e.g., Caspase activity, PARP cleavage) treatment->apoptosis data Data Analysis and Interpretation ocr->data mmp->data atp->data viability->data ros->data apoptosis->data

Caption: Recommended experimental workflow for studying Dinoterb acetate.

Detailed Protocols

Protocol 1: Assessment of Mitochondrial Respiration via Oxygen Consumption Rate (OCR)

Rationale: Measuring OCR is a direct assessment of mitochondrial activity.[11] An uncoupler like Dinoterb acetate is expected to increase basal respiration and maximal respiration to a certain point, after which higher concentrations may become inhibitory. The Seahorse XF Analyzer is a standard platform for these measurements.[12][13]

Materials:

  • Seahorse XF Analyzer (Agilent)

  • Seahorse XF Cell Culture Microplates

  • Chosen cancer cell line

  • Complete cell culture medium

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Dinoterb acetate stock solution (in a suitable solvent like DMSO)

  • Mitochondrial stress test reagents: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cancer cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Prepare Assay Medium: Warm the Seahorse XF Base Medium to 37°C and supplement with glucose, pyruvate, and glutamine. Adjust the pH to 7.4.

  • Medium Exchange: Remove the cell culture medium from the microplate and wash twice with the prepared assay medium. Add the final volume of assay medium to each well.

  • Incubate: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Prepare Drug Plate: Load the hydrated sensor cartridge with Dinoterb acetate and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) at desired concentrations.

  • Run Assay: Calibrate the Seahorse XF Analyzer and initiate the assay. A typical protocol involves measuring basal OCR, followed by sequential injections of Dinoterb acetate, Oligomycin, FCCP, and Rotenone/Antimycin A.[13]

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

ParameterExpected Effect of Dinoterb Acetate (at optimal uncoupling concentration)
Basal Respiration Increase
ATP-Linked Respiration Decrease
Proton Leak Increase
Maximal Respiration Increase (or no change if basal is already maximal)
Spare Respiratory Capacity Decrease
Protocol 2: Determination of Mitochondrial Membrane Potential (ΔΨm)

Rationale: Mitochondrial uncoupling leads to the dissipation of the proton gradient, resulting in a decrease in ΔΨm.[14] This can be measured using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.[15][16][17]

Materials:

  • Chosen cancer cell line cultured in appropriate plates or coverslips

  • Dinoterb acetate stock solution

  • TMRE or JC-1 staining solution

  • FCCP (as a positive control for depolarization)

  • Fluorescence microscope, flow cytometer, or microplate reader

Procedure (using TMRE):

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of Dinoterb acetate for the desired time. Include a positive control group treated with FCCP.

  • TMRE Staining: Remove the treatment medium and incubate the cells with TMRE staining solution (e.g., 50-100 nM in culture medium) for 20-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope with appropriate filters for rhodamine. A decrease in fluorescence intensity indicates mitochondrial depolarization.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer. A shift to lower fluorescence intensity in the treated cells compared to the control indicates a loss of ΔΨm.

    • Microplate Reader: Read the fluorescence intensity using a microplate reader.

Protocol 3: Quantification of Cellular ATP Levels

Rationale: As Dinoterb acetate uncouples oxidative phosphorylation, a primary consequence is a decrease in mitochondrial ATP synthesis.[18][19] This can lead to a reduction in total cellular ATP levels, which can be quantified using a luciferase-based bioluminescence assay.[20][21][22]

Materials:

  • Chosen cancer cell line cultured in 96-well plates

  • Dinoterb acetate stock solution

  • ATP bioluminescence assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and allow them to attach. Treat with a range of Dinoterb acetate concentrations for the desired duration.

  • Assay Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Reaction: Add the assay reagent directly to the wells. This reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for the reaction.

  • Incubation: Incubate the plate at room temperature for a short period (as per the kit protocol) to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the amount of ATP present.

  • Data Analysis: Express the results as a percentage of the untreated control.

Protocol 4: Assessment of Cell Viability and Cytotoxicity

Rationale: The metabolic stress induced by Dinoterb acetate can lead to a reduction in cell proliferation or induce cell death.[23][24] It is crucial to assess the impact on cell viability to determine the therapeutic window of the compound. A variety of assays can be employed.[25][26]

Materials:

  • Chosen cancer cell line cultured in 96-well plates

  • Dinoterb acetate stock solution

  • Cell viability assay reagent (e.g., MTT, MTS, or a live/dead staining kit)

  • Microplate reader or fluorescence microscope

Procedure (using MTT assay):

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of Dinoterb acetate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Interpreting the Data: Connecting the Dots

The data from these assays should be integrated to form a cohesive understanding of Dinoterb acetate's effects. For instance, a decrease in ATP levels and mitochondrial membrane potential, coupled with an increase in OCR, would strongly support an uncoupling mechanism. If these changes are associated with a decrease in cell viability, it suggests that the induced metabolic stress is cytotoxic to the cancer cells.

Advanced Mechanistic Studies: Delving Deeper

To further elucidate the cellular response to Dinoterb acetate-induced uncoupling, consider the following advanced studies:

  • Measurement of Reactive Oxygen Species (ROS): Mitochondrial uncoupling can have variable effects on ROS production.[27][28][29] Probes such as DCFDA or MitoSOX Red can be used to measure cellular and mitochondrial ROS levels, respectively, by flow cytometry or fluorescence microscopy.

  • Apoptosis Assays: Investigate whether the observed cytotoxicity is due to apoptosis.[30][31] This can be assessed by measuring caspase-3/7 activity, performing TUNEL staining to detect DNA fragmentation, or using Western blotting to detect the cleavage of PARP.[32][33]

cluster_effects Cellular Effects cluster_outcomes Potential Outcomes in Cancer Cells Dinoterb Dinoterb Acetate Uncoupling Mitochondrial Uncoupling Dinoterb->Uncoupling MMP_loss ↓ ΔΨm Uncoupling->MMP_loss ATP_depletion ↓ ATP Production Uncoupling->ATP_depletion OCR_increase ↑ Oxygen Consumption Uncoupling->OCR_increase ROS_change Δ ROS Production Uncoupling->ROS_change Metabolic_stress Metabolic Stress MMP_loss->Metabolic_stress ATP_depletion->Metabolic_stress ROS_change->Metabolic_stress Apoptosis Apoptosis Metabolic_stress->Apoptosis Viability_loss ↓ Cell Viability Apoptosis->Viability_loss

Caption: Signaling pathway of Dinoterb acetate's effects in cancer cells.

Conclusion

The study of mitochondrial uncouplers like Dinoterb acetate in the context of cancer offers a rich field for discovery. By employing the multi-parametric approach and detailed protocols outlined in this guide, researchers can generate robust and reproducible data to unravel the complex interplay between mitochondrial function and cancer cell fate. This, in turn, will pave the way for a deeper understanding of cancer metabolism and may lead to the development of novel therapeutic strategies.

References

  • The mitochondrial uncoupling protein-2 promotes chemoresistance in cancer cells - PMC - NIH. (n.d.).
  • TMRE-Mitochondrial Membrane Potential Assay Kit (ab113852) - Abcam. (n.d.).
  • Cell Viability Assays - Creative Bioarray. (n.d.).
  • Mitochondrial uncoupling in cancer cells: Liabilities and opportunities - PubMed. (n.d.).
  • Role of Uncoupling Proteins in Cancer - PMC - PubMed Central - NIH. (n.d.).
  • Cell Viability and Proliferation Assays - Sigma-Aldrich. (n.d.).
  • Mitochondrial Membrane Potential Assay Kit (II) #13296 - Cell Signaling Technology. (n.d.).
  • Mitochondrial Membrane Potential Assay - Sartorius. (n.d.).
  • Assays for Mitochondria Function | Thermo Fisher Scientific - US. (n.d.).
  • UCP2 as a Cancer Target through Energy Metabolism and Oxidative Stress Control - MDPI. (n.d.).
  • Mitochondrial oxidative stress in the tumor microenvironment and cancer immunoescape: foe or friend? - PMC - PubMed Central. (n.d.).
  • Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301) - Elabscience. (n.d.).
  • Establishment of a platform for measuring mitochondrial oxygen consumption rate for cardiac mitochondrial toxicity - PubMed. (n.d.).
  • How to assess mitochondrial function? How to measure oxygen consumption ratio? (n.d.).
  • Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC - NIH. (n.d.).
  • The best cell viability assays to measure adoptive cell therapy potency | Axion Biosystems. (n.d.).
  • The Seahorse assay. Oxygen consumption rate (OCR) is measured before... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (n.d.).
  • Cell viability assays | Abcam. (n.d.).
  • Oxygen consumption rate (OCR) was measured for mitochondria isolated... - ResearchGate. (n.d.).
  • Dinoterb acetate - AERU - University of Hertfordshire. (n.d.).
  • Intracellular ATP Levels Are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells - AACR Journals. (n.d.).
  • High ATP Production Fuels Cancer Drug Resistance and Metastasis: Implications for Mitochondrial ATP Depletion Therapy - PMC - PubMed Central. (n.d.).
  • Total Cellular ATP Production Changes With Primary Substrate in MCF7 Breast Cancer Cells - Frontiers. (n.d.).
  • Dinoterb (Ref: LS 63133) - AERU. (n.d.).
  • Total Cellular ATP Production Changes With Primary Substrate in MCF7 Breast Cancer Cells - PMC - NIH. (n.d.).
  • Dinoterb acetate | C12H14N2O6 | CID 76666 - PubChem - NIH. (n.d.).
  • Cancer cells can produce ATP in response to extracellular acid alone.... - ResearchGate. (n.d.).
  • Special Issue : Mitochondrial Uncoupling and Cancer - MDPI. (n.d.).
  • dinoterb - JoDrugs. (n.d.).
  • The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation - PubMed. (n.d.).
  • Novel Strategies for Disrupting Cancer-Cell Functions with Mitochondria-Targeted Antitumor Drug–Loaded Nanoformulations - PubMed Central. (n.d.).
  • Dinoterb | C10H12N2O5 | CID 14994 - PubChem - NIH. (n.d.).
  • The mitochondrial uncoupling as a promising pharmacological target against cancer - Semantic Scholar. (n.d.).
  • Exploring the therapeutic potential of mitochondrial uncouplers in cancer - ResearchGate. (n.d.).
  • Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PubMed Central. (n.d.).
  • Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC - NIH. (n.d.).
  • Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC - NIH. (n.d.).
  • DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya - PMC - NIH. (n.d.).
  • Dichloroacetate inhibits neuroblastoma growth by specifically acting against malignant undifferentiated cells - PubMed. (n.d.).
  • Acetate acts as a metabolic immunomodulator by bolstering T-cell effector function and potentiating antitumor immunity in breast cancer - PubMed. (n.d.).
  • The uncoupling agent 2,4-dinitrophenol improves mitochondrial homeostasis following striatal quinolinic acid injections - PubMed. (n.d.).
  • Acetate acts as a metabolic immunomodulator by bolstering T cell effector function and potentiating anti-tumour immunity in breast cancer - PubMed Central. (n.d.).
  • Evidence of a novel antiapoptotic factor: role of inhibitor of differentiation or DNA binding (Id-1) in anticancer drug-induced apoptosis - PubMed. (n.d.).
  • Apoptosis in Cancer Biology and Therapy - PubMed - NIH. (n.d.).
  • 3,3'-diindolylmethane and paclitaxel act synergistically to promote apoptosis in HER2/Neu human breast cancer cells - PubMed. (n.d.).
  • Evidence of a novel antiapoptotic factor: Role of inhibitor of differentiation or DNA binding (Id‐1) in anticancer drug‐induced apoptosis - PMC - NIH. (n.d.).

Sources

Application Notes and Protocols for Studying Herbicide Resistance to Dinoterb Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for investigating weed resistance to Dinoterb acetate, a dinitrophenol herbicide. This document offers detailed protocols for whole-plant bioassays, cellular-level mechanistic studies, and molecular analyses, grounded in the scientific principles of herbicide-plant interactions. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for researchers in academia and industry.

Introduction: The Challenge of Dinoterb Acetate Resistance

Dinoterb acetate is a selective, non-systemic contact herbicide.[1] Its mode of action is multifaceted, primarily acting as an uncoupler of oxidative phosphorylation in mitochondria, which disrupts the proton gradient necessary for ATP synthesis.[1] Additionally, it inhibits photosynthetic electron transport. This dual action leads to rapid cellular energy depletion and, ultimately, plant death.

The emergence of herbicide-resistant weeds poses a significant threat to agricultural productivity. While specific cases of resistance to Dinoterb acetate are not widely documented, resistance to other herbicides with similar modes of action, such as dinitroanilines and photosystem II inhibitors, is well-known.[2][3][4][5] Understanding the potential mechanisms of resistance to Dinoterb acetate is crucial for proactive weed management strategies and the development of new herbicidal compounds.

Resistance to herbicides can broadly be categorized into two types:

  • Target-Site Resistance (TSR): This occurs due to genetic mutations in the protein that the herbicide targets, preventing the herbicide from binding effectively.[3][4][6] For Dinoterb acetate, this could involve alterations in mitochondrial or chloroplast proteins.

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target in a lethal concentration.[7][8][9][10][11][12] These can include reduced herbicide uptake, altered translocation, sequestration within the plant cell, or enhanced metabolic degradation of the herbicide.[11]

These application notes will guide researchers through a systematic approach to identify and characterize potential resistance to Dinoterb acetate in weed populations.

Diagram: Conceptual Workflow for Dinoterb Acetate Resistance Study

G cluster_0 Phase 1: Whole-Plant Assessment cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Molecular Analysis A Seed Collection from Suspected Resistant Population B Whole-Plant Dose-Response Bioassay A->B C Statistical Analysis (LD50/GR50 Determination) B->C D Hill Reaction Inhibition Assay (Photosynthesis) C->D If resistance confirmed E Mitochondrial Respiration Assay C->E If resistance confirmed F Comparison of Resistant vs. Susceptible Biotypes D->F E->F G Gene Sequencing (Target-Site Mutations) F->G Elucidate mechanism H Metabolite Profiling (NTSR) F->H Elucidate mechanism I Gene Expression Analysis (NTSR) F->I Elucidate mechanism

Caption: A phased approach to investigating Dinoterb acetate resistance.

Part 1: Whole-Plant Resistance Assessment

The initial step in any herbicide resistance study is to confirm the presence and quantify the level of resistance in a suspect weed population through a whole-plant bioassay.[13][14]

Protocol 1: Dose-Response Bioassay for Dinoterb Acetate

Objective: To determine the lethal dose (LD50) or growth reduction (GR50) of Dinoterb acetate for both suspected resistant (R) and known susceptible (S) weed populations.

Materials:

  • Seeds from the suspected resistant population and a known susceptible population of the same weed species.

  • Pots or trays filled with a standardized soil mix.

  • Growth chamber or greenhouse with controlled temperature, humidity, and light conditions.

  • Dinoterb acetate (analytical grade) and appropriate formulation reagents.

  • Laboratory sprayer calibrated for consistent application.

  • Balance, volumetric flasks, and pipettes.

Procedure:

  • Seed Germination: Germinate seeds of both R and S populations in separate trays. Once seedlings reach the 2-3 leaf stage, transplant them into individual pots. Allow the plants to establish for 7-10 days.

  • Herbicide Preparation: Prepare a stock solution of Dinoterb acetate. From this, create a series of dilutions to achieve a range of doses. A typical dose range for initial screening would be 0x, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field application rate.

  • Herbicide Application: Randomly assign plants from both R and S populations to each dose level. Apply the herbicide solutions using a calibrated laboratory sprayer to ensure uniform coverage. Include an untreated control (0x) for both populations.

  • Growth and Evaluation: Place the treated plants back into the growth chamber. Monitor the plants regularly for signs of phytotoxicity. After a predetermined period (e.g., 14-21 days), evaluate the plants. Common evaluation metrics include:

    • Visual Injury Rating: A scale of 0% (no effect) to 100% (complete death).

    • Plant Survival: Count the number of surviving plants at each dose.

    • Biomass Reduction: Harvest the above-ground biomass, dry it in an oven, and weigh it.

Data Analysis:

The collected data should be analyzed using non-linear regression to fit a dose-response curve, typically a log-logistic model.[15][16] This will allow for the calculation of the LD50 (the dose causing 50% mortality) or GR50 (the dose causing 50% growth reduction).

The resistance factor (RF) is then calculated as:

RF = LD50 (Resistant Population) / LD50 (Susceptible Population)

An RF value significantly greater than 1 indicates resistance.

ParameterSusceptible PopulationResistant PopulationResistance Factor (RF)
LD50 (g a.i./ha) Example: 50Example: 50010
GR50 (g a.i./ha) Example: 30Example: 35011.7

Part 2: Investigating the Mechanism of Resistance

Once resistance is confirmed, the next step is to investigate the underlying mechanism. Given Dinoterb acetate's dual mode of action, both photosynthesis and respiration should be examined.

Protocol 2: Hill Reaction Inhibition Assay

Objective: To assess if resistance is due to an altered target site in photosystem II, leading to reduced inhibition of photosynthetic electron transport.

Materials:

  • Fresh leaf tissue from both R and S plants.

  • Isolation buffer (e.g., 0.4 M sucrose, 10 mM Tris-HCl pH 7.8).

  • Reaction buffer (e.g., 20 mM HEPES pH 7.8, 0.01 M NaCl).

  • DCPIP (2,6-dichlorophenolindophenol) solution.

  • Spectrophotometer.

  • Light source.

  • Centrifuge.

  • Mortar and pestle.

Procedure:

  • Chloroplast Isolation: Homogenize fresh leaf tissue in ice-cold isolation buffer. Filter the homogenate and centrifuge to pellet the chloroplasts. Resuspend the chloroplast pellet in the reaction buffer.[17][18][19]

  • Reaction Setup: In a series of cuvettes, combine the chloroplast suspension, reaction buffer, and varying concentrations of Dinoterb acetate. Include a control with no herbicide.

  • Measurement: Add DCPIP to each cuvette. DCPIP is an artificial electron acceptor that is blue in its oxidized state and colorless when reduced.[17][20] Immediately measure the initial absorbance at 600 nm.

  • Light Exposure: Expose the cuvettes to a light source. The rate of photosynthesis is determined by the rate of DCPIP reduction (decrease in absorbance).

  • Data Collection: Measure the absorbance at regular intervals (e.g., every minute for 10 minutes).

Data Analysis:

Calculate the rate of DCPIP reduction for each Dinoterb acetate concentration. Plot the inhibition of the Hill reaction against the herbicide concentration. A resistant plant will show a significantly lower inhibition of the Hill reaction at a given herbicide concentration compared to a susceptible plant.

Protocol 3: Mitochondrial Respiration Assay

Objective: To determine if resistance is due to alterations in mitochondrial function that reduce the uncoupling effect of Dinoterb acetate.

Materials:

  • Fresh, non-photosynthetic tissue (e.g., roots, etiolated seedlings) from R and S plants.

  • Mitochondria isolation buffer.

  • Respiration buffer.

  • Oxygen electrode.

  • Substrates for mitochondrial respiration (e.g., succinate, NADH).

  • ADP.

Procedure:

  • Mitochondria Isolation: Homogenize the plant tissue in ice-cold isolation buffer. Use differential centrifugation to isolate a purified mitochondrial fraction.

  • Respiration Measurement: Add the isolated mitochondria to the respiration buffer in the oxygen electrode chamber.

  • State 3 and State 4 Respiration: Add a respiratory substrate (e.g., succinate) to initiate electron transport. Measure the basal rate of oxygen consumption (State 4 respiration). Then, add a limiting amount of ADP to stimulate ATP synthesis and measure the active rate of oxygen consumption (State 3 respiration).

  • Herbicide Effect: Repeat the measurements in the presence of varying concentrations of Dinoterb acetate. As an uncoupler, Dinoterb acetate is expected to increase State 4 respiration and inhibit State 3 respiration at higher concentrations.

Data Analysis:

Compare the dose-dependent effects of Dinoterb acetate on the respiratory control ratio (State 3 / State 4) in mitochondria from R and S plants. A resistant plant's mitochondria may show a reduced response to the uncoupling effects of the herbicide.

Diagram: Potential Resistance Mechanisms to Dinoterb Acetate

G cluster_0 Plant Cell cluster_1 Chloroplast cluster_2 Mitochondrion Dinoterb Dinoterb Acetate PSII Photosystem II (Target Site) Dinoterb->PSII Inhibits OxPhos Oxidative Phosphorylation (Target Site) Dinoterb->OxPhos Inhibits NTSR Non-Target-Site Resistance Mechanisms Enhanced Metabolism Reduced Uptake/Translocation Sequestration Dinoterb->NTSR:f0 Degraded by Dinoterb->NTSR:f1 Blocked by Dinoterb->NTSR:f2 Sequestered Target-Site\nResistance Target-Site Resistance PSII->Target-Site\nResistance Mutation alters binding OxPhos->Target-Site\nResistance Mutation alters binding

Caption: Overview of target-site and non-target-site resistance to Dinoterb acetate.

Part 3: Molecular and Genetic Analysis

For a deeper understanding of the resistance mechanism, molecular techniques can be employed to identify specific genetic changes.

Protocol 4: Target-Site Gene Sequencing

Objective: To identify mutations in the genes encoding the protein targets of Dinoterb acetate in the chloroplasts and mitochondria.

Procedure:

  • DNA Extraction: Extract genomic DNA from both R and S plants.

  • Gene Amplification: Design primers to amplify the genes known to be involved in the binding of dinitrophenol or other photosynthesis- and respiration-inhibiting herbicides. For photosynthesis, the psbA gene, which codes for the D1 protein in photosystem II, is a primary candidate.[3] For respiration, genes encoding subunits of the ATP synthase complex could be investigated.

  • PCR and Sequencing: Perform Polymerase Chain Reaction (PCR) to amplify the target genes. Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the DNA sequences from R and S plants to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes in the protein.

Protocol 5: Investigating Non-Target-Site Resistance

Objective: To explore NTSR mechanisms such as enhanced metabolism.

Procedure:

  • Metabolite Analysis: Treat R and S plants with radiolabeled Dinoterb acetate. At various time points, extract and separate the metabolites using techniques like High-Performance Liquid Chromatography (HPLC). A resistant plant may show a faster rate of herbicide degradation into non-toxic metabolites.

  • Gene Expression Analysis: Use techniques like quantitative PCR (qPCR) or RNA-sequencing to compare the expression levels of genes known to be involved in herbicide metabolism (e.g., cytochrome P450s, glutathione S-transferases) between R and S plants, both with and without herbicide treatment. Upregulation of these genes in the R population could indicate an enhanced metabolic defense mechanism.

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the comprehensive study of weed resistance to Dinoterb acetate. By progressing from whole-plant bioassays to detailed mechanistic and molecular investigations, researchers can effectively identify, characterize, and understand the basis of resistance. This knowledge is not only critical for developing sustainable weed management strategies but also for informing the design of next-generation herbicides that can overcome existing resistance mechanisms.

References

  • Estimating Dose Response Curves for Predicting Glyphosate Use Rates in Australia. (n.d.). Retrieved from [Link]

  • Effects of Herbicides on Respiration. (1985). In Weed Physiology. Taylor & Francis. Retrieved from [Link]

  • Dose–response curves for different herbicides. (n.d.). ResearchGate. Retrieved from [Link]

  • Herbicide bioassay. (2022). ResearchGate. Retrieved from [Link]

  • Using a plant bioassay to detect herbicide residue. (n.d.). University of Saskatchewan. Retrieved from [Link]

  • Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. (2021). MDPI. Retrieved from [Link]

  • Dose-Response curves. (n.d.). In Statistical Analysis of Agricultural Experiments using R. Retrieved from [Link]

  • Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227. Retrieved from [Link]

  • Comparative dose-response curves between sourgrass (Digitaria insularis) resistant and susceptible biotypes to glyphosate. (2014). Weed Control Journal. Retrieved from [Link]

  • Whole-Plant and Seed Bioassays for Resistance Confirmation. (2015). Weed Science. Retrieved from [Link]

  • Chen, J., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science. Retrieved from [Link]

  • Whole-Plant and Seed Bioassays for Resistance Confirmation. (2015). ResearchGate. Retrieved from [Link]

  • Bioassay Analysis usingR. (2005). ResearchGate. Retrieved from [Link]

  • Research Methods in Weed Science: Statistics. (2015). Weed Science. Retrieved from [Link]

  • Herbicide tests in the whole-plant bioassay (WPB). (n.d.). ResearchGate. Retrieved from [Link]

  • Bioassay Analysis using R. (2005). ResearchGate. Retrieved from [Link]

  • The Hill Reaction: In Vitro and In Vivo Studies. (n.d.). Association for Biology Laboratory Education. Retrieved from [Link]

  • Dinitroaniline herbicide resistance in a multiple-resistant Lolium rigidum population. (2017). Pest Management Science. Retrieved from [Link]

  • PHOTOSYNTHESIS: The HILL REACTION. (n.d.). Retrieved from [Link]

  • Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. (2021). UWA Research Repository. Retrieved from [Link]

  • Target-site Based Resistance. (n.d.). In Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics. Plant and Soil Sciences eLibrary. Retrieved from [Link]

  • Chen, J., et al. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. PMC. Retrieved from [Link]

  • Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. (2021). ResearchGate. Retrieved from [Link]

  • Effects of the herbicide pendimethalin on mitochondrial functions. (2011). ResearchGate. Retrieved from [Link]

  • The Hill Reaction in Chloroplasts. (n.d.). Weber State University. Retrieved from [Link]

  • The effect of herbicides on the rates of photosynthesis and respiration in in spinach leaves. (2018). Journal of High School Science. Retrieved from [Link]

  • Differential sensitivities of plant and animal mitochondria to the herbicide paraquat. (2002). Journal of Biochemical and Molecular Toxicology. Retrieved from [Link]

  • The effects of low-toxic herbicide Roundup and glyphosate on mitochondria. (2021). PMC. Retrieved from [Link]

  • The Hill Reaction. (2017). Snab Biology. Retrieved from [Link]

  • Herbicide Bioassay. (n.d.). Woods End Laboratories. Retrieved from [Link]

  • Hill Reaction of Photosynthesis-Effects of selected herbicides. (n.d.). Retrieved from [Link]

  • Non-Target-Site Resistance. (n.d.). Sustainability. Retrieved from [Link]

  • Dinoterb acetate. (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]

  • What's the Difference Between Target-Site & Non-Target-Site Herbicide Resistance? (2024). Retrieved from [Link]

  • Non-Target-Site Resistance to Herbicides: Recent Developments. (2019). MDPI. Retrieved from [Link]

  • Non-Target-Site Resistance to Herbicides: Recent Developments. (2019). PubMed. Retrieved from [Link]

  • Mechanisms of evolved herbicide resistance. (2020). PMC. Retrieved from [Link]

  • A New Method for Detecting Photosynthesis Inhibitors. (1975). Weed Science. Retrieved from [Link]

  • It's Complicated: Non-target-site Herbicide Resistance. (2020). Weeders of the West. Retrieved from [Link]

  • Quantifying the Inhibitor-Target Site Interactions of Photosystem II Herbicides. (1996). Weed Science. Retrieved from [Link]

  • Herbicide Resistance to Photosystem II Inhibitors. (n.d.). In Principles of Weed Control. Retrieved from [Link]

  • Mechanisms of Herbicide Resistance. (n.d.). Pesticide Environmental Stewardship. Retrieved from [Link]

Sources

Protocol for measuring oxygen consumption rate with Dinoterb acetate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Measuring Mitochondrial Oxygen Consumption Rate Using Dinoterb Acetate as a Chemical Uncoupler

Abstract

This document provides a detailed protocol for the use of Dinoterb acetate, a dinitrophenolic compound, as a chemical uncoupler to measure the maximal oxygen consumption rate (OCR) in cultured mammalian cells. While historically used as a herbicide, the potent protonophoric nature of Dinoterb acetate allows it to be repurposed as a tool compound in metabolic research to probe the limits of the electron transport chain (ETC) capacity. This guide outlines the mechanism of action, provides a comprehensive step-by-step protocol for use with extracellular flux analyzers, discusses critical experimental considerations, and emphasizes the necessary safety precautions due to the compound's high toxicity.

Introduction: The Principle of Uncoupling and OCR Measurement

Mitochondrial respiration is a fundamental cellular process where oxygen is consumed to produce ATP, the primary energy currency of the cell. The oxygen consumption rate (OCR) is a key indicator of mitochondrial function. The process, known as oxidative phosphorylation (OXPHOS), involves the electron transport chain (ETC) creating a proton (H+) gradient across the inner mitochondrial membrane. This gradient drives ATP synthase to produce ATP.

Chemical uncouplers are lipophilic weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient. This "uncoupling" of the ETC from ATP synthesis forces the ETC to work at its maximum capacity to try and re-establish the gradient, resulting in a maximal rate of oxygen consumption that is not linked to ATP production. Measuring this maximal OCR provides critical insights into the respiratory capacity and potential dysfunction of mitochondria.

Dinoterb acetate, a derivative of the dinitrophenol Dinoterb, acts as a potent protonophore. By introducing it to cells, we can induce a state of maximal respiration, which is a key parameter in assessing mitochondrial health. This protocol is designed for use with extracellular flux analysis platforms, such as the Agilent Seahorse XF Analyzer, which measure OCR in real-time.

Mechanism of Action: Dinoterb Acetate as a Protonophore

Dinoterb acetate functions by shuttling protons across the inner mitochondrial membrane, a process illustrated in the diagram below.

ETC Electron Transport Chain (ETC) H_high H+ ETC->H_high Pumps H+ H2O H2O ETC->H2O Reduced ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Drives ATP Production H_high->ATP_Synthase H+ Gradient Dinoterb_neg Dinoterb- (Anion) H_high->Dinoterb_neg 1. Protonation H_low H+ Dinoterb_H Dinoterb-H (Protonated) Dinoterb_H->H_low 2. Diffusion & Deprotonation (Gradient Dissipation) Dinoterb_neg->H_high 3. Returns O2 O2 O2->ETC

Figure 1: Mechanism of Mitochondrial Uncoupling by Dinoterb Acetate. Dinoterb acetate (hydrolyzed to Dinoterb) picks up a proton (H+) in the high-proton intermembrane space, diffuses across the inner membrane, and releases it into the low-proton matrix. This dissipates the proton motive force, causing the ETC to consume oxygen maximally without producing ATP.

Safety and Handling Precautions

WARNING: Dinoterb is classified as a highly toxic substance. It can be fatal if swallowed, inhaled, or absorbed through the skin. All handling must be performed in a certified chemical fume hood with appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

Hazard Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Handle only in a chemical fume hood. Avoid creating dust.
Skin/Eye Irritation Wear gloves and safety goggles.
Environmental Hazard Dispose of waste according to institutional and local regulations for hazardous materials. Do not discharge into drains.

Stock Solution Preparation:

  • Calculate the required amount for a concentrated stock solution (e.g., 10-100 mM) in a certified solvent like DMSO.

  • Work within a chemical fume hood.

  • Use a calibrated microbalance to weigh the Dinoterb acetate powder.

  • Dissolve in high-quality, anhydrous DMSO.

  • Aliquot into small volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.

Experimental Protocol: OCR Measurement

This protocol is designed for a standard mitochondrial stress test workflow using an extracellular flux analyzer. The goal is to determine the basal OCR, and then the maximal OCR after the addition of Dinoterb acetate.

Materials and Reagents
  • Cultured cells of interest

  • Seahorse XF Cell Culture Microplates

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4)

  • Dinoterb acetate stock solution (e.g., 10 mM in DMSO)

  • Oligomycin (ATP synthase inhibitor)

  • Rotenone/Antimycin A (Complex I/III inhibitors)

  • Extracellular flux analyzer and consumables (cartridge, calibrant)

Experimental Workflow

The experiment involves sequential injections of mitochondrial inhibitors and the uncoupler to dissect different aspects of respiration.

cluster_workflow OCR Measurement Workflow Start 1. Seed Cells (12-24h prior) Hydrate 2. Hydrate Sensor Cartridge (Overnight) Start->Hydrate Prepare 3. Prepare Assay Medium & Reagent Plate Hydrate->Prepare Equilibrate 4. Cell Equilibration (1h in non-CO2 incubator) Prepare->Equilibrate Load 5. Load Cartridge & Run Assay Equilibrate->Load Baseline 6. Measure Baseline OCR Load->Baseline Inject_Dinoterb 7. Inject Dinoterb Acetate (Measure Maximal OCR) Baseline->Inject_Dinoterb Inject_RotAA 8. Inject Rotenone/Antimycin A (Measure Non-Mitochondrial Respiration) Inject_Dinoterb->Inject_RotAA Analyze 9. Analyze Data Inject_RotAA->Analyze

Figure 2: Step-by-step experimental workflow for OCR measurement. This diagram outlines the key phases from cell seeding to final data analysis.

Detailed Step-by-Step Procedure

Day 1: Cell Seeding

  • Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density. Cell density is critical and must be optimized for your cell type to ensure OCR readings are within the instrument's optimal range.

  • Allow cells to adhere and grow for 12-24 hours in a standard CO2 incubator.

Day 2: Assay Execution

  • Prepare Assay Medium: Warm the XF Base Medium to 37°C and supplement with the desired substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust pH to 7.4.

  • Prepare Reagent Plate:

    • Load the injection ports of the sensor cartridge with the compounds. A typical loading scheme is:

      • Port A: Dinoterb acetate (for titration, see Section 5.1)

      • Port B: Oligomycin (e.g., 1.0 - 5.0 µM final concentration)

      • Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration)

    • Note: For this specific protocol, we inject the uncoupler first to determine maximal respiration directly from the basal state.

  • Cell Wash and Equilibration:

    • Remove the cell culture medium from the microplate.

    • Gently wash the cells twice with the warmed assay medium.

    • Add the final volume of assay medium to each well and place the plate in a non-CO2 incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.

  • Run the Assay:

    • Load the hydrated and loaded sensor cartridge into the extracellular flux analyzer.

    • Follow the instrument's software prompts to calibrate and start the measurement.

    • The assay protocol should consist of:

      • Baseline Measurement: 3-4 measurement cycles to establish a stable basal OCR.

      • Injection 1 (Port A): Injection of Dinoterb acetate. This is followed by 3-4 measurement cycles to determine maximal OCR.

      • Injection 2 (Port B): (Optional) Injection of Oligomycin to observe the effect on the already uncoupled system. OCR should not decrease significantly if uncoupling is complete.

      • Injection 3 (Port C): Injection of Rotenone/Antimycin A to shut down all mitochondrial respiration. The remaining OCR is due to non-mitochondrial sources.

Data Analysis

The key parameters to be calculated are summarized below.

ParameterCalculationInterpretation
Basal OCR (Last rate measurement before first injection) – (Non-Mitochondrial OCR)The baseline oxygen consumption of the cells.
Maximal OCR (Maximum rate measurement after uncoupler injection) – (Non-Mitochondrial OCR)The maximum respiratory capacity of the mitochondria.
Spare Respiratory Capacity (SRC) Maximal OCR – Basal OCRThe cell's ability to respond to an energetic demand.
Non-Mitochondrial OCR Minimum rate measurement after Rotenone/Antimycin A injectionOxygen consumption from sources other than mitochondria.

Critical Experimental Considerations

Titration of Dinoterb Acetate

The optimal concentration of Dinoterb acetate must be determined empirically for each cell type. An insufficient concentration will not induce maximal OCR, while an excessive concentration can be overly toxic and inhibit the ETC itself.

Titration Protocol:

  • Perform the assay as described above using a range of final Dinoterb acetate concentrations (e.g., 100 nM to 50 µM).

  • Plot the OCR response against the Dinoterb acetate concentration.

  • The optimal concentration is the lowest dose that achieves the maximal OCR plateau without a subsequent drop, which would indicate toxicity.

Comparison with Standard Uncouplers

Dinoterb acetate is not a commonly used uncoupler in modern cell-based assays. The gold-standard uncoupler is FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone). When using Dinoterb acetate, it is advisable to run a parallel experiment with FCCP to validate the results and compare the potency and kinetics of the uncoupling effect.

CompoundTypical Concentration RangeKey Characteristics
Dinoterb Acetate Cell-type dependent (Titrate)High toxicity; less common.
FCCP 250 nM - 2 µMGold standard; well-characterized.
BAM15 1 µM - 10 µMNovel uncoupler with potentially lower plasma membrane toxicity.

Conclusion

Dinoterb acetate can serve as a potent tool for inducing maximal mitochondrial respiration to study the functional limits of the electron transport chain. Its use requires careful handling due to significant toxicity and mandatory empirical titration to determine the optimal working concentration. This protocol provides a robust framework for researchers to employ Dinoterb acetate in extracellular flux assays, enabling the detailed investigation of mitochondrial capacity in various experimental models. For most applications, however, validated and less toxic uncouplers like FCCP or BAM15 should be considered as primary alternatives.

References

  • Bioenergetics, Mitochondrial Function, and Its Measurement - Agilent Technologies - [Link]

  • Dinoterb - PubChem, National Center for Biotechnology Information - [Link]

  • Protonophoric action of 2,4-dinitrophenols in the inner mitochondrial membrane - FEBS Letters - [Link]

  • Dinoterb | C10H12N2O5 - PubChem - National Center for Biotechnology Information - [Link]

  • BAM15, a novel mitochondrial uncoupler, prevents cisplatin-induced nephrotoxicity - Clinical and Experimental Nephrology - [Link]

Application Notes and Protocols for Dinoterb Acetate Treatment of Plant Tissues in Metabolic Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of Dinoterb acetate as a tool for investigating metabolic pathways in plant tissues. Dinoterb acetate, a dinitrophenolic compound, acts as an uncoupler of oxidative phosphorylation, offering a method to probe cellular bioenergetics and metabolic responses to stress. These application notes detail the mechanism of action, guide researchers in experimental design, and provide explicit protocols for the preparation and application of Dinoterb acetate, as well as for the subsequent analysis of metabolic parameters. Safety precautions are also extensively addressed to ensure responsible handling of this hazardous compound.

Introduction

Dinoterb acetate is a derivative of Dinoterb, a compound historically used as a contact herbicide.[1][2] Its utility in metabolic research stems from its function as an uncoupler of oxidative phosphorylation.[3][4] By disrupting the synthesis of ATP, the primary energy currency of the cell, Dinoterb acetate induces a metabolic state that can be leveraged to study the intricate network of plant metabolic pathways and their regulation under energy-deprived conditions.[5] This guide provides the scientific foundation and practical protocols for employing Dinoterb acetate in a controlled laboratory setting to explore plant metabolic responses.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

Dinoterb acetate, once hydrolyzed to its active form, Dinoterb, acts as a protonophore.[6] It disrupts the proton gradient across the inner mitochondrial membrane that is established by the electron transport chain.[3][4] This gradient is essential for ATP synthase to produce ATP. Dinoterb, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane in its protonated form, releasing the proton into the mitochondrial matrix.[7] This circumvents ATP synthase, effectively uncoupling electron transport from ATP synthesis.[6][8] The energy that would have been used for ATP production is instead dissipated as heat.[8]

At lower concentrations, Dinoterb acts as a classic uncoupler. However, at higher concentrations, it can inhibit the electron transport chain itself.[1] It has also been shown to inhibit the Hill reaction in chloroplasts, affecting photosynthesis.[1]

cluster_1 Mitochondrial Matrix (Low [H+]) ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP ADP + Pi Dinoterb Dinoterb-H+ Dinoterb->ATP_Synthase H+ transport (uncoupling)

Caption: Mechanism of Dinoterb as an uncoupler of oxidative phosphorylation.

Experimental Design Considerations

A well-designed experiment is crucial for obtaining meaningful and reproducible data. The following factors should be carefully considered when using Dinoterb acetate for metabolic studies.

Plant Material Selection

The choice of plant material will depend on the research question. Common choices include:

  • Leaf Discs: Easy to prepare and suitable for short-term experiments.

  • Protoplasts: Allow for studies at the single-cell level.

  • Cell Suspension Cultures: Provide a homogenous system for reproducible results.

  • Seedlings: Useful for studying systemic effects.

Concentration and Dose-Response

The optimal concentration of Dinoterb acetate must be determined empirically for each plant species and tissue type. A dose-response experiment is essential to identify a concentration that induces a metabolic effect without causing rapid cell death.

ParameterDescription
Concentration Range Start with a wide range of concentrations (e.g., 1 µM to 1000 µM).
Incubation Time A fixed, relevant time point (e.g., 6, 12, or 24 hours).
Measured Endpoint A key metabolic indicator such as ATP levels, oxygen consumption rate, or a specific metabolite of interest.
Time-Course Experiments

Once an effective concentration is determined, a time-course experiment should be performed to understand the dynamics of the metabolic response. This involves treating the plant tissue with the chosen concentration of Dinoterb acetate and collecting samples at various time points (e.g., 0, 1, 3, 6, 12, 24 hours).

Controls

Appropriate controls are critical for data interpretation:

  • Vehicle Control: Tissues treated with the solvent used to dissolve Dinoterb acetate (e.g., DMSO or ethanol) at the same final concentration as in the treatment groups.

  • Untreated Control: Tissues incubated under the same conditions without any treatment.

Protocols

Disclaimer: Dinoterb acetate is highly toxic.[9][10] All handling and experimental procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[10]

Protocol 1: Preparation of Dinoterb Acetate Stock Solution
  • Calculate the required amount: Based on the desired stock concentration (e.g., 100 mM), calculate the mass of Dinoterb acetate needed.

  • Dissolve the compound: In a chemical fume hood, weigh the calculated amount of Dinoterb acetate and dissolve it in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Sterilization: If working with sterile plant cultures, filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Plant Tissues (Leaf Disc Example)

A Prepare Leaf Discs C Incubate Leaf Discs A->C B Prepare Treatment Solutions B->C D Harvest and Quench Metabolism C->D E Sample Storage D->E

Caption: General workflow for treating plant tissues with Dinoterb acetate.

  • Plant Material Preparation: Collect healthy, fully expanded leaves. Use a cork borer to create uniform leaf discs (e.g., 1 cm in diameter).

  • Acclimation: Float the leaf discs in a buffer (e.g., MES buffer, pH 6.0) for a short period (e.g., 1-2 hours) under low light to allow them to recover from the wounding stress.

  • Treatment: Prepare the desired concentrations of Dinoterb acetate in the incubation buffer from the stock solution. Include a vehicle control.

  • Incubation: Transfer the leaf discs to the treatment solutions in a petri dish or multi-well plate. Incubate under controlled conditions (temperature, light) for the desired duration.

  • Harvesting: At each time point, remove the leaf discs from the treatment solution, blot them dry, and immediately freeze them in liquid nitrogen to quench all metabolic activity.

  • Storage: Store the frozen samples at -80°C until further analysis.

Protocol 3: Measurement of Metabolic Parameters

The choice of metabolic analysis will depend on the specific research question.[11][12][13]

A. Measurement of ATP Levels:

  • Commercial ATP assay kits based on the luciferin-luciferase reaction are widely available and provide a sensitive method for quantifying ATP.

B. Measurement of Oxygen Consumption Rate (OCR):

  • An oxygen electrode or a specialized instrument like a Seahorse XF Analyzer can be used to measure the rate of oxygen consumption in real-time, providing insights into mitochondrial respiration.

C. Metabolite Profiling using Mass Spectrometry:

  • Metabolite Extraction: Homogenize the frozen plant tissue in a suitable extraction solvent (e.g., 80% methanol).

  • Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for targeted or untargeted metabolomic analysis.[14]

Data Analysis and Interpretation

The data obtained from the experiments should be statistically analyzed to determine the significance of the observed changes.

ParameterExpected Outcome with Dinoterb Acetate TreatmentInterpretation
ATP Levels DecreaseSuccessful uncoupling of oxidative phosphorylation.
Oxygen Consumption Rate Initial increase, followed by a decrease at higher concentrations or over time.Increased electron transport to compensate for the dissipated proton gradient, followed by inhibition.
Glycolytic Intermediates IncreaseUpregulation of glycolysis to compensate for the lack of ATP from oxidative phosphorylation.
TCA Cycle Intermediates Variable changesAlterations in central carbon metabolism in response to energy stress.
Amino Acids Changes in specific amino acid poolsReflects shifts in nitrogen metabolism and anaplerotic reactions.[15]

Safety Precautions

Dinoterb acetate is a highly toxic compound with acute oral and dermal toxicity.[9][10] It is also suspected of damaging fertility or the unborn child.[10]

  • Handling: Always handle Dinoterb acetate and its solutions in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and safety glasses at all times.

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, media) as hazardous waste according to your institution's guidelines.

  • Emergency Procedures: Be familiar with your institution's emergency procedures for chemical spills and exposures. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[10]

References

  • PubChem. (n.d.). Dinoterb. National Center for Biotechnology Information. Retrieved from [Link]

  • Giehl, R. F. H., & von Wirén, N. (2014). Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses. In Plant-Microbe-Environment Interactions. Springer, Cham.
  • Dr. Oracle. (2025, May 25). What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane?
  • Rodgers, L. E., et al. (2012). Uncoupling oxidative phosphorylation with 2,4-dinitrophenol promotes development of the adhesion phenotype. Fertility and Sterility, 97(3), 729–733.
  • Shulaev, V., et al. (2008). The use of metabolomics to dissect plant responses to abiotic stresses. Cellular and Molecular Life Sciences, 69(15), 2533–2550.
  • Willing, B., et al. (1999). Uncouplers of Oxidative Phosphorylation Can Enhance a Fas Death Signal. The Journal of Immunology, 162(12), 7253–7261.
  • AERU. (n.d.). Dinoterb (Ref: LS 63133). Agriculture and Environment Research Unit, University of Hertfordshire.
  • CymitQuimica. (n.d.). CAS 1420-07-1: Dinoterb.
  • Ilivicky, J., & Casida, J. E. (1969). Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria from different sources and its relation to toxicity. Biochemical Pharmacology, 18(6), 1389–1401.
  • ResearchGate. (n.d.).
  • Lifeasible. (n.d.).
  • Semantic Scholar. (n.d.). Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses.
  • AERU. (n.d.). Dinoterb acetate. Agriculture and Environment Research Unit, University of Hertfordshire.
  • PubChem. (n.d.). Dinoterb acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolomics for plant stress response.
  • Vercesi, A. E., et al. (2006). Plant uncoupling mitochondrial proteins. Annual Review of Plant Biology, 57, 383–404.
  • Wikipedia. (n.d.). Dinoterb.
  • Chem Service. (2020, February 20).
  • JoDrugs. (n.d.). dinoterb.
  • Compendium of Pesticide Common Names. (n.d.).
  • University of Minnesota Extension. (n.d.). Photosynthesis inhibitor herbicides.
  • Planchais, S., et al. (2000). Chemical inhibitors: a tool for plant cell cycle studies. FEBS Letters, 476(1-2), 78–83.
  • ResearchGate. (n.d.). (PDF) Chemical inhibitors of monogalactosyldiacylglycerol synthases in Arabidopsis thaliana.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.). Chemical inhibitors: A tool for plant cell cycle studies | Request PDF.
  • Perry, R. J., et al. (2021). Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH. Molecular Metabolism, 51, 101235.
  • Purdue University. (2023, December 18).
  • MDPI. (2021). Plants Metabolome Study: Emerging Tools and Techniques.
  • Let's Talk Academy. (2025, June 15).

Sources

Application Notes & Protocols for In Vivo Studies of Dinoterb Acetate in Model Organisms

Author: BenchChem Technical Support Team. Date: January 2026

A. Introduction and Scientific Rationale

Dinoterb acetate, a dinitrophenol herbicide, operates mechanistically by uncoupling oxidative phosphorylation, which disrupts the cellular energy production pathway.[1][2][3] This mode of action, while effective for its intended herbicidal purpose, raises significant toxicological concerns for non-target organisms, including mammals. Dinoterb, the parent compound of Dinoterb acetate, is known for its high acute toxicity and potential as a reproductive and developmental toxin.[3][4] Consequently, the use of Dinoterb and its derivatives has been largely discontinued in regions such as the European Union and the United States.[1][5]

Despite its restricted use, understanding the in vivo toxicological profile of Dinoterb acetate remains critical for environmental risk assessment, management of potential residual exposure, and for the broader scientific understanding of dinitrophenolic compound toxicity. These application notes provide a comprehensive framework for conducting in vivo studies using Dinoterb acetate in model organisms, grounded in established regulatory guidelines and best practices. The protocols herein are designed to be self-validating and provide robust, reproducible data for accurate hazard characterization.

B. Mechanistic Overview: Uncoupling of Oxidative Phosphorylation

Dinoterb acetate, like other dinitrophenols, acts as a protonophore. It shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This uncoupling of electron transport from ATP production leads to a rapid depletion of cellular energy and an increase in oxygen consumption, manifesting as hyperthermia and metabolic distress.[1][3]

cluster_mitochondrion Inner Mitochondrial Membrane cluster_dinoterb Action of Dinoterb Acetate ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump e- transfer H_gradient Proton Gradient (High H+ in Intermembrane Space) H_pump->H_gradient establishes ATP_synthase ATP Synthase H_gradient->ATP_synthase drives Dissipation Gradient Dissipation ATP_production ATP Production ATP_synthase->ATP_production catalyzes ATP_synthase->Dissipation Dinoterb Dinoterb Acetate H_shuttle Proton Shuttle Dinoterb->H_shuttle acts as H_shuttle->H_gradient dissipates Energy_loss Energy Loss (Heat) Dissipation->Energy_loss

Caption: Mechanism of Dinoterb Acetate as an uncoupler of oxidative phosphorylation.

C. Experimental Design and Model Organism Selection

The choice of model organism is paramount for the relevance and extrapolation of toxicological data. Rodent models, particularly rats and mice, are well-characterized and widely accepted by regulatory bodies for toxicity studies.[6][7] The protocols outlined below primarily focus on the rat as the model organism.

Key Considerations for Experimental Design:

  • Justification of Species: The rat is recommended due to the extensive historical database on its response to toxic substances, allowing for robust comparisons.

  • Animal Welfare: All procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Dose Selection: Dose levels should be selected to elicit a toxic response without causing excessive mortality, which would preclude meaningful data collection. A preliminary dose-ranging study is essential. The highest dose should induce observable toxicity but not significant lethality, while the lowest dose should ideally represent a No-Observed-Adverse-Effect Level (NOAEL).[8][9]

  • Route of Administration: Oral gavage is a common and relevant route for assessing the toxicity of substances that may be ingested.[10] Other routes such as dermal or inhalation may be considered based on likely routes of human exposure.

D. Protocols for In Vivo Toxicity Assessment

Protocol 1: Acute Oral Toxicity Study (Modified Up-and-Down Procedure)

This protocol is designed to estimate the acute oral toxicity (LD50) of Dinoterb acetate and identify signs of toxicity following a single dose, in alignment with OECD Guideline 423.[11][12]

Objective: To determine the acute toxic class of Dinoterb acetate and observe signs of toxicity.

Materials:

  • Dinoterb acetate

  • Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Young, healthy adult rats (e.g., Sprague-Dawley or Wistar), nulliparous and non-pregnant females are often more sensitive.

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Procedure:

  • Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.

  • Fasting: Fast animals overnight prior to dosing (with access to water).

  • Dose Preparation: Prepare a stable formulation of Dinoterb acetate in the chosen vehicle.

  • Initial Dosing: Dose a single animal at a starting dose (e.g., 25 mg/kg, based on the high toxicity of the parent compound Dinoterb).[5]

  • Observation: Observe the animal for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system effects, and behavioral changes) continuously for the first 4 hours, and then periodically for 14 days.

  • Sequential Dosing:

    • If the animal survives, dose the next animal at a higher dose.

    • If the animal dies, dose the next animal at a lower dose.

    • The interval between dosing animals is typically 48 hours.

  • Endpoint: Continue the procedure until a stopping criterion is met (e.g., three consecutive animals survive at the highest dose, or clear reversal of outcomes is observed).

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

start Start: Acclimatize & Fast Animals dose1 Dose Animal 1 at Starting Dose start->dose1 observe1 Observe for 48h dose1->observe1 survives Animal Survives observe1->survives Yes dies Animal Dies observe1->dies No dose_up Dose Next Animal at Higher Dose survives->dose_up dose_down Dose Next Animal at Lower Dose dies->dose_down observe_next Observe for 48h dose_up->observe_next dose_down->observe_next stop Stopping Criteria Met? observe_next->stop stop->dose_up No (Survived) stop->dose_down No (Died) end End: 14-Day Observation & Necropsy stop->end Yes

Caption: Workflow for Acute Oral Toxicity Study (Up-and-Down Procedure).

Protocol 2: 28-Day Repeated Dose Oral Toxicity Study

This protocol is based on OECD Guideline 407 and is designed to evaluate the sub-acute toxicity of Dinoterb acetate.[12]

Objective: To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL) following repeated daily dosing for 28 days.

Materials:

  • Dinoterb acetate and vehicle

  • Rats (e.g., 5 males and 5 females per group)

  • Equipment for clinical observations, body weight, and food consumption measurements

  • Equipment for hematology, clinical chemistry, and urinalysis

  • Necropsy and histopathology equipment

Procedure:

  • Group Allocation: Randomly assign animals to at least 3 dose groups and one control group (vehicle only).

  • Dosing: Administer Dinoterb acetate daily via oral gavage for 28 consecutive days.

  • Clinical Observations: Conduct detailed clinical observations daily.

  • Body Weight and Food Consumption: Record body weight at least weekly and food consumption weekly.

  • Clinical Pathology: Collect blood and urine samples at the end of the 28-day period for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology:

    • At the end of the study, euthanize all animals.

    • Conduct a full gross necropsy on all animals.

    • Weigh major organs (e.g., liver, kidneys, spleen, brain, gonads).

    • Preserve organs and tissues for histopathological examination.

Table 1: Example Data Collection for 28-Day Study

ParameterFrequencyGroupsNotes
Clinical SignsDailyAllDetailed cage-side observations
Body WeightWeeklyAll
Food ConsumptionWeeklyAll
HematologyDay 29AllComplete blood count
Clinical ChemistryDay 29AllLiver enzymes, kidney function
UrinalysisDay 28All
Gross NecropsyDay 29All
Organ WeightsDay 29All
HistopathologyDay 29AllComprehensive tissue examination
Protocol 3: Developmental Toxicity Screening

Given that Dinoterb is a potential reproductive/developmental toxin, a screening study based on OECD Guideline 421 is warranted.[3][13]

Objective: To screen for potential effects of Dinoterb acetate on prenatal development.

Materials:

  • Dinoterb acetate and vehicle

  • Time-mated pregnant female rats

  • Standard laboratory animal housing and diet

Procedure:

  • Mating: Mate female rats and confirm pregnancy (e.g., by presence of a vaginal plug, designated as Gestation Day 0).

  • Group Allocation: Assign pregnant females to at least 3 dose groups and a control group.

  • Dosing: Administer Dinoterb acetate daily by oral gavage from Gestation Day 6 through 15.

  • Maternal Observations: Monitor maternal body weight, food consumption, and clinical signs throughout gestation.

  • Cesarean Section: On Gestation Day 20 (one day prior to expected parturition), euthanize the dams and perform a Cesarean section.

  • Uterine Examination: Examine the uterine contents for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

  • Fetal Examination:

    • Weigh and sex all fetuses.

    • Examine fetuses for external malformations.

    • A subset of fetuses should be examined for visceral and skeletal abnormalities.

E. Data Analysis and Interpretation

All data should be analyzed using appropriate statistical methods. For continuous data (e.g., body weight, organ weights), analysis of variance (ANOVA) followed by post-hoc tests is appropriate. For categorical data (e.g., incidence of clinical signs or malformations), Chi-square or Fisher's exact tests should be used. The interpretation of the results should consider both the statistical significance and the biological relevance of the findings. The ultimate goal is to characterize the hazard posed by Dinoterb acetate and establish a NOAEL for risk assessment purposes.[9]

F. References

  • Dinoterb | C10H12N2O5 | CID 14994 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Reference Protocols for Toxicity Testing - NCBI - NIH. (n.d.). Retrieved from [Link]

  • Dinoterb acetate - AERU - University of Hertfordshire. (n.d.). Retrieved from [Link]

  • Dinoterb (Ref: LS 63133) - AERU. (n.d.). Retrieved from [Link]

  • Subchronic Toxicity Study - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Acute Single-Dose - Molecular Diagnostic Services. (n.d.). Retrieved from [Link]

  • Sub-Chronic Oral Toxicity Testing in Laboratory Animals - ICCF. (n.d.). Retrieved from [Link]

  • Sub-Chronic and Chronic Toxicity Studies - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Chapter IV. Guidelines for Toxicity Tests - FDA. (n.d.). Retrieved from [Link]

  • In vivo Toxicology - InterBioTox. (n.d.). Retrieved from [Link]

  • Toxicity studies: Subchronic for nonclinical research - Labcorp Biopharma Company. (n.d.). Retrieved from [Link]

  • In Vivo Toxicity Study - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Chapter: 2 Animal and In Vitro Toxicity Testing - National Academies of Sciences, Engineering, and Medicine. (n.d.). Retrieved from [Link]

  • Rodent behavioural test - Acute oral TOXICITY study - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders. (n.d.). Retrieved from [Link]

  • In Vivo and in Vitro Toxicity Studies - Biogem. (n.d.). Retrieved from [Link]

  • dinoterb - JoDrugs. (n.d.). Retrieved from [Link]

  • OECD Guidelines and Validated Methods for in Vivo Testing of Reproductive Toxicity | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • in vivo general toxicology studies - YouTube. (2023, October 7). Retrieved from [Link]

  • Dinoterb - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Dinoterb Acetate for Maximal Mitochondrial Uncoupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of Dinoterb acetate. This guide is designed for researchers, scientists, and drug development professionals who are leveraging Dinoterb acetate as a mitochondrial uncoupling agent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both robust and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of Dinoterb acetate as a mitochondrial uncoupler.

Q1: What is Dinoterb acetate and what is its primary mechanism of action?

Dinoterb acetate is a dinitrophenolic compound, a class of chemicals known as protonophoric mitochondrial uncouplers.[1][2] Its primary mechanism involves disrupting the process of oxidative phosphorylation in mitochondria.[1][2] Normally, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a significant electrochemical gradient. This proton-motive force is then used by ATP synthase to generate ATP from ADP.

Dinoterb acetate, being a lipophilic weak acid, acts as a proton shuttle. It picks up a proton in the acidic intermembrane space, diffuses across the inner mitochondrial membrane, and releases the proton into the more alkaline matrix, effectively creating a "short-circuit" in the proton gradient.[3][4] This uncouples electron transport from ATP synthesis; the ETC continues to consume oxygen at a high rate, but the energy is dissipated as heat instead of being used for ATP production.[5] At high concentrations, it can also inhibit the electron transport chain itself.[2]

G cluster_0 Inner Mitochondrial Membrane cluster_1 Intermembrane Space (High [H+]) cluster_2 Mitochondrial Matrix (Low [H+]) ETC Electron Transport Chain (ETC) Proton_IMS H+ ETC->Proton_IMS Proton Pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesis DA Dinoterb Acetate (Proton Shuttle) Proton_Matrix H+ DA->Proton_Matrix Releases H+ Proton_IMS->ATP_Synthase Proton Flow Proton_IMS->DA Picks up H+ Proton_Matrix->ETC Substrate Oxidation ADP ADP + Pi ADP->ATP_Synthase

Caption: Mechanism of Dinoterb acetate as a mitochondrial uncoupler.

Q2: Why is it critical to optimize the concentration of Dinoterb acetate?

Optimizing the concentration is arguably the most critical step for a successful experiment. The effect of chemical uncouplers like Dinoterb acetate follows a bell-shaped dose-response curve.[6]

  • Sub-optimal concentration: Too little uncoupler will not fully dissipate the proton gradient, leading to an underestimation of the maximal respiratory capacity of the cells.

  • Optimal concentration: The concentration that elicits the maximal oxygen consumption rate (OCR) without causing significant toxicity or inhibiting the ETC. This is the "sweet spot" you are aiming for.

  • Supra-optimal (toxic) concentration: Too much uncoupler can inhibit the electron transport chain, leading to a sharp decrease in OCR.[2] It can also cause rapid ATP depletion, loss of membrane potential, and ultimately, cell death.[4]

Therefore, a concentration titration is not just recommended; it is mandatory for each new cell type or experimental condition to ensure the observed effects are truly representative of maximal uncoupling.[6][7]

Q3: What are the primary safety concerns when handling Dinoterb acetate?

Dinoterb acetate and related dinitrophenolic compounds are classified as highly toxic.[5][8] Acute exposure can be fatal if inhaled, swallowed, or absorbed through the skin.[5] The toxicity is enhanced by high ambient temperatures.[9]

Mandatory Safety Precautions:

  • Always handle the compound in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Consult the Safety Data Sheet (SDS) for Dinoterb acetate before use.

  • Be aware of the signs of exposure, which can include fever, sweating, headache, and confusion.[9]

Section 2: Experimental Guide & Protocols

This section provides a detailed workflow for determining the optimal concentration of Dinoterb acetate using extracellular flux analysis (e.g., Agilent Seahorse XF Analyzer).

Workflow for Optimizing Uncoupler Concentration

Sources

Dinoterb acetate solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dinoterb Acetate

A Guide to Overcoming Solubility Challenges in Aqueous Buffers

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for Dinoterb acetate. As researchers and drug development professionals, we understand that realizing the full potential of a compound in an experimental setting begins with a fundamental, yet often challenging, step: proper dissolution. Dinoterb acetate, due to its chemical nature, presents significant solubility hurdles in the aqueous buffers required for most biological assays.

This guide is designed to move beyond simple protocols. It aims to provide you with the foundational knowledge and practical, field-proven troubleshooting strategies to address these challenges effectively. We will delve into the causality behind each recommendation, empowering you to not only solve immediate solubility issues but also to adapt and optimize your approach for future experiments.

Section 1: Understanding the Core Challenge - Physicochemical Properties

To effectively work with this compound, we must first bypass this insolubility by using an appropriate organic solvent to create a concentrated stock solution, which can then be carefully diluted into your experimental buffer.

Table 1: Key Physicochemical Properties of Dinoterb Acetate

PropertyValueSource
CAS Number 3204-27-1[2][4][5][6]
Molecular Formula C₁₂H₁₄N₂O₆[4][5][7]
Molecular Weight 282.25 g/mol [4][5][6][7]
Common Name 2-tert-butyl-4,6-dinitrophenyl acetate[2][7]
Mode of Action Uncoupler of oxidative phosphorylation[1]

Section 2: Troubleshooting Guide & Experimental Protocols

This section provides a validated, step-by-step methodology for preparing Dinoterb acetate solutions. The cornerstone of this process is the "two-step" dilution method, which involves creating a high-concentration stock in an organic solvent followed by a careful dilution into the final aqueous buffer.

Workflow: The Standard Two-Step Dissolution Method

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation cluster_2 Critical Safety Note solid Dinoterb Acetate (Solid Powder) stock Concentrated Stock Solution (e.g., 10-50 mM) solid->stock Dissolve solvent Organic Solvent (e.g., DMSO) solvent->stock In stock_vortex stock->stock_vortex Vortex to ensure complete dissolution final Final Working Solution (Low µM concentration) stock->final Dilute dropwise while vigorously vortexing buffer Aqueous Buffer (e.g., PBS, Media) buffer->final Into safety Perform all steps in a certified chemical fume hood using appropriate PPE. Dinoterb acetate is highly toxic.

Caption: Workflow for preparing aqueous solutions of Dinoterb acetate.

Protocol 1: The Standard Two-Step Dissolution Method

This protocol is the recommended starting point for nearly all applications.

1. Critical Safety Precautions: Dinoterb acetate is classified as highly toxic: Fatal if swallowed (H300), Toxic in contact with skin (H311), and may damage fertility or the unborn child (H360).[7] ALWAYS handle the solid compound and its concentrated solutions inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

2. Select an Appropriate Organic Solvent: The choice of solvent is critical and depends on the tolerance of your downstream assay. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solvating power and compatibility with many biological systems at low final concentrations.

Table 2: Recommended Organic Solvents for Stock Preparation

SolventBoiling Point (°C)Key Considerations
DMSO 189Excellent solvating power. Hygroscopic. Can be toxic to some cells at >0.5% (v/v).
DMF 153Strong solvent. Higher toxicity than DMSO. Use with caution.
Ethanol 78.5Less toxic alternative. May have lower solvating power for highly hydrophobic compounds.

3. Prepare a Concentrated Stock Solution (e.g., 20 mM):

  • Calculate the mass of Dinoterb acetate needed. For a 20 mM stock in 1 mL:

    • Mass (g) = 0.020 mol/L * 0.001 L * 282.25 g/mol = 0.005645 g = 5.65 mg

  • Accurately weigh the solid compound and place it in a sterile microcentrifuge tube or glass vial.

  • Add the calculated volume of your chosen organic solvent (e.g., 1 mL of DMSO).

  • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

4. Dilute the Stock into Aqueous Buffer: This is the most frequent point of failure. Precipitation occurs when the hydrophobic compound leaves the organic solvent and is forced into the non-ideal aqueous environment too quickly.

  • Begin with your final volume of aqueous buffer (e.g., cell culture media, PBS) in a suitable tube.

  • While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise and slowly . For example, to make a 20 µM solution from a 20 mM stock (a 1:1000 dilution), you would add 1 µL of stock to 999 µL of buffer.

  • The continuous, high-energy mixing during addition is crucial to disperse the compound molecules before they can aggregate and precipitate.

  • Once the addition is complete, continue vortexing for another 30 seconds.

  • Visually inspect the final solution for any signs of cloudiness or precipitate.

Section 3: Frequently Asked Questions (FAQs)

Q1: I added Dinoterb acetate powder directly to my PBS buffer, and it formed a suspension that won't dissolve. What went wrong?

This is the expected outcome due to the compound's hydrophobicity. Dinoterb acetate lacks the necessary chemical properties to dissolve directly in water-based systems. You must follow the two-step protocol by first dissolving it in a compatible organic solvent like DMSO to create a concentrated stock, which can then be diluted into your buffer.

Q2: My compound precipitated out of solution when I added the DMSO stock to my media. How can I prevent this?

Precipitation during dilution is a common issue. Here are the key factors to control:

  • Final Solvent Concentration: Keep the final percentage of your organic solvent as low as possible, ideally below 0.5% (v/v) for most cell-based assays. Higher organic solvent concentrations can disrupt the buffer system and lower its capacity to hold the compound.

  • Rate of Addition: Never add the stock solution all at once. Add it slowly and dropwise directly into the buffer.

  • Mixing Energy: This is critical. You must be vortexing or rapidly stirring the buffer during the addition of the stock. This ensures immediate dispersion of the compound.

  • Temperature: Preparing the solution at room temperature or 37°C can sometimes improve solubility compared to working with cold buffers.

Q3: What is the maximum recommended final concentration of DMSO for my cell culture experiment?

While this is cell-line dependent, a general rule of thumb is to keep the final DMSO concentration below 0.5% (v/v), and for sensitive cell lines, below 0.1% (v/v). It is imperative to run a "vehicle control" in your experiment—an identical culture treated with the same final concentration of DMSO without the compound—to ensure that any observed effects are due to the Dinoterb acetate and not the solvent.

Q4: I still see a slight cloudiness. Can I use sonication to help?

Sonication can be a useful secondary tool, but it should be used with caution. It can help break up small aggregates and disperse the compound, but it may not truly "dissolve" it at the molecular level if the solution is supersaturated. Furthermore, sonication generates heat, which could potentially degrade a heat-sensitive compound. If you choose to sonicate, use a water bath sonicator for short bursts (e.g., 1-2 minutes) and monitor the temperature. The two-step dilution method with vigorous vortexing remains the primary and most reliable approach.

Q5: How should I store my Dinoterb acetate stock solution in DMSO?

For long-term storage, aliquot your concentrated DMSO stock solution into smaller, single-use volumes and store them at -20°C or -80°C in tightly sealed vials. This prevents repeated freeze-thaw cycles, which can degrade the compound, and minimizes water absorption by the hygroscopic DMSO. Before use, thaw the aliquot at room temperature and vortex briefly to ensure homogeneity.

References

  • Dinoterb (Ref: LS 63133). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]

  • Dinoterb acetate. Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]

  • Dinoterb acetate | CAS No: 3204-27-1. Pharmaffiliates. [Link]

  • dinoterb acetate data sheet. Compendium of Pesticide Common Names. [Link]

  • Dinoterb acetate | C12H14N2O6 | CID 76666. PubChem, National Institutes of Health. [Link]

  • Dinoterb | C10H12N2O5 | CID 14994. PubChem, National Institutes of Health. [Link]

Sources

Stability of Dinoterb acetate in DMSO at room temperature

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dinoterb Acetate

Guide Topic: Stability of Dinoterb Acetate in DMSO at Room Temperature

Welcome to the technical support guide for Dinoterb acetate. This document provides in-depth guidance, frequently asked questions (FAQs), and troubleshooting protocols for researchers, scientists, and drug development professionals working with Dinoterb acetate solutions in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the necessary knowledge to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling and storage of Dinoterb acetate in DMSO.

Q1: What is the expected stability of Dinoterb acetate when stored in DMSO at room temperature?

General studies on thousands of diverse compounds stored in DMSO show a significant decline in compound integrity over time at ambient temperatures. For instance, one major study observed that after 6 months, the probability of a compound remaining intact was 83%, dropping to just 52% after one year.[1][2] Given that esters are susceptible to hydrolysis, Dinoterb acetate is likely to follow this degradation trend. For maximal reproducibility, solutions should ideally be used fresh or stored under validated conditions.

Q2: What is the primary degradation pathway for Dinoterb acetate in DMSO?

The most probable chemical degradation route is the hydrolysis of the acetate ester bond . Dinoterb acetate is the ester of Dinoterb (2-tert-butyl-4,6-dinitrophenol) and acetic acid.[3] In the presence of water, the ester can be cleaved to regenerate the parent phenol, Dinoterb, and acetic acid. This reaction can be catalyzed by trace amounts of acid or base.

The primary culprit is often residual water within the DMSO. DMSO is notoriously hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5][6] This absorbed water can then act as a reactant for the hydrolysis of the ester. Studies have shown that water is a more critical factor than oxygen in causing compound loss in DMSO solutions.[7] Furthermore, the rate of ester hydrolysis is known to be significantly influenced by the presence and concentration of water in DMSO.[8][9][10]

Q3: What factors can accelerate the degradation of Dinoterb acetate in my DMSO stock?

Several factors can compromise the stability of your Dinoterb acetate solution:

  • Water Content: This is the most critical factor. Using non-anhydrous or old DMSO that has been opened multiple times can introduce significant amounts of water, accelerating hydrolysis.[4][7]

  • Storage Temperature: Chemical reaction rates, including hydrolysis, increase with temperature. Room temperature storage will lead to faster degradation compared to storage at -20°C or -80°C.

  • pH and Contaminants: Trace acidic or basic impurities on glassware or in the DMSO itself can act as catalysts for hydrolysis.[8]

  • Light Exposure: While specific photostability data for Dinoterb acetate is limited, many aromatic nitro compounds are susceptible to photodegradation. It is a standard best practice to protect solutions from light.

Q4: What are the definitive best practices for preparing and storing Dinoterb acetate stock solutions?

To ensure the highest integrity of your stock solutions, follow these validated procedures:

  • Solvent Quality: Always use high-purity, anhydrous DMSO from a freshly opened bottle or a properly stored container.

  • Preparation: Prepare stock solutions fresh for each experiment whenever possible. If you must prepare a stock for future use, do so under conditions that minimize moisture exposure (e.g., in a low-humidity environment or under an inert gas like argon or nitrogen).

  • Aliquoting: Immediately after preparation, divide the stock solution into single-use aliquots in high-quality, low-binding vials (amber glass is recommended to protect from light). This practice is crucial as it prevents contamination and moisture introduction from repeated access to the parent stock and avoids damage from multiple freeze-thaw cycles.[11]

  • Storage: Store the aliquots at -20°C or, preferably, -80°C for long-term storage . Most compounds stored in DMSO are stable for up to 3 months under these conditions.[11][12]

Troubleshooting Guide: Inconsistent Experimental Results

Issue: You observe a gradual decrease in the efficacy of your Dinoterb acetate or increased variability in your experimental results over time.

This is a classic sign of compound degradation in your stock solution. The apparent concentration of the active molecule is decreasing as it converts to its less active or inactive parent form, Dinoterb.

Logical Troubleshooting Workflow

TroubleshootingWorkflow

Data & Degradation Pathway

Chemical Properties Summary

The table below summarizes the key properties of Dinoterb acetate and its primary hydrolysis product, Dinoterb. This is particularly useful for analytical confirmation (e.g., by mass spectrometry).

PropertyDinoterb AcetateDinoterb (Hydrolysis Product)
IUPAC Name 2-tert-butyl-4,6-dinitrophenyl acetate[3][13]2-tert-butyl-4,6-dinitrophenol[14]
Molecular Formula C₁₂H₁₄N₂O₆[15][16]C₁₀H₁₂N₂O₅[14]
Molecular Weight 282.25 g/mol [15][16][17]240.21 g/mol [14]
CAS Number 3204-27-1[3][15][16][17][18]1420-07-1[14]
Visualization of Potential Hydrolysis

The diagram below illustrates the likely degradation of Dinoterb acetate in the presence of water, which is often found in non-anhydrous DMSO.

Hydrolysis_Pathway

Experimental Protocol: Self-Validation of Stock Solution Stability

For labs that require long-term use of a single stock or wish to validate their storage procedures, this protocol provides a quantitative method to assess stability.

Objective: To determine the stability of Dinoterb acetate in your specific DMSO stock under your lab's room temperature conditions.

Materials:

  • Dinoterb acetate (solid)

  • High-purity, anhydrous DMSO

  • Analytical balance

  • Amber glass HPLC vials with caps

  • HPLC or LC-MS system with a C18 column

Methodology:

  • Stock Preparation: Accurately weigh and dissolve Dinoterb acetate in anhydrous DMSO to a known concentration (e.g., 10 mM).

  • Aliquoting: Dispense 100 µL aliquots of the stock solution into multiple amber HPLC vials.

  • Time Point Zero (T₀): Immediately take one aliquot, dilute it to a suitable concentration for your detector (e.g., 10 µM in 50:50 acetonitrile:water), and analyze it via HPLC/LC-MS. This is your baseline reference. Store the remaining T₀ aliquot at -80°C.

  • Room Temperature Storage: Place the other aliquots in a drawer or cabinet at room temperature to protect them from light.

  • Time Point Analysis: At regular intervals (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks), retrieve one of the room temperature aliquots.

  • Analysis: Dilute and analyze the sample using the exact same HPLC/LC-MS method as the T₀ sample.

  • Data Processing:

    • Integrate the peak area corresponding to Dinoterb acetate (M.W. 282.25).

    • Calculate the percentage of Dinoterb acetate remaining relative to the T₀ sample:

      • % Remaining = (Peak Area at Tx / Peak Area at T₀) * 100

    • Optionally, monitor for the appearance and growth of a peak corresponding to Dinoterb (M.W. 240.21).

Interpretation: By plotting the % Remaining versus time, you can establish a practical shelf-life for your Dinoterb acetate solutions under your specific laboratory conditions, ensuring your future experiments are both accurate and reproducible.

References

  • CAS No : 3204-27-1 | Product Name : Dinoterb acetate | Pharmaffiliates. [Link]

  • dinoterb acetate data sheet - Compendium of Pesticide Common Names. [Link]

  • Dinoterb | C10H12N2O5 | CID 14994 - PubChem. [Link]

  • Dinoterb acetate | C12H14N2O6 | CID 76666 - PubChem. [Link]

  • Medinoterb acetate - CAS Common Chemistry. [Link]

  • Dinoterb (Ref: LS 63133) - AERU. [Link]

  • Dinoterb acetate - AERU - University of Hertfordshire. [Link]

  • Ester Hydrolysis - gChem Global. [Link]

  • The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. - Bradford Scholars - University of Bradford. [Link]

  • A Convenient Procedure for the Hydrolysis of Hindered Esters - Taylor & Francis Online. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO - PubMed. [Link]

  • (PDF) The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO - ResearchGate. [Link]

  • Studies on repository compound stability in DMSO under various conditions - PubMed. [Link]

  • Water-DMSO Co–Solvent effect and kinetics of acid catalyzed Hydrolysis of butyl formate and Influence on Activation Parameters - Asian Journal of Research in Chemistry. [Link]

  • Transition state enthalpies of transfer in aqueous dimethyl sulfoxide solutions. Alkaline hydrolysis of ethyl acetate | The Journal of Physical Chemistry - ACS Publications. [Link]

  • What is the best right way of storing DMSO in research lab? - ResearchGate. [Link]

  • Solubility of drug in DMSO? - ResearchGate. [Link]

  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO) - University of Washington. [Link]

  • DIMETHYL SULFOXIDE (DMSO) - AmericanBio. [Link]

  • The stability of mutagenic chemicals stored in solution - PubMed. [Link]

  • Dimethyl Sulfoxide - MP Biomedicals. [Link]

Sources

Technical Support Center: Troubleshooting Low Efficacy of Dinoterb Acetate in Experimental Settings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dinoterb acetate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Dinoterb acetate in their experiments and may be encountering lower-than-expected efficacy. As a dinitrophenol-based herbicide, the in-vitro and in-vivo activity of Dinoterb acetate can be influenced by a variety of factors, from initial compound handling to the specifics of your experimental design. This resource provides a structured, question-and-answer-based approach to help you identify and resolve potential issues, ensuring the reliability and reproducibility of your results.

Section 1: Compound Integrity and Stock Solution Preparation

The foundation of any successful experiment lies in the quality and correct preparation of your reagents. Issues with the integrity or solubility of Dinoterb acetate are a primary cause of low efficacy.

Q1: I've just received my vial of Dinoterb acetate. How can I be sure of its identity and purity?

A1: Verification of the starting material is a critical first step that is often overlooked. While commercial suppliers typically provide a certificate of analysis (CoA), independent verification is recommended, especially if you are observing unexpected results.

  • Identity Confirmation: The molecular weight of Dinoterb acetate is 282.25 g/mol .[1] You can confirm the identity of your compound using mass spectrometry (MS).

  • Purity Assessment: High-performance liquid chromatography (HPLC) is a standard method to assess the purity of small molecules.[2] A pure sample should exhibit a single major peak at the expected retention time. The presence of multiple peaks may indicate degradation or impurities.

Protocol: Purity Assessment by HPLC

  • Sample Preparation: Prepare a 1 mg/mL solution of Dinoterb acetate in a suitable solvent such as acetonitrile or methanol.

  • HPLC System: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point for small molecule analysis.

  • Detection: Use a UV detector set to a wavelength where Dinoterb acetate has a strong absorbance, which for dinitrophenols is typically in the UV range.

  • Analysis: A pure sample should yield a single, sharp peak. The area of this peak relative to the total area of all peaks will give you a percentage of purity.

Q2: What is the best solvent for preparing a stock solution of Dinoterb acetate, and what concentration should I use?

A2: Dinoterb acetate, like its parent compound Dinoterb, has low aqueous solubility.[3] Therefore, an organic solvent is necessary for preparing a concentrated stock solution.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of dinitrophenols for in-vitro experiments.[4] It offers good solubility and is generally well-tolerated by most cell lines at low final concentrations. Other organic solvents like ethanol or acetone can also be used.[1]

  • Stock Concentration: A stock concentration of 10-50 mM in DMSO is a standard practice. This allows for small volumes to be used in your experiments, minimizing the final solvent concentration in your culture medium.

  • Dissolution: Dinoterb acetate is a yellow solid.[5] To ensure complete dissolution, you may need to warm the solution briefly (e.g., in a 37°C water bath) and vortex or sonicate.[6]

Table 1: Physicochemical Properties of Dinoterb Acetate

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O₆[1]
Molecular Weight 282.25 g/mol [1]
Appearance Yellow solid[5]
Solubility Low in water; Soluble in DMSO, ethanol, acetone[1][3][4]
Q3: How should I store my Dinoterb acetate stock solution to prevent degradation?

A3: Improper storage is a frequent cause of decreased compound activity over time. Dinitrophenols can be susceptible to degradation, particularly from light.

  • Storage Temperature: For long-term stability, store your DMSO stock solution at -20°C or -80°C.[6]

  • Aliquoting: It is crucial to aliquot your stock solution into smaller, single-use volumes. This will prevent multiple freeze-thaw cycles which can degrade the compound.[7]

  • Light Protection: Dinitrophenol compounds can undergo photodegradation.[8][9][10] Always store your stock solutions in amber vials or wrap them in aluminum foil to protect them from light.

Section 2: Experimental Design and Protocol Optimization

Even with a high-quality stock solution, various factors within your experimental setup can influence the observed efficacy of Dinoterb acetate.

Q4: I'm seeing high variability in my results. What are the common experimental factors that could be causing this?

A4: Inconsistent results often stem from subtle variations in your experimental protocol. Here are some key areas to examine:

  • Final Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect your cells (typically ≤ 0.1%).[7] Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.

  • pH of the Medium: The activity of dinitrophenols can be pH-dependent.[11] Changes in the pH of your culture medium due to factors like high cell density or bacterial contamination can alter the protonation state and membrane permeability of the compound, thereby affecting its activity. Regularly check the pH of your medium.

  • Serum Protein Binding: Dinoterb acetate, like other small molecules, can bind to proteins in the fetal bovine serum (FBS) in your culture medium.[12] This binding can reduce the free, active concentration of the compound available to the cells. If you suspect this is an issue, consider reducing the serum concentration during the treatment period, but be mindful of the potential impact on cell health.

  • Cell Density: Ensure you are seeding a consistent number of cells for each experiment. Cell density can affect the per-cell concentration of the compound and can also influence the pH of the medium.

Q5: What is the optimal concentration range for Dinoterb acetate in my experiments?

A5: The effective concentration of Dinoterb acetate will be highly dependent on the cell type and the assay being performed.

  • Dose-Response Curve: It is essential to perform a dose-response experiment to determine the optimal concentration range for your specific system. A typical starting range for a potent compound like Dinoterb acetate might be from low nanomolar to high micromolar concentrations.

  • EC50/IC50 Determination: From your dose-response curve, you can calculate the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). This value is crucial for comparing the potency of the compound under different conditions and for ensuring you are working within a responsive range of your assay. Testing concentrations that are too high can lead to non-specific toxicity, while concentrations that are too low will show no effect.[13]

Section 3: Troubleshooting Low Efficacy

This section provides a logical workflow for diagnosing the root cause of lower-than-expected activity of Dinoterb acetate.

Q6: I am not observing the expected cytotoxic or metabolic effects of Dinoterb acetate. What should I do?

A6: A systematic troubleshooting approach is the best way to identify the problem. The following flowchart outlines a step-by-step process to diagnose the issue.

TroubleshootingWorkflow start Low Efficacy Observed check_compound Step 1: Verify Compound Integrity start->check_compound check_stock Step 2: Assess Stock Solution check_compound->check_stock Compound OK sub_purity Purity & Identity (HPLC/MS) check_compound->sub_purity sub_storage Proper Storage (-20°C, dark) check_compound->sub_storage check_protocol Step 3: Review Experimental Protocol check_stock->check_protocol Stock OK sub_solubility Complete Dissolution? check_stock->sub_solubility sub_aliquots Using fresh aliquots? check_stock->sub_aliquots check_bioactivity Step 4: Confirm Biological Activity check_protocol->check_bioactivity Protocol OK sub_concentration Dose-response performed? check_protocol->sub_concentration sub_solvent Vehicle control included? check_protocol->sub_solvent sub_ph Medium pH stable? check_protocol->sub_ph sub_positive_control Positive Control Assay check_bioactivity->sub_positive_control sub_sensitive_line Test on a known sensitive cell line check_bioactivity->sub_sensitive_line outcome Identify & Resolve Issue check_bioactivity->outcome Activity Confirmed

Caption: Troubleshooting workflow for low Dinoterb acetate efficacy.

Detailed Troubleshooting Steps:

  • Verify Compound Integrity: As detailed in Q1, confirm the purity and identity of your Dinoterb acetate. If the compound has degraded or is impure, you will not see the expected activity.

  • Assess Stock Solution: Prepare a fresh stock solution following the protocol in Q2. If you have been using an old stock solution, it may have degraded, especially if it has been subjected to multiple freeze-thaw cycles or light exposure.

  • Review Experimental Protocol: Scrutinize your protocol for the potential issues outlined in Q4. Pay close attention to the final solvent concentration and include a vehicle control.

  • Confirm Biological Activity with a Bioassay: If the above steps do not resolve the issue, you need to confirm that your compound is biologically active. A simple bioassay can be performed.

Protocol: Simple In-Vitro Bioassay for Dinoterb Acetate Activity

  • Cell Line: Use a rapidly proliferating cell line that is known to be sensitive to metabolic inhibitors.

  • Positive Control: Include a well-characterized uncoupler of oxidative phosphorylation, such as FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) or the parent compound 2,4-dinitrophenol (DNP), as a positive control.[14][15][16]

  • Treatment: Treat the cells with a range of concentrations of your Dinoterb acetate stock, the positive control, and a vehicle control.

  • Endpoint: After a suitable incubation period (e.g., 24-72 hours), assess cell viability using a standard method such as an MTT or resazurin-based assay.

  • Expected Outcome: A biologically active Dinoterb acetate solution should induce a dose-dependent decrease in cell viability, similar to the positive control. If the positive control works but your Dinoterb acetate does not, it strongly suggests a problem with your compound.

Section 4: Understanding the Biological System

The characteristics of your chosen biological system can significantly impact the apparent efficacy of Dinoterb acetate.

Q7: Could my choice of cell line be the reason for the low efficacy of Dinoterb acetate?

A7: Yes, different cell lines can exhibit varying sensitivities to the same compound. This can be due to several factors:

  • Metabolic Phenotype: Cells that are highly reliant on oxidative phosphorylation for their energy production will likely be more sensitive to uncouplers like Dinoterb acetate. In contrast, cells that are highly glycolytic may be less affected.

  • Cellular Uptake and Efflux: The ability of Dinoterb acetate to enter the cell and reach its mitochondrial target is crucial. Some cell lines may have lower expression of the necessary uptake transporters or higher expression of efflux pumps that actively remove the compound from the cell, reducing its intracellular concentration and thus its efficacy.[17][18]

  • Metabolism of Dinoterb Acetate: While Dinoterb acetate is the active compound, it is possible that some cell lines can metabolize it to a less active form more rapidly than others. The metabolism of dinitrophenols can involve the reduction of the nitro groups.[5]

Q8: How does Dinoterb acetate actually work, and how can I measure its direct effects?

A8: Dinoterb acetate is an uncoupler of oxidative phosphorylation.[1][3] It acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient that is essential for ATP synthesis.[14] This leads to a decrease in ATP production and an increase in oxygen consumption as the cell tries to compensate. The energy is lost as heat.[14]

Diagram: Mechanism of Action of Dinoterb Acetate

Caption: Dinoterb acetate dissipates the proton gradient in mitochondria.

Measuring Downstream Effects:

  • Apoptosis: Dinitrophenols have been shown to induce caspase-mediated apoptosis.[4] You can measure the activation of caspases (e.g., caspase-3, -8, -9) using commercially available kits.

  • Mitochondrial Membrane Potential: A direct consequence of uncoupling is the depolarization of the mitochondrial membrane. This can be measured using fluorescent dyes like JC-1 or TMRE.

  • ATP Levels: You can directly measure the impact on energy production by quantifying intracellular ATP levels using a luciferase-based assay.

By understanding and troubleshooting these key aspects of your experiments with Dinoterb acetate, you can enhance the reliability of your results and gain a clearer understanding of its biological effects.

References

  • PubMed. (2016-06-11). In vitro neurotoxic hazard characterisation of dinitrophenolic herbicides. Retrieved from [Link]

  • AERU - University of Hertfordshire. Dinoterb acetate. Retrieved from [Link]

  • AERU. Dinoterb (Ref: LS 63133). Retrieved from [Link]

  • PubMed. (2009-05-15). Photocatalytic degradation of 2,4-dinitrophenol. Retrieved from [Link]

  • Analyzeseeds. Herbicide Bioassay Study Guide. Retrieved from [Link]

  • ResearchGate. (2016-08-22). Identification and Discrimination of Herbicide Residues Using a Conducting Polymer Electronic nose. Retrieved from [Link]

  • Leaf, Root & Fruit. (2024-07-29). How to Conduct a Bioassay to Test for Herbicide Contamination. Retrieved from [Link]

  • PubChem - NIH. Dinoterb | C10H12N2O5 | CID 14994. Retrieved from [Link]

  • RSC Publishing. (2022-02-13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • PubMed. (2024-01-10). Evaluating binding and interaction of selected pesticides with serum albumin proteins by Raman, 1H NMR, mass spectrometry and molecular dynamics simulation. Retrieved from [Link]

  • Wikipedia. 2,4-Dinitrophenol. Retrieved from [Link]

  • ResearchGate. (2025-08-07). (PDF) Reliability of Bioassay Tests to Indicate Herbicide Residues in Compost Of Varying Salinity and Herbicide Levels. Retrieved from [Link]

  • Plant and Soil Sciences eLibrary. Traditional 'Chemical-Based' Discovery and Screening. Retrieved from [Link]

  • OSU Extension Catalog. Testing for and Deactivating Herbicide Residues. Retrieved from [Link]

  • MDPI. (2022-01-19). Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils. Retrieved from [Link]

  • joegardener®. (2021-07-23). How to Conduct a Bioassay Test | Check for Herbicides. Retrieved from [Link]

  • MDPI. Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review. Retrieved from [Link]

  • PubMed. pH-dependent Effects of 2,4-dinitrophenol (DNP) on Proliferation, Endocytosis, Fine Structure and DNP Resistance in Tetrahymena. Retrieved from [Link]

  • NIH. (2021-10-12). Efflux Impacts Intracellular Accumulation Only in Actively Growing Bacterial Cells. Retrieved from [Link]

  • PMC - NIH. Which concentrations are optimal for in vitro testing?. Retrieved from [Link]

  • ResearchGate. (2025-08-06). Photodegradation of Selected Herbicides in Various Natural Waters and Soils under Environmental Conditions. Retrieved from [Link]

  • Wiley Online Library. Review: Confirmation of resistance to herbicides and evaluation of resistance levels. Retrieved from [Link]

  • PubMed. [Specific inhibition of allergic reactions caused by complex compounds of dinitrophenol and serum proteins]. Retrieved from [Link]

  • NCBI Bookshelf - NIH. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols. Retrieved from [Link]

  • PubMed Central. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Retrieved from [Link]

  • PubMed. (2021-10-26). Efflux Impacts Intracellular Accumulation Only in Actively Growing Bacterial Cells. Retrieved from [Link]

  • Herbicide Resistance Action Committee. Confirming Resistance. Retrieved from [Link]

  • MDPI. 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. Retrieved from [Link]

  • NCBI Bookshelf. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols. Retrieved from [Link]

  • ResearchGate. (2021-10-12). (PDF) Efflux Impacts Intracellular Accumulation Only in Actively Growing Bacterial Cells. Retrieved from [Link]

  • SpringerLink. Effects of herbicide 2,4-dinitrophenol on mitosis, DNA, RNA and protein synthesis inNigella sativa L.. Retrieved from [Link]

  • PubMed. Re-presentation of the Hapten Dinitrophenol (DNP) to a DNP-specific T-cell Line. Retrieved from [Link]

  • PMC - NIH. (2019-10-04). Flow Cytometric Analysis of Efflux by Dye Accumulation. Retrieved from [Link]

  • PubMed. The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Lab Manager. New Technique for Rapidly Diagnosing Herbicide-Resistant Weeds. Retrieved from [Link]

  • PMC - NIH. (2024-09-09). Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis. Retrieved from [Link]

  • PubMed - NIH. Caspase activation in hair cells of the mouse utricle exposed to neomycin. Retrieved from [Link]

  • ResearchGate. Assay principle The caspase-activated DNV fluorogenic substrate allows.... Retrieved from [Link]

  • NIH. (2024-12-04). Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay. Retrieved from [Link]

  • AERU. 2.3. General physicochemical properties related to environmental fate. Retrieved from [Link]

  • ResearchGate. (2014-04-07). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. Retrieved from [Link]

  • ResearchGate. (2017-06-27). On the dissolution of cellulose in tetrabutylammonium acetate/dimethyl sulfoxide: a frustrated solvent. Retrieved from [Link]

  • Frontiers. In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells. Retrieved from [Link]

  • ResearchGate. (2024-11-16). (PDF) Design of optimal concentrations for in vitro cytotoxicity experiments. Retrieved from [Link]

  • ResearchGate. (2013-01-09). What is the min DMSO concentration to dissolve unknown drugs?. Retrieved from [Link]

  • PubMed. Influence of daunorubicin on membrane permeability properties: detection by means of intracellular accumulation and efflux of fluorescein. Retrieved from [Link]

Sources

Technical Support Center: Cell Viability Assays for Dinoterb Acetate Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assessing Dinoterb acetate cytotoxicity. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting, performing, and troubleshooting cell viability assays in the context of this specific herbicide. Our goal is to provide you with the in-depth, field-proven insights necessary to generate reliable and reproducible data.

Understanding the Challenge: Dinoterb Acetate's Mechanism of Action

Before diving into assay specifics, it's crucial to understand the cytotoxic mechanism of your compound of interest. Dinoterb and its acetate form are dinitrophenol herbicides.[1] Their primary mode of action is the uncoupling of oxidative phosphorylation in mitochondria.[2][3][4] At low concentrations, Dinoterb disrupts the proton gradient necessary for ATP synthesis, while at higher concentrations, it can inhibit the electron transport chain.[2] This mitochondrial disruption is a key factor to consider when selecting a viability assay, as many common assays are themselves dependent on mitochondrial function.

Part 1: Assay Selection Guide - Choosing the Right Tool for the Job

The ideal cell viability assay provides a clear, unambiguous measure of cell health. However, the mechanism of Dinoterb acetate necessitates careful consideration, as assays that measure mitochondrial reductase activity may yield confounding results. Here, we compare the most common assays.

Assay TypePrincipleEndpoint MeasurementAdvantages for Dinoterb Acetate StudiesDisadvantages & Potential Issues
MTT / MTS (Tetrazolium Reduction) Enzymatic reduction of a tetrazolium salt (e.g., MTT, MTS) by mitochondrial dehydrogenases in viable cells to a colored formazan product.[5]Colorimetric (Absorbance)Widely used, relatively inexpensive, high-throughput.High potential for interference. Since Dinoterb directly targets mitochondrial function, it can inhibit the very enzymes the assay relies on, leading to an overestimation of cytotoxicity that may not correlate with actual cell death.[6][7]
LDH Release (Membrane Integrity) Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage (necrosis).[8][9]Colorimetric (Absorbance)Measures a direct marker of cell death (membrane rupture), independent of mitochondrial function.[10] Less likely to be directly affected by Dinoterb's mechanism.Does not measure early apoptotic events or cytostatic effects. High background can be an issue due to LDH in serum or released from cells during handling.[9][11]
ATP Quantification (Metabolic Health) Quantifies intracellular ATP levels, which deplete rapidly upon cell death.LuminescenceHighly sensitive, fast (typically <15 min), and directly reflects the energy status of the cell population.[12]ATP levels can be directly and rapidly affected by Dinoterb's uncoupling of oxidative phosphorylation, potentially showing a drop in viability before actual cell death occurs.
Real-Time Viability (Protease Activity) Measures the activity of a protease released only by viable cells. The protease cleaves a substrate to generate a fluorescent or luminescent signal over time.Fluorescence / LuminescenceAllows for continuous monitoring of cytotoxicity over hours or days from the same well, providing kinetic data.Can be more expensive than endpoint assays. Requires specialized plate readers for kinetic reads.

Senior Scientist Recommendation: For studying Dinoterb acetate, it is highly advisable to use at least two assays based on different principles. A primary assay measuring membrane integrity, such as the LDH release assay , should be complemented by a metabolic assay like MTS or ATP quantification . This orthogonal approach provides a more complete and validated picture of cytotoxicity, distinguishing between direct mitochondrial inhibition and subsequent cell death.

Part 2: Troubleshooting Guides (Q&A Format)

Here we address specific, common issues encountered during cytotoxicity experiments with compounds like Dinoterb acetate.

Troubleshooting: MTT & MTS Assays

Question 1: My absorbance readings are very low across the entire plate, even in my untreated control wells. What's wrong?

Answer: Low signal is a frequent issue that can stem from several sources:

  • Suboptimal Cell Number: The number of cells seeded may be too low for the signal to be detected robustly. For most adherent cell lines, a starting density of 5,000 to 10,000 cells per well is recommended.[13] You should perform a cell titration experiment to determine the optimal seeding density for your specific cell line and incubation time.

  • Insufficient Incubation Time: The incubation with the MTT or MTS reagent may be too short. A typical incubation time is 1-4 hours, but this can vary significantly between cell lines based on their metabolic rate.[12][13] Try extending the incubation period and check for formazan crystal formation (for MTT) under a microscope.[14]

  • Reagent Degradation: MTT and MTS reagents are light-sensitive.[13] Ensure they have been stored correctly (typically at 4°C, protected from light) and have not expired.[12] If the MTT solution appears blue or green, it is contaminated and should not be used.

Question 2: I'm seeing high variability between my replicate wells for the same treatment condition. How can I improve consistency?

Answer: High variability often points to technical inconsistencies in plate setup.

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Cells, especially larger ones, can settle quickly. Gently mix the cell suspension between pipetting sets.[15]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of compounds, media, or assay reagents is a major source of error. Always use calibrated pipettes and practice consistent technique, such as pre-wetting tips and dispensing slowly against the side of the well to avoid disturbing the cell monolayer.[15]

  • Edge Effects: The outer wells of a 96-well plate are prone to uneven evaporation, which can concentrate media components and affect cell growth.[13] To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[15]

  • Incomplete Formazan Solubilization (MTT Assay): The purple formazan crystals in the MTT assay must be fully dissolved before reading the absorbance. Incomplete solubilization is a common cause of erratic results.[13] Ensure you are adding a sufficient volume of a suitable solvent (like DMSO or acidic isopropanol) and mixing thoroughly until no visible crystals remain. Shaking the plate for 5-10 minutes can help.[14]

Troubleshooting: LDH Release Assays

Question 1: My background absorbance (from media-only or untreated cells) is extremely high. How can I reduce it?

Answer: High background in an LDH assay can obscure the signal from your treated cells. Here are the primary causes and solutions:

  • LDH in Serum: Fetal Bovine Serum (FBS) and other sera are a major source of exogenous LDH.[16] This is often the leading cause of high background.

    • Solution 1: Reduce Serum Concentration. During the treatment period, reduce the serum concentration in your culture medium to the lowest level that maintains cell health (e.g., 1-2%).[10][11]

    • Solution 2: Use Serum-Free Medium. If your cells can tolerate it for the duration of the experiment, switch to a serum-free medium before adding Dinoterb acetate.[11]

  • Mechanical Stress: Overly vigorous pipetting, harsh media changes, or centrifuging cells too harshly can cause premature cell lysis and LDH release.[9][11] Handle cells gently at all stages.

  • Contamination: Bacterial or yeast contamination can contribute to LDH levels. Always check your cultures for contamination under a microscope.

  • Phenol Red Interference: Some older LDH assay kits may be sensitive to phenol red in the culture medium. If you suspect this, use a phenol red-free medium for your experiment.

Question 2: My results are not dose-dependent, and some treated wells show less cytotoxicity than my negative control. What could be happening?

Answer: This counterintuitive result, sometimes yielding negative cytotoxicity values, is frustrating but often explainable.

  • Inaccurate Background Subtraction: Ensure you are correctly using all the controls recommended by your assay kit manufacturer. This typically includes:

    • Spontaneous Release Control: Untreated cells, to measure baseline LDH release.

    • Maximum Release Control: Untreated cells lysed with a detergent (like Triton X-100), to determine 100% LDH release.[17]

    • Background Control: Medium with no cells, to account for LDH in the serum.[10] The calculation for percent cytotoxicity relies on subtracting the spontaneous and background signals from your experimental values. An error here can skew the entire result.

  • Cell Proliferation vs. Cytotoxicity: If Dinoterb acetate at low concentrations is cytostatic (stops proliferation) rather than cytotoxic (kills cells), an LDH assay may not show a strong signal because the cell membranes remain intact. If your untreated cells have proliferated significantly during the experiment, they will have a higher total LDH content than the growth-inhibited treated cells. This can lead to a situation where the spontaneous release from a larger number of healthy cells is higher than the release from a smaller number of static cells, leading to strange results. This is a key reason to pair the LDH assay with a metabolic assay that reflects cell number/activity.

  • Compound Interference: While less common for LDH assays than for metabolic assays, it is possible for the test compound itself to interfere with the enzymatic reaction. To test for this, you can run a control where you add Dinoterb acetate directly to the supernatant of lysed cells just before adding the LDH reaction mixture.[17]

Part 3: Frequently Asked Questions (FAQs)

Q: How long should I expose my cells to Dinoterb acetate before running the viability assay? A: The optimal exposure time depends on your research question and the cell line's doubling time. A common starting point is 24 hours. However, for a comprehensive profile, a time-course experiment (e.g., 6, 12, 24, and 48 hours) is recommended to capture both early and late cytotoxic effects.

Q: What is a "vehicle control" and why do I need one? A: Dinoterb acetate, like many compounds, must be dissolved in a solvent, such as DMSO or ethanol, before being added to the aqueous cell culture medium. The vehicle control consists of cells treated with the highest concentration of this solvent used in your experiment, but without the Dinoterb acetate. This is critical to ensure that any observed cytotoxicity is due to the compound itself and not the solvent.

Q: Can I use the same plate for a metabolic assay (MTS) and then an LDH assay? A: Yes, this is an excellent way to multiplex and get more data from a single experiment. You can first perform the non-lytic MTS assay. After reading the absorbance for the MTS assay, you can then collect the supernatant from the same wells to perform the LDH release assay. This allows for a direct comparison of metabolic activity and membrane integrity within the same cell population.

Q: My dose-response curve is not a classic sigmoidal shape. What does this mean? A: A non-sigmoidal curve can indicate complex biological responses. For example, with a mitochondrial uncoupler like Dinoterb, you might observe a biphasic response where low concentrations stimulate metabolic activity (a phenomenon known as hormesis) before higher concentrations become inhibitory and cytotoxic. It could also indicate that the compound is precipitating out of solution at higher concentrations or that multiple mechanisms of cell death are occurring at different concentration ranges.

Part 4: Key Experimental Protocols & Workflows

Diagram: General Cytotoxicity Workflow

This diagram outlines the essential steps for a robust cytotoxicity experiment.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis seed 1. Seed Cells in 96-well plate adhere 2. Allow Cells to Adhere (e.g., 24 hours) seed->adhere prep_compound 3. Prepare Dinoterb Acetate serial dilutions add_compound 4. Add Compound/Vehicle to cells prep_compound->add_compound incubate 5. Incubate (e.g., 24-48 hours) add_compound->incubate add_reagent 6. Add Assay Reagent (e.g., MTS or LDH components) incubate->add_reagent incubate_reagent 7. Incubate as per protocol add_reagent->incubate_reagent read_plate 8. Read Plate (Absorbance/Luminescence) incubate_reagent->read_plate analyze 9. Calculate % Viability/ Cytotoxicity read_plate->analyze plot 10. Plot Dose-Response Curve & Calculate IC50 analyze->plot

Caption: Standard workflow for assessing compound cytotoxicity in vitro.

Protocol 1: MTS Cell Viability Assay

This protocol is adapted from standard methodologies and assumes the use of a commercial MTS kit.

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Dinoterb acetate in the appropriate culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control and untreated control wells.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24 hours).

  • Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[12][18]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Abs_sample is the absorbance of treated cells.

    • Abs_vehicle is the absorbance of vehicle-treated cells.

    • Abs_blank is the absorbance of medium-only wells.

Protocol 2: LDH Cytotoxicity Assay

This protocol outlines the measurement of LDH released into the supernatant.

  • Plate Setup: Plate and treat cells with Dinoterb acetate as described in steps 1-3 of the MTS protocol. Crucially, set up the following controls on the same plate:

    • Spontaneous Release: Untreated cells.

    • Maximum Release: Untreated cells to which you will add 10 µL of a 10X Lysis Buffer (provided in most kits) 45 minutes before the end of the incubation.

    • Background Control: Wells containing only culture medium.

  • Supernatant Transfer: After the treatment incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reaction Setup: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions (typically a mixture of a substrate and a diaphorase).[16] Add 50 µL of this mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[16]

  • Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.[16] Gently tap the plate to mix.

  • Measurement: Measure the absorbance at 490 nm and 680 nm (the 680 nm reading is for background subtraction from the plate itself).

  • Calculation:

    • First, correct the 490 nm absorbance by subtracting the 680 nm absorbance.

    • % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

Diagram: Principles of Key Viability Assays

This diagram illustrates the core mechanisms of the MTS and LDH assays.

G cluster_mts MTS Assay (Metabolic Activity) cluster_mts_result cluster_ldh LDH Assay (Membrane Integrity) cluster_ldh_reaction cluster_ldh_result mts_node MTS (Yellow, Soluble) mito Viable Cell Mitochondrial Dehydrogenase (NAD(P)H) mts_node->mito Enters Cell formazan_node Formazan (Purple, Soluble) mts_result Measure Absorbance (Signal ∝ Viable Cells) mito->formazan_node Reduces viable_cell Viable Cell (Intact Membrane) LDH is retained lysed_cell Necrotic Cell (Compromised Membrane) LDH is released ldh_enzyme LDH lysed_cell->ldh_enzyme Releases supernatant Culture Supernatant ldh_enzyme->supernatant Measured in ldh_reaction LDH + Substrate → Color Change supernatant->ldh_reaction ldh_result Measure Absorbance (Signal ∝ Dead Cells) ldh_reaction->ldh_result

Caption: Comparison of MTS (metabolic) and LDH (membrane) assay principles.

References
  • Dinoterb | C10H12N2O5 | CID 14994 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. PubMed. Available at: [Link]

  • Dinoterb - Wikipedia. Wikipedia. Available at: [Link]

  • Dinoterb (Ref: LS 63133). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things (TFOT). Available at: [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health (NIH). Available at: [Link]

  • struggling with MTT assay : r/labrats. Reddit. Available at: [Link]

  • Dinoterb acetate. Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Available at: [Link]

  • LDH Assay with complete media? ResearchGate. Available at: [Link]

  • Pesticide exposure concentrations for cell viability assay. ResearchGate. Available at: [Link]

  • Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. National Institutes of Health (NIH). Available at: [Link]

  • Why my cells are dead after MTS assay? ResearchGate. Available at: [Link]

  • Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. National Institutes of Health (NIH). Available at: [Link]

  • I ran my MTT assay twice and get no results, can someone please assess my method and help to correct the errors? ResearchGate. Available at: [Link]

  • Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI. Available at: [Link]

  • Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Pharmatutor. Available at: [Link]

  • Why am I getting strange LDH cytotoxicity assay values? ResearchGate. Available at: [Link]

  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. Available at: [Link]

  • Limitation of Water-Soluble Tetrazolium Salt for the Cytocompatibility Evaluation of Zinc-Based Metals. MDPI. Available at: [Link]

  • LDH cytotoxicity assay. Protocols.io. Available at: [Link]

  • Has anyone encountered interference of Fe3O4 with tetrazolium salts-based viability assays? ResearchGate. Available at: [Link]

  • LDH Cytotoxicity Detection Kit. Takara Bio. Available at: [Link]

  • Tetrazolium salts and formazan products in Cell Biology. CONICET. Available at: [Link]

Sources

Technical Support Center: Navigating Inconsistent Results with Dinoterb Acetate Mitochondrial Assays

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for Dinoterb acetate mitochondrial assays. Dinoterb acetate, a derivative of the dinitrophenolic herbicide Dinoterb, is a potent tool for investigating mitochondrial function. However, its very mechanism as a mitochondrial uncoupler can lead to results that appear inconsistent or counterintuitive. This guide is designed to provide you, our fellow researchers and drug development professionals, with the in-depth insights and practical troubleshooting strategies needed to generate robust and reproducible data. We will move beyond simple procedural lists to explore the causal biochemistry, ensuring every step is a self-validating component of your experimental design.

Core Concept: The Double-Edged Sword of Mitochondrial Uncoupling

Before troubleshooting, it is critical to understand how Dinoterb acetate works. It is a lipophilic molecule that acts as a protonophore.[1][2] This means it can shuttle protons (H+) across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthesis.[1]

At optimal concentrations, this "uncoupling" of electron transport from ATP synthesis pushes the electron transport chain (ETC) to work at its maximum capacity to try and maintain the proton gradient, resulting in a significant increase in oxygen consumption rate (OCR). However, at higher concentrations, Dinoterb can directly inhibit the electron transport chain, leading to a decrease in OCR.[3] This dual effect is a primary source of experimental inconsistency.

G cluster_matrix Intermembrane Space (High [H+]) cluster_membrane Inner Mitochondrial Membrane cluster_ims Mitochondrial Matrix (Low [H+]) H_IMS H+ ATP_Synthase ATP Synthase H_IMS->ATP_Synthase Drives ATP Synthesis Dinoterb Dinoterb Acetate H_IMS->Dinoterb Proton Leak (Uncoupling) ETC ETC Complexes ETC->H_IMS Pumps H+ H2O H2O ETC->H2O ATP ATP ATP_Synthase->ATP H_Matrix H+ Dinoterb->H_Matrix O2 O2 O2->ETC Consumed ADP ADP + Pi ADP->ATP_Synthase G start Problem: Inconsistent OCR Response check_conc Is this the first time with this cell line? start->check_conc titrate Action: Perform Concentration Titration (See Protocol 1). Use FCCP as control. check_conc->titrate Yes check_prep Did you check compound preparation and solubility? check_conc->check_prep No success Consistent Results titrate->success remake Action: Prepare fresh dilutions from a validated stock. Visually inspect for precipitation. check_prep->remake No check_cells Are cells healthy and at optimal density? check_prep->check_cells Yes remake->success optimize_cells Action: Check viability (>95%). Optimize cell seeding density. Ensure even plating. check_cells->optimize_cells No check_instrument Is the instrument calibrated and running correctly? check_cells->check_instrument Yes optimize_cells->success instrument_maint Action: Run instrument diagnostics. Check sensor cartridge hydration and calibration. check_instrument->instrument_maint No check_instrument->success Yes instrument_maint->success

Caption: Troubleshooting workflow for inconsistent OCR results.

Problem 2: OCR Decreases After Adding High Concentrations of Dinoterb Acetate.

You expect a respiratory burst, but instead, OCR plummets, suggesting inhibition.

Potential Causes & Step-by-Step Solutions:

  • Off-Target Inhibition: As mentioned, at high concentrations, Dinoterb can inhibit the ETC, likely at Complex I or before cytochrome c. [3][4]This overrides its uncoupling effect.

    • Solution: This result is actually valuable data. It helps define the upper limit of the compound's useful concentration range. Your titration experiment (Protocol 1) should ideally reveal a bell-shaped curve for OCR response versus concentration. The optimal uncoupling concentration is the one that gives the maximal OCR before inhibition begins.

Problem 3: High Variability in Mitochondrial Membrane Potential (ΔΨm) Measurements.

Fluorescence readings are inconsistent, or the expected drop in potential is not observed.

Potential Causes & Step-by-Step Solutions:

  • Dye Loading and Quenching Issues: Potentiometric dyes like TMRM can be toxic or cause artifacts if used at too high a concentration (self-quenching). [5] * Solution: Optimize the dye concentration. Use the lowest possible concentration that gives a stable, detectable signal. Always include a positive control for depolarization (e.g., 1-5 µM FCCP) to confirm that the dye can report a loss of ΔΨm in your system. [6]

  • Endpoint vs. Kinetic Reads: Apoptosis and other cellular events can cause changes in ΔΨm over time. [7]A single endpoint reading might miss the critical window of activity.

    • Solution: Whenever possible, take kinetic readings to monitor the change in fluorescence over time immediately after adding Dinoterb acetate. This provides a much richer dataset than a single time point.

Problem 4: My Cells Seem Resistant to Dinoterb Acetate.

Even at high concentrations, the effects on viability or respiration are minimal.

Potential Causes & Step-by-Step Solutions:

  • High Glycolytic Rate (Crabtree Effect): The cells may be relying heavily on glycolysis for ATP, making them insensitive to mitochondrial dysfunction. [8] * Solution: Culture the cells in a medium where glucose is replaced with galactose. [9]Cells cannot efficiently generate ATP from galactose via glycolysis and are forced to rely on OXPHOS. This "sensitizes" them to mitochondrial toxicants and uncouplers. Comparing results in glucose vs. galactose media is a powerful method to confirm a mitochondrial mechanism of action. [8][9]

    Parameter Expected Effect of Optimal Dinoterb Acetate Potential Cause of Inconsistent Result
    Basal OCR No change before addition Poor cell health, inconsistent seeding
    Maximal OCR Significant Increase Suboptimal concentration, compound precipitation
    ATP Production Significant Decrease Assay interference, high glycolytic flux

    | ΔΨm | Significant Decrease (Dissipation) | Dye quenching, incorrect timing of measurement |

Key Experimental Protocols

Protocol 1: Determining the Optimal Uncoupling Concentration of Dinoterb Acetate

This protocol is adapted for use with extracellular flux analyzers like the Agilent Seahorse XF.

  • Cell Seeding: Seed your cells in the microplate at a pre-optimized density and allow them to adhere overnight.

  • Medium Exchange: On the day of the assay, replace the growth medium with pre-warmed XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 37°C incubator for 1 hour. [10]3. Compound Plate Preparation:

    • Port A: Prepare a range of Dinoterb acetate concentrations (e.g., 0, 10, 30, 100, 300 µM). Include a vehicle control (DMSO) and a positive control (e.g., 1-2 µM FCCP).

    • Port B: Load Oligomycin (e.g., 1.5 µM) to inhibit ATP synthase.

    • Port C: Load Rotenone/Antimycin A (e.g., 0.5 µM each) to shut down mitochondrial respiration.

  • Instrument Setup: Calibrate the sensor cartridge and run the assay using a standard Mito Stress Test protocol. [11][12]5. Data Analysis:

    • Measure the basal OCR.

    • Inject compounds from Port A. The concentration that yields the highest OCR is your optimal uncoupling concentration. Observe for any decreases at higher concentrations, which indicates inhibition.

    • Subsequent injections of Oligomycin and Rot/AA will help further characterize the metabolic state but the key measurement for this protocol is the response to the Port A injection.

Protocol 2: Measuring Mitochondrial Membrane Potential (ΔΨm) with TMRM
  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements.

  • Dye Loading: Wash cells with pre-warmed assay buffer (e.g., HBSS). Incubate cells with a low, non-quenching concentration of TMRM (e.g., 20-100 nM) for 30-45 minutes at 37°C. Important: Do not wash the dye out after loading for kinetic measurements.

  • Plate Reader Setup: Set the fluorescence plate reader to the appropriate excitation/emission wavelengths for TMRM (approx. 549 nm/573 nm). Set up a kinetic read to measure fluorescence every 1-2 minutes.

  • Compound Addition:

    • Establish a stable baseline fluorescence reading for 5-10 minutes.

    • Using an injection-capable plate reader, add your range of Dinoterb acetate concentrations.

    • Include a vehicle control (DMSO) and a positive control for complete depolarization (e.g., 5 µM FCCP).

  • Data Analysis:

    • Normalize the fluorescence data to the baseline reading for each well.

    • A loss of fluorescence indicates depolarization of the mitochondrial membrane. The rate and magnitude of this drop are key parameters. Compare the effect of Dinoterb acetate to the maximal depolarization achieved with FCCP.

References

  • Wikipedia. (n.d.). Dinoterb. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2015). Why do MTT and XTT assays give inconsistent results?. Retrieved January 17, 2026, from [Link]

  • Aroor, A. R., et al. (2021). Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer. Journal of Visualized Experiments. Available at: [Link]

  • ResearchGate. (n.d.). Troubleshooting of SeaHorse assay. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2022). Why MTT assay gives differnt cytotoxicy, of same drug, on differetn cell lines?. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Uncoupler. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Dinoterb. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2023). Why the sea hore mito-test doesnt work?. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of DNR on mitochondrial membrane potential. Retrieved January 17, 2026, from [Link]

  • Salabei, M. R., & Gibb, A. A. (2018). Mapping Mitochondrial Respiratory Chain Deficiencies by Respirometry: Beyond the Mito Stress Test. eNeuro. Available at: [Link]

  • Wlodkowic, D., et al. (2012). Differential Mitochondrial Toxicity Screening and Multi-Parametric Data Analysis. PLoS ONE. Available at: [Link]

  • Araceli Biosciences. (2022). Mitochondrial Toxicity Assays. Retrieved January 17, 2026, from [Link]

  • Reddit. (2024). Agilent Seahorse Mito Stress Test - IN NEED OF SERIOUS HELP. Retrieved January 17, 2026, from [Link]

  • Smolina, N., et al. (2017). Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness. Methods in Molecular Biology. Available at: [Link]

  • MacDonald, M. L., et al. (2009). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. Available at: [Link]

  • Agilent Technologies. (n.d.). Measuring mitochondrial respiration in intact skeletal muscle fibers. Retrieved January 17, 2026, from [Link]

  • Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (n.d.). Dinoterb (Ref: LS 63133). Retrieved January 17, 2026, from [Link]

  • Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (n.d.). Dinoterb acetate. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Dinoterb acetate. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

  • Gu, X., et al. (2020). Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. STAR Protocols. Available at: [Link]

  • Meimetis, N., et al. (2024). Inference of drug off-target effects on cellular signaling using interactome-based deep learning. iScience. Available at: [Link]

  • Liu, X., et al. (2018). Acetate production from glucose and coupling to mitochondrial metabolism in mammals. Cell. Available at: [Link]

  • Agilent Technologies. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of AF or DNCB on H2O2 emission from mitochondria. Retrieved January 17, 2026, from [Link]

  • Wang, Y., et al. (2023). The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis. Frontiers in Oncology. Available at: [Link]

  • Chalmers-Redman, R. M., et al. (1997). Mitochondrial Membrane Potential and Nuclear Changes in Apoptosis Caused by Serum and Nerve Growth Factor Withdrawal. Journal of Neuroscience. Available at: [Link]

  • Gnaiger, E. (2017). High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. Journal of Visualized Experiments. Available at: [Link]

  • University of Technology Sydney. (2025). Researchers develop mild mitochondrial uncouplers for obesity treatment. Retrieved January 17, 2026, from [Link]

  • Algebaly, A. S., et al. (2023). ER-mitochondria tethering and its signaling: A novel therapeutic target in breast cancer. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Meimetis, N., et al. (2025). Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. STAR Protocols. Available at: [Link]

  • Kumar, A., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Nature Communications. Available at: [Link]

  • Giorgi, C., et al. (2018). Chemical Modulation of Mitochondria–Endoplasmic Reticulum Contact Sites. International Journal of Molecular Sciences. Available at: [Link]

  • Zorova, L. D., et al. (2018). Mitochondrial membrane potential. Analytical Biochemistry. Available at: [Link]

  • Szeto, H. H. (2006). Mitochondria-targeted peptide prevents mitochondrial depolarization and apoptosis induced by tert-butyl hydroperoxide in neuronal cell lines. Biochemical Pharmacology. Available at: [Link]

  • Sullivan, P. G., et al. (2007). Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. Journal of Neurotrauma. Available at: [Link]

  • ResearchGate. (2018). Off-target testing assays. Retrieved January 17, 2026, from [Link]

Sources

Improving the signal-to-noise ratio in Dinoterb acetate experiments

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Dinoterb Acetate Analysis

A Senior Application Scientist's Guide to Maximizing Signal-to-Noise Ratio

Welcome to the technical support center for Dinoterb acetate analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with this dinitrophenolic herbicide and need to achieve the highest quality analytical data. A high signal-to-noise ratio (S/N) is not just a metric; it is the foundation of sensitive, accurate, and reproducible results, determining your limits of detection and quantification.[1][2][3]

This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reliable results.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that can compromise the signal-to-noise ratio in your Dinoterb acetate experiments.

Sample Preparation & Matrix Effects

Question 1: My baseline is noisy and elevated after injecting a sample extracted from a complex matrix (e.g., soil, fruit, water). What is causing this interference and how can I resolve it?

Answer: A noisy or elevated baseline is a classic symptom of matrix effects , where co-extracted, non-target compounds from your sample interfere with the analysis of Dinoterb acetate.[4][5][6][7] These interferences can suppress or enhance the analyte signal, leading to inaccurate quantification.[4][7][8]

Causality & Solution Pathway:

  • Inadequate Sample Cleanup: The primary cause is often an insufficient sample preparation procedure that fails to remove matrix components like lipids, proteins, and other organic matter.[9] These components can create high background noise in the detector.[10]

    • Solution: Implement a robust sample cleanup technique. For dinitrophenolic compounds like Dinoterb acetate, Solid-Phase Extraction (SPE) is a highly effective method.[11][12][13][14][15][16] SPE uses a solid sorbent to selectively retain the analyte while allowing interfering compounds to be washed away.[15] A polymeric sorbent like polystyrene-divinylbenzene is often a good choice for retaining phenolic compounds.[13]

  • Poor Extraction Selectivity: The initial extraction solvent may be too aggressive, pulling in a wide range of matrix components along with your analyte.

    • Solution: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are designed for pesticide residue analysis and offer a good balance of extraction efficiency and selectivity.[9][17][18][19] Using acetonitrile for the initial extraction can limit the co-extraction of lipids and sugars compared to more aggressive solvents.[9]

  • Particulate Contamination: The presence of fine particulates in the injected sample can lead to system contamination and a noisy baseline.

    • Solution: Always filter your final extract through a 0.22 µm or 0.45 µm syringe filter before injection. This simple step can prevent many downstream issues.

Workflow for Mitigating Matrix Effects

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Result Sample Sample Extraction Extraction Sample->Extraction e.g., QuEChERS Cleanup Cleanup Extraction->Cleanup e.g., SPE Filtration Filtration Cleanup->Filtration 0.22 µm LC-MS/MS LC-MS/MS Filtration->LC-MS/MS High S/N Data High S/N Data LC-MS/MS->High S/N Data

Caption: Workflow for effective sample preparation to minimize matrix effects.

Chromatography Issues

Question 2: I'm observing poor peak shape for Dinoterb acetate (e.g., tailing or broad peaks). How does this affect my S/N ratio, and what are the corrective actions?

Answer: Poor peak shape directly degrades your signal-to-noise ratio. A broad, tailing peak has a lower maximum height compared to a sharp, symmetrical peak of the same area. Since noise is generally constant, a shorter peak results in a lower S/N.

Causality & Solution Pathway:

  • Column Contamination/Degradation: Residual matrix components or strongly retained compounds can accumulate on the column, leading to active sites that cause peak tailing.

    • Solution: Flush the column with a strong solvent.[3] If the problem persists, the column may be permanently damaged and require replacement.

  • Mobile Phase Mismatch: The pH of the mobile phase is critical for ionizable compounds like phenols. If the pH is not optimal, you can get poor peak shape. Also, using old or degraded solvents can introduce contaminants.[20]

    • Solution: For Dinoterb acetate, which is a phenolic compound, acidifying the mobile phase (e.g., with formic or phosphoric acid) will ensure it is in a neutral state, leading to better retention and peak shape on a reverse-phase column.[21] Always use fresh, HPLC-grade solvents.[22]

  • Improper Injection Volume/Solvent: Injecting a large volume of a sample dissolved in a strong solvent can cause peak distortion.

    • Solution: Reduce the injection volume.[23] Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.

Mass Spectrometry (MS) Detector Issues

Question 3: My signal intensity for Dinoterb acetate is low and inconsistent, even with a clean standard. What MS parameters should I optimize?

Answer: Low and inconsistent signal intensity points to suboptimal ionization or ion transmission in the mass spectrometer. A systematic optimization of key parameters is necessary.

Causality & Solution Pathway:

  • Suboptimal Ion Source Parameters: The efficiency of converting Dinoterb acetate into gas-phase ions is highly dependent on the ion source settings. Electrospray ionization (ESI) is a common technique for this type of compound.

    • Solution: Perform a systematic optimization of the following parameters using a direct infusion of a Dinoterb acetate standard[24]:

      • Ionization Mode: Test both positive and negative ion modes. Phenolic compounds often perform well in negative ion mode ([M-H]⁻).

      • Capillary/Spray Voltage: This voltage drives the electrospray. Optimize for maximum stable signal.

      • Gas Flows (Nebulizer and Drying Gas): These assist in desolvation. Too low, and you get poor desolvation; too high, and you can suppress the signal.

      • Source Temperature: Affects the efficiency of solvent evaporation.

  • Incorrect Fragmentation Parameters (for MS/MS): If you are using tandem mass spectrometry (MS/MS) for quantification (e.g., Multiple Reaction Monitoring - MRM), the collision energy is a critical parameter.

    • Solution: Optimize the Collision Energy (CE) for each specific parent-to-product ion transition. The goal is to maximize the abundance of the product ion while retaining a stable precursor ion signal.[24][25]

  • Contaminated Ion Source: Over time, the ion source can become contaminated with non-volatile material from samples and mobile phases, which can coat the surfaces and suppress the signal.

    • Solution: Regularly clean the ion source components according to the manufacturer's guidelines. A clean source is essential for maintaining sensitivity.[26]

Table 1: Key MS Parameters for Optimization

ParameterPurposeOptimization Goal
Ionization Mode Determines if positive or negative ions are detected.Select the mode (Positive/Negative ESI) that provides the highest and most stable signal for Dinoterb acetate.
Capillary Voltage Creates the electrospray.Find the voltage that maximizes ion current without causing electrical discharge.
Nebulizer Gas Assists in droplet formation.Optimize for a fine, stable spray.
Drying Gas Temp/Flow Aids in solvent evaporation from droplets.Maximize signal by ensuring efficient desolvation without thermally degrading the analyte.
Collision Energy (MS/MS) Fragments the precursor ion to generate product ions.Maximize the intensity of the target product ion for quantification.[25]

Section 2: Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Dinoterb Acetate from Water Samples

This protocol provides a robust method for cleaning up water samples prior to LC-MS analysis, significantly reducing matrix effects.

Materials:

  • Polystyrene-divinylbenzene (PS-DVB) SPE Cartridges (e.g., 500 mg, 6 mL)[13]

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Hydrochloric Acid (HCl) to prepare pH 2 water

  • SPE Vacuum Manifold

  • Nitrogen Evaporation System

Methodology:

  • Sample Preparation:

    • Take a 500 mL water sample.

    • Acidify the sample to pH ≤ 2 with HCl. This is crucial for retaining acidic phenols on the SPE sorbent.[13][27]

  • Cartridge Conditioning:

    • Pass 5 mL of Dichloromethane through the cartridge.

    • Pass 5 mL of Methanol through the cartridge.

    • Pass 5 mL of deionized water (pH ≤ 2) through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the acidified water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water (pH ≤ 2) to remove salts and polar interferences.

    • Dry the cartridge under full vacuum for 20-30 minutes to remove all residual water.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the Dinoterb acetate from the cartridge with 2 x 4 mL aliquots of Dichloromethane. Allow the solvent to soak the sorbent for one minute before applying vacuum.

  • Concentration and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known, small volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.

SPE Workflow Diagram

A Condition Cartridge (DCM -> MeOH -> pH 2 Water) B Load Acidified Sample (pH ≤ 2) A->B C Wash Cartridge (pH 2 Water) B->C D Dry Cartridge (Full Vacuum) C->D E Elute Analyte (Dichloromethane) D->E F Evaporate & Reconstitute E->F

Sources

Validation & Comparative

A Head-to-Head Comparison for Researchers: Dinoterb Acetate vs. FCCP as Mitochondrial Uncouplers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Tool for Studying Mitochondrial Respiration

In the intricate world of cellular bioenergetics, mitochondrial uncouplers are indispensable tools. By disrupting the electrochemical proton gradient across the inner mitochondrial membrane, they provide a window into the maximal capacity of the electron transport chain (ETC). For decades, Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) has been the gold standard. However, the dinitrophenolic herbicide, Dinoterb acetate, has also been utilized, presenting researchers with a choice. This guide provides an in-depth, evidence-based comparison of Dinoterb acetate and FCCP, empowering you to make an informed decision for your specific experimental needs.

The Fundamental Principle: Mitochondrial Uncoupling

Under normal physiological conditions, the flow of electrons through the ETC is tightly coupled to the pumping of protons (H+) from the mitochondrial matrix to the intermembrane space. This process establishes a proton motive force (PMF), comprised of both a chemical gradient (ΔpH) and an electrical potential (ΔΨm). This stored energy is then used by ATP synthase to phosphorylate ADP to ATP.

Mitochondrial uncouplers are lipophilic weak acids that act as protonophores. They shuttle protons back across the inner mitochondrial membrane, bypassing ATP synthase. This dissipation of the proton gradient uncouples electron transport from ATP synthesis. The cell's control mechanisms sense the low ATP levels and plummeting PMF, compelling the ETC to work at its maximum rate to try and restore the gradient. The result is a maximal oxygen consumption rate (OCR), which is not linked to ATP production and is instead dissipated as heat.

cluster_0 Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) H_IMS High [H+] ETC->H_IMS H+ Pump H2O H2O ETC->H2O ATP_Synthase ATP Synthase H_Matrix Low [H+] ATP_Synthase->H_Matrix ATP ATP ATP_Synthase->ATP Uncoupler Uncoupler (FCCP / Dinoterb) Uncoupler->H_Matrix H+ Release H_IMS->ATP_Synthase H+ Flow H_IMS->Uncoupler H+ Binding H_Matrix->ETC H+ O2 O2 O2->ETC e- ADP ADP + Pi ADP->ATP_Synthase note Uncouplers create a 'short-circuit' for protons, dissipating the gradient and forcing maximal ETC activity (and O2 consumption) independent of ATP synthesis.

Caption: Mechanism of mitochondrial uncoupling by protonophores like FCCP and Dinoterb acetate.

Profile of an Uncoupler: FCCP

FCCP is a classic protonophore uncoupler. Its chemical structure allows it to readily pick up a proton in the acidic intermembrane space, diffuse across the inner membrane, and release the proton into the more alkaline matrix, thereby short-circuiting the proton motive force.

Mechanism of Action:

  • Protonation: In the proton-rich intermembrane space, the hydrazone moiety of FCCP is protonated.

  • Translocation: The now neutral, lipophilic molecule diffuses across the inner mitochondrial membrane.

  • Deprotonation: Upon entering the alkaline environment of the matrix, FCCP releases its proton.

  • Return: The anionic form of FCCP is then electrophoretically driven back to the intermembrane space, ready to repeat the cycle.

This rapid cycling leads to a complete collapse of the mitochondrial membrane potential.

Profile of an Uncoupler: Dinoterb Acetate

Dinoterb is a dinitrophenolic herbicide, a class of compounds known for their uncoupling capabilities. Like the well-known uncoupler 2,4-dinitrophenol (DNP), Dinoterb's phenolic hydroxyl group and electron-withdrawing nitro groups enable it to function as a protonophore. The acetate form is a common formulation.

Mechanism of Action: The mechanism is analogous to that of FCCP and other phenolic uncouplers. The phenolic hydroxyl group is the key player.

  • Protonation: The hydroxyl group of Dinoterb binds a proton in the intermembrane space.

  • Translocation: The molecule traverses the inner membrane.

  • Deprotonation: The proton is released into the matrix.

  • Return: The resulting phenolate anion returns to the intermembrane space to continue the cycle.

Head-to-Head Comparison: Performance & Properties

The choice between FCCP and Dinoterb acetate often comes down to potency, toxicity, and the specific cell type or experimental system being used. The optimal uncoupler concentration is critical; too little will not induce maximal respiration, while too much can inhibit the electron transport chain itself, leading to an underestimation of respiratory capacity.

FeatureFCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)Dinoterb AcetateKey Considerations for Researchers
Typical Working Conc. 0.1 - 2 µM (highly cell-type dependent)Typically higher than FCCP, often in the 5 - 50 µM rangeCrucial: Always perform a titration experiment to determine the optimal concentration for your specific cell line and density.
Potency Very High. Generally considered more potent than dinitrophenolic compounds.Moderate to High. Less potent than FCCP on a molar basis.Higher potency is not always better. A wider optimal concentration range can make experiments more reproducible and less prone to inhibition.
Toxicity / Off-Target Can be inhibitory to Complex I and II at concentrations above optimal. Can induce non-specific membrane permeabilization at high doses.Can exhibit cellular toxicity, as expected from its herbicidal nature. May have other off-target effects not directly related to uncoupling.The "bell-shaped" curve of OCR response is common for both. The key is to operate at the peak of this curve.
Solubility Soluble in DMSO. Prepare concentrated stock solutions (e.g., 10 mM).Soluble in DMSO.Standard practice for most cell-based assay compounds. Ensure final DMSO concentration in media is low (<0.1%) and consistent across all conditions.
Primary Use Case Gold standard for inducing maximal respiration in Seahorse XF Mito Stress Tests and other respirometry assays.Used in toxicology and environmental science studies. Can be used as an alternative uncoupler in bioenergetics research.FCCP is more widely cited and validated in metabolic research literature, making it a safer choice for comparison with existing data.

Experimental Protocols: Validating Uncoupler Performance

A robust comparison requires empirical data from your own system. Here are two fundamental protocols for evaluating and comparing uncoupler efficacy.

Protocol 1: Determining Optimal Uncoupler Concentration via Oxygen Consumption Rate (OCR)

This experiment is essential and must be performed before any large-scale study. The goal is to identify the concentration that elicits the maximal OCR without causing inhibition. The Agilent Seahorse XF Analyzer is the standard instrument for this application.

Methodology:

  • Cell Seeding: Plate your cells in a Seahorse XF cell culture microplate at a density determined by prior optimization. Allow cells to adhere and form a monolayer.

  • Assay Medium: The day of the assay, replace the growth medium with Seahorse XF DMEM or a similar bicarbonate-free medium, supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Preparation: Prepare a range of concentrations for both FCCP (e.g., 0.1, 0.25, 0.5, 1, 2, 4 µM) and Dinoterb acetate (e.g., 1, 5, 10, 25, 50, 100 µM) in assay medium. Load these into the appropriate ports of the Seahorse XF sensor cartridge.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge.

    • Load the cell plate into the Seahorse XF Analyzer.

    • Run a baseline measurement protocol: 3-4 cycles of mix (e.g., 3 min) and measure (e.g., 3 min) to establish the basal OCR.

    • Inject the different concentrations of your chosen uncoupler (one concentration per set of wells).

    • Measure OCR for 6-8 cycles to observe the full uncoupling effect and any subsequent inhibition.

  • Data Analysis: Plot the OCR (as % of baseline) against the log of the uncoupler concentration. The optimal concentration is the one at the peak of the resulting bell-shaped curve.

cluster_workflow Seahorse XF Uncoupler Titration Workflow A 1. Seed Cells in XF Plate B 2. Prepare Assay Medium & Hydrate Sensor Cartridge A->B D 4. Load Cartridge & Incubate Cell Plate B->D C 3. Prepare Uncoupler Titration Series C->D E 5. Run Assay: - Baseline OCR Measurement D->E F 6. Inject Uncoupler Concentrations E->F G 7. Measure Post-Injection OCR (Maximal Respiration) F->G H 8. Analyze Data: Plot OCR vs. Concentration G->H I 9. Identify Optimal Concentration (Peak OCR) H->I

Caption: Workflow for determining the optimal uncoupler concentration using a Seahorse XF Analyzer.

Protocol 2: Assessing Mitochondrial Membrane Potential (ΔΨm)

A potent uncoupler should cause a rapid and significant drop in mitochondrial membrane potential. This can be measured using fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.

Methodology (using TMRE):

  • Cell Culture: Grow cells on a glass-bottom imaging dish suitable for fluorescence microscopy.

  • Dye Loading: Incubate cells with a low, non-quenching concentration of TMRE (e.g., 25-50 nM) in growth medium for 20-30 minutes at 37°C. This allows the dye to accumulate in active mitochondria, driven by the negative membrane potential.

  • Baseline Imaging: Wash the cells with pre-warmed buffer (e.g., HBSS) and acquire baseline fluorescence images using a fluorescence microscope with the appropriate filter set (e.g., TRITC/Rhodamine).

  • Uncoupler Addition: Add the pre-determined optimal concentration of FCCP or Dinoterb acetate to the dish.

  • Time-Lapse Imaging: Immediately begin acquiring images every 30-60 seconds to monitor the decrease in TMRE fluorescence as the dye exits the depolarized mitochondria.

  • Positive Control: As a control for complete depolarization, at the end of the experiment, add a high concentration of the uncoupler (e.g., 10-20 µM FCCP) to ensure maximal signal loss.

  • Data Analysis: Quantify the mean fluorescence intensity within regions of interest (ROIs) drawn around cells or mitochondrial networks over time. Plot the normalized fluorescence intensity against time. A more effective uncoupler will show a faster and more profound decrease in fluorescence.

Senior Scientist's Recommendation

For most applications in basic metabolic research, FCCP remains the recommended first choice . Its high potency and extensive validation in the scientific literature, particularly for standardized assays like the Seahorse XF Mito Stress Test, provide a reliable foundation and facilitate comparison with published data. The vast body of literature means that troubleshooting and expected results are well-documented.

Dinoterb acetate serves as a viable alternative and may be particularly relevant in specific contexts:

  • Toxicology Studies: When investigating the specific mitochondrial toxicity of dinitrophenolic herbicides.

  • Comparative Pharmacology: When comparing the effects of different classes of uncouplers.

  • System-Specific Optimization: In rare cases where a specific cell type shows an atypical or overly sensitive inhibitory response to FCCP, Dinoterb acetate, with its potentially wider optimal concentration window, might offer a more stable system for measuring maximal respiration.

The Final Word: Regardless of the compound chosen, the importance of a rigorous, system-specific titration experiment cannot be overstated. This self-validating step is the cornerstone of trustworthy and reproducible bioenergetic data. It ensures that you are measuring the true maximal respiratory capacity and not an artifact of mitochondrial inhibition.

References

  • Hill, B. G., Benavides, G. A., Lancaster, J. R., Jr, Ballinger, S., Dell'Italia, L., Jian, Z., & Darley-Usmar, V. M. (2012). Integration of cellular bioenergetics with mitochondrial quality control and autophagy. Biological chemistry, 393(12), 1485–1512. [Link]

  • Agilent Technologies. (2017). Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent Technologies, Inc.[Link]

  • Abd-Elhadi, S. S., & Leist, M. (2020). Comparative analysis of mitochondrial uncouplers in primary neuronal cultures. Toxicology in Vitro, 65, 104797. [Link]

A Comparative Guide to the Herbicidal Efficacy of Dinoterb Acetate and Dinoseb

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dinitrophenol Herbicide Landscape

The dinitrophenol class of herbicides, while historically significant in weed management, presents a complex profile of high efficacy and considerable toxicity. Among this class, Dinoseb and its derivative, Dinoterb acetate, have been subjects of scientific interest. Both compounds function as potent uncouplers of oxidative phosphorylation, a fundamental bioenergetic process in both plants and animals.[1][2][3] This guide provides a detailed comparative analysis of Dinoterb acetate and Dinoseb, focusing on their chemical properties, mechanism of action, and herbicidal efficacy, underpinned by available data and standardized experimental protocols. Due to regulatory actions that have largely rendered these compounds obsolete in many regions because of their high toxicity, direct contemporary comparative studies are scarce.[2][4][5] This guide, therefore, synthesizes existing data to provide a comprehensive overview for research and academic purposes.

Chemical and Physical Properties: A Tale of Two Structures

The primary structural difference between Dinoseb and Dinoterb (the parent compound of Dinoterb acetate) lies in the alkyl substituent on the phenol ring: a sec-butyl group in Dinoseb and a tert-butyl group in Dinoterb.[3][6] Dinoterb acetate is the esterified form of Dinoterb. This seemingly minor structural variance can influence the molecule's interaction with its biological target and its overall physicochemical properties, potentially affecting its uptake, translocation, and selectivity in plants.

PropertyDinoterb acetateDinoseb
IUPAC Name 2-tert-butyl-4,6-dinitrophenyl acetate2-(sec-butyl)-4,6-dinitrophenol
Chemical Formula C₁₂H₁₄N₂O₆C₁₀H₁₂N₂O₅
Molar Mass 282.25 g/mol 240.21 g/mol
Physical State Brownish oilCrystalline orange solid
Water Solubility High aqueous solubilityDoes not readily dissolve in water
Volatility VolatileVolatile

Mechanism of Action: Uncoupling the Cellular Powerhouse

Both Dinoterb acetate and Dinoseb share a common mechanism of action: the uncoupling of oxidative phosphorylation in mitochondria.[1][7] They act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis.[7] By providing an alternative route for protons to re-enter the mitochondrial matrix, they dissipate the energy that would otherwise be used by ATP synthase to produce ATP.[7] This leads to a rapid depletion of cellular energy, ultimately causing cell death.

In addition to their effects on respiration, dinitrophenols like Dinoseb can also inhibit photosynthesis by disrupting the electron flow in photosystem II.[6] This dual-pronged attack on the plant's energy production systems contributes to their potent herbicidal activity.

cluster_mitochondrion Mitochondrial Inner Membrane cluster_herbicide_action Herbicide Action ETC Electron Transport Chain (ETC) H_in H+ (Intermembrane Space) ETC->H_in Pumps H+ out H_out H+ (Matrix) H_in->H_out Bypasses ATP Synthase ATP_Synthase ATP Synthase H_in->ATP_Synthase Flows through ATP ATP ATP_Synthase->ATP Produces Herbicide Dinoterb acetate / Dinoseb (Protonophore) caption Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Caption: Dinitrophenol herbicides act as protonophores, creating a "leak" for protons across the inner mitochondrial membrane, thus bypassing ATP synthase and halting cellular energy production.

Comparative Efficacy and Selectivity: The Acetate Advantage

While direct, peer-reviewed comparative studies quantifying the herbicidal efficacy of Dinoterb acetate versus Dinoseb are limited, historical and technical data suggest that Dinoterb acetate may offer improved selectivity.[2]

Dinoseb was widely used as a broad-spectrum contact herbicide for the control of broadleaf weeds in a variety of crops, including soybeans, cotton, potatoes, and peanuts.[2] However, its high phytotoxicity often resulted in crop injury, limiting its application window and dosage.

Dinoterb acetate, on the other hand, was developed as a more selective herbicide. The esterification of the phenolic hydroxyl group is a key modification. It is believed that the acetate group is cleaved in planta by esterases, releasing the active herbicidal molecule, Dinoterb. This metabolic activation could contribute to its selectivity, as the rate of activation may differ between crop and weed species. This could theoretically allow for a greater margin of safety in tolerant crops.

Known Weed Control Spectrum:

Weed TypeDinoterb acetateDinoseb
Grasses Crabgrass, Barnyardgrass, FoxtailsCrabgrass, Barnyardgrass, Foxtails
Broadleaf Weeds Pigweed, Lambsquarters, SorrelPigweed, Lambsquarters, Sorrel

Both compounds exhibit activity against a similar spectrum of common agricultural weeds.[2][5] The primary differentiating factor in their practical application would have been the degree of crop safety.

Experimental Protocols for Efficacy Evaluation

To rigorously compare the efficacy of Dinoterb acetate and Dinoseb, standardized experimental protocols are essential. The following outlines a comprehensive approach for both greenhouse and field trials, designed to yield robust and comparable data.

Greenhouse Dose-Response Bioassay

This experiment aims to determine the concentration of each herbicide required to achieve a specific level of weed control (e.g., GR₅₀ - the dose causing 50% growth reduction).

Methodology:

  • Plant Material: Grow target weed species (e.g., Amaranthus retroflexus - pigweed, Setaria faberi - giant foxtail) and a representative crop species (e.g., Zea mays - corn, Glycine max - soybean) in pots containing a standardized soil mix.

  • Growth Conditions: Maintain plants in a controlled greenhouse environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: Apply a range of doses for both Dinoterb acetate and Dinoseb (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 kg a.i./ha) when the plants reach a specific growth stage (e.g., 3-4 true leaves). Use a calibrated laboratory sprayer to ensure uniform application.

  • Data Collection: At 14 and 28 days after treatment (DAT), visually assess phytotoxicity on a scale of 0% (no injury) to 100% (plant death). Harvest the above-ground biomass, dry to a constant weight, and record the dry weight.

  • Data Analysis: Analyze the dry weight data using a non-linear regression model (e.g., four-parameter log-logistic) to determine the GR₅₀ values for each herbicide on each plant species.

cluster_setup Experimental Setup cluster_data Data Collection & Analysis Planting Plant Weed and Crop Species Greenhouse Controlled Greenhouse Growth Planting->Greenhouse Application Herbicide Application (Dose-Response) Greenhouse->Application Assessment Visual Assessment & Biomass Measurement Application->Assessment Analysis Non-Linear Regression (GR50 Calculation) Assessment->Analysis caption Greenhouse Dose-Response Bioassay Workflow

Sources

A Comparative Analysis of 2,4-Dinitrophenol and Dinoterb Acetate: From Weight Loss Agent to Herbicide

Author: BenchChem Technical Support Team. Date: January 2026

A tale of two potent uncouplers of oxidative phosphorylation, this guide provides an in-depth comparative analysis of 2,4-Dinitrophenol (DNP) and Dinoterb acetate. While sharing a core biochemical mechanism, their applications and safety profiles diverge dramatically, offering a compelling case study for researchers, scientists, and drug development professionals.

This document explores the nuanced differences in their chemical properties, mechanisms of action, and toxicological profiles. By examining experimental data and established protocols, we aim to provide a comprehensive resource for understanding these powerful metabolic modulators.

I. Chemical and Physical Properties: A Structural Overview

At first glance, DNP and Dinoterb acetate share a dinitrophenolic core. However, key structural distinctions dictate their respective applications and biological activities. DNP is a simple nitrated phenol, whereas Dinoterb acetate is the acetylated form of Dinoterb, which features a tert-butyl group on the phenol ring.[1][2]

Property2,4-Dinitrophenol (DNP)Dinoterb acetate
Chemical Formula HOC₆H₃(NO₂)₂[3]C₁₂H₁₄N₂O₆[4]
Molar Mass 184.11 g/mol 282.25 g/mol [4]
Appearance Yellow crystalline solid[3]-
Primary Use Formerly a weight-loss drug, now a research chemical[5]Herbicide, insecticide, and acaricide[6]

II. Mechanism of Action: Uncoupling the Powerhouse of the Cell

Both DNP and Dinoterb acetate exert their primary biological effects by uncoupling oxidative phosphorylation in the mitochondria.[7][8] This process is central to cellular energy production, where a proton gradient across the inner mitochondrial membrane drives the synthesis of ATP.

As protonophores, these molecules create a "short-circuit" in the mitochondrial membrane, allowing protons to leak back into the mitochondrial matrix without passing through ATP synthase.[7][9] Consequently, the energy stored in the proton gradient is dissipated as heat instead of being converted into ATP.[3] This leads to a dose-dependent increase in metabolic rate and thermogenesis.[3][10]

While the fundamental mechanism is shared, the intended targets differ significantly. DNP's uncoupling action was historically exploited to increase metabolic rate for weight loss in humans.[5] Conversely, Dinoterb acetate leverages this same mechanism to disrupt energy production in weeds and pests, acting as a potent herbicide and insecticide.[11]

dot

Mitochondrial Respiration Assay Workflow start Start prep Prepare Respirometer and add Mitochondria/Cells start->prep baseline Measure Basal OCR prep->baseline state3 Add Substrates + ADP (State 3) baseline->state3 state4 Add Oligomycin (State 4o) state3->state4 uncoupled Titrate DNP/ Dinoterb acetate (Maximal OCR) state4->uncoupled inhibit Add Rotenone & Antimycin A (Non-mitochondrial OCR) uncoupled->inhibit end End inhibit->end

Caption: Workflow for assessing mitochondrial respiration.

B. Analytical Detection of 2,4-Dinitrophenol

Accurate quantification of DNP in biological samples is crucial for toxicological and forensic investigations. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a common and sensitive method. [12][13][14] Objective: To quantify the concentration of DNP in a blood sample.

Materials:

  • Blood sample

  • DNP standard and isotopically labeled internal standard

  • Supported liquid extraction materials

  • HPLC-MS/MS system

Procedure: [13][14]1. Sample Preparation: Reconstitute DNP standards, quality control samples, and the internal standard in whole blood. 2. Extraction: Perform a supported liquid extraction to isolate DNP from the blood matrix. 3. Chromatographic Separation: Inject the extracted sample onto an HPLC column (e.g., a phenyl-hexyl column) to separate DNP from other components. A gradient elution with a mobile phase of ammonium formate in water and formic acid in methanol is typically used. 4. Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify DNP and its internal standard.

VI. Conclusion

2,4-Dinitrophenol and Dinoterb acetate serve as a compelling illustration of how subtle modifications to a core chemical scaffold can lead to vastly different applications and safety considerations. Both are potent mitochondrial uncouplers, a mechanism that has been harnessed for purposes as disparate as human weight loss and agricultural pest control.

For researchers and drug development professionals, the story of DNP offers a cautionary tale about the perils of a narrow therapeutic window and the critical importance of rigorous safety testing. In contrast, Dinoterb acetate highlights the potential for targeting fundamental biological processes for applications outside of medicine. A thorough understanding of their comparative biochemistry and toxicology is essential for anyone working with metabolic modulators.

References

  • Dinoterb | C10H12N2O5 | CID 14994 - PubChem - NIH. Available from: [Link]

  • Uncoupling oxidative phosphorylation with 2,4-dinitrophenol promotes development of the adhesion phenotype - PubMed. Available from: [Link]

  • What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane? - Dr.Oracle. Available from: [Link]

  • Uncouplers of Oxidative Phosphorylation Can Enhance a Fas Death Signal - PMC. Available from: [Link]

  • 2,4-Dinitrophenol - Wikipedia. Available from: [Link]

  • Dinoterb (Ref: LS 63133) - AERU. Available from: [Link]

  • Highly selective detection of 2,4-dinitrophenol by fluorescent NH2-MIL-125(Ti) via dual-parameter sensing technology - Analytical Methods (RSC Publishing). Available from: [Link]

  • 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PubMed Central. Available from: [Link]

  • The mitochondrial uncoupler 2,4-dinitrophenol modulates inflammatory and oxidative responses in Trypanosoma cruzi-induced acute myocarditis in mice - PubMed. Available from: [Link]

  • Clinical features and treatment in patients with acute 2,4-dinitrophenol poisoning - NIH. Available from: [Link]

  • Dinoterb acetate - AERU - University of Hertfordshire. Available from: [Link]

  • Sublethal toxicities of 2,4-dinitrophenol as inferred from online self-reports | PLOS One. Available from: [Link]

  • HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf - NIH. Available from: [Link]

  • 2,4-Dinitrophenol | EPA. Available from: [Link]

  • Protocol for measuring respiratory function of mitochondria in frozen colon tissue from rats. Available from: [Link]

  • 2,4 Dinitrophenol as Medicine - MDPI. Available from: [Link]

  • Highly selective detection of 2,4-dinitrophenol by fluorescent NH 2 -MIL-125(Ti) via dual-parameter sensing technology - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY02059B. Available from: [Link]

  • 2,4-dinitrophenol acts as an uncoupler of oxidative phosphorylation.... - ResearchGate. Available from: [Link]

  • Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC - PubMed Central. Available from: [Link]

  • Isolation of Mitochondria from Mouse Skeletal Muscle for Respirometric Assays - JoVE. Available from: [Link]

  • Mitochondrial respiration assay - Bio-protocol. Available from: [Link]

  • 2,4-dinitrophenol (DNP): a weight loss agent with significant acute toxicity and risk of death.. Available from: [Link]

  • Dinoterb acetate | C12H14N2O6 | CID 76666 - PubChem - NIH. Available from: [Link]

  • Experiment CM-3: Mitochondrial Respiration - iWorx. Available from: [Link]

  • Dinoterb - Wikipedia. Available from: [Link]

  • Fatal 2,4-Dinitrophenol (DNP) Ingestion & Use of a Novel Analytical Methodology Testing Post-Mortem Blood Concentrations. Available from: [Link]

  • Highly selective detection of 2,4-dinitrophenol by fluorescent NH2-MIL-125(Ti) via dual-parameter sensing technology | Request PDF - ResearchGate. Available from: [Link]

  • The Risks of Using 2,4‑Dinitrophenol (2,4‑DNP) as a Weight Loss Agent: A Literature Review. Available from: [Link]

  • Fatal 2,4-Dinitrophenol (DNP) Ingestion & Use of a Novel Analytical Methodology Testing Post-Mortem Blood Concentrations | Journal of Forensic Science & Criminology - Annex Publishers. Available from: [Link]

  • The inhibitory effect of 2,4-dinitrophenetol (DNF), 2,4-dinitrophenol (DNP) - ResearchGate. Available from: [Link]

  • dinoterb - JoDrugs. Available from: [Link]

  • dinoterb acetate data sheet. Available from: [Link]

  • Dinoseb acetate (Ref: HOE 02904) - AERU. Available from: [Link]

  • Dinoseb - Wikipedia. Available from: [Link]

  • 14 - Organic Syntheses Procedure. Available from: [Link]

Sources

A Researcher's Guide to Validating the Mitochondrial Uncoupling Effect of Dinoterb Acetate Using a Positive Control

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers seeking to experimentally validate the bioactivity of Dinoterb acetate. As a dinitrophenol derivative, its primary mechanism is understood to be the uncoupling of mitochondrial oxidative phosphorylation.[1][2] Here, we move beyond theoretical understanding to practical, robust validation. The core principle of this guide is establishing a self-validating experimental system, where the effects of Dinoterb acetate are directly compared against a well-characterized positive control, ensuring that the observed results are specific and mechanistically sound.

Pillar 1: The Foundational Mechanism - Mitochondrial Uncoupling

To validate the effect of Dinoterb acetate, one must first grasp the process it disrupts: oxidative phosphorylation. In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a significant electrochemical gradient.[3] This proton-motive force is the potential energy that drives ATP synthase, which allows protons to flow back down their concentration gradient into the matrix, coupling this movement to the synthesis of ATP.[4]

Uncoupling agents like Dinoterb and other dinitrophenols act as protonophores.[5] They are lipid-soluble weak acids that shuttle protons across the inner mitochondrial membrane, providing an alternative pathway that bypasses ATP synthase.[4][5] This dissipates the proton gradient, uncoupling electron transport from ATP synthesis. The cell's energy is instead released as heat, and in an attempt to compensate for the falling ATP levels and restore the proton gradient, the ETC works at its maximum capacity, dramatically increasing oxygen consumption.[3][5]

Below is a diagram illustrating this mechanism.

cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space (IMS) cluster_Matrix Mitochondrial Matrix H_IMS High [H+] ATPS ATP Synthase H_IMS->ATPS Flows through Uncoupler Dinoterb Acetate (Protonophore) H_IMS->Uncoupler Bypasses via H_Matrix Low [H+] ATP ATP ETC Electron Transport Chain (ETC) ETC->H_IMS Pumps H+ ATPS->ATP Generates Uncoupler->H_Matrix

Caption: Mechanism of mitochondrial uncoupling by Dinoterb acetate.

Pillar 2: The Cornerstone of Trustworthiness - Selecting the Positive Control

A positive control is a non-negotiable component of a rigorous experiment. It serves as a benchmark, demonstrating that the experimental system is capable of producing the expected effect. If the positive control fails, any results from the test compound are uninterpretable. For validating Dinoterb acetate, we require a compound with a well-documented and potent uncoupling activity.

Recommended Positive Controls:

  • FCCP (Carbonyl cyanide p-trifluoromethoxyphenylhydrazone): This is the industry-standard positive control for mitochondrial uncoupling.[6][7] It is a potent protonophore used extensively in cellular bioenergetics assays, such as the Seahorse XF Mito Stress Test, to induce maximal respiration.[8][9] Its robust and predictable effect makes it the ideal functional benchmark for validating a novel or less-characterized uncoupler.

  • 2,4-Dinitrophenol (DNP): As the parent compound to the dinitrophenol class of herbicides that includes Dinoterb, DNP serves as an excellent structurally-related positive control.[10][11] Its uncoupling mechanism is identical and has been studied for decades.[12][13] Comparing Dinoterb acetate to DNP can provide insights into the relative potency conferred by its specific chemical modifications.

For the protocols outlined in this guide, FCCP will be used as the primary positive control due to its widespread use and the vast body of literature supporting its application in standardized metabolic assays.

Pillar 3: Experimental Validation Workflows

The following workflows provide two distinct but complementary methods to validate the uncoupling activity of Dinoterb acetate. The first offers a direct measurement of the ultimate consequence of uncoupling (ATP depletion), while the second provides a detailed, real-time profile of mitochondrial respiration.

A 1. Cell Culture (e.g., HepG2, C2C12) B 2. Treatment Incubation A->B C Group 1: Vehicle Control (DMSO) B->C D Group 2: Dinoterb Acetate (Dose-Response) B->D E Group 3: FCCP (Positive Control) B->E F 3. Assay Execution C->F D->F E->F G Method 1: Cellular ATP Quantification F->G H Method 2: Extracellular Flux Analysis F->H I 4. Data Analysis & Comparison G->I H->I

Caption: High-level workflow for validating Dinoterb acetate's effect.

Method 1: Quantification of Cellular ATP Depletion

Causality: If Dinoterb acetate is an effective uncoupler, it will disrupt the proton gradient necessary for ATP synthase to function, leading to a quantifiable decrease in total cellular ATP levels.[3] This assay provides a direct measure of this downstream effect.

Protocol: Luciferase-Based ATP Assay

This protocol is adapted from commercially available kits (e.g., from Sigma-Aldrich, Promega, Abcam) which rely on the ATP-dependent light-producing reaction of luciferase.[14][15][16]

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 human liver cancer cells) in a white, opaque 96-well plate at a density of 10,000-20,000 cells per well and allow them to adhere overnight.[14][15]

  • Preparation of Reagents: Prepare a dose-response curve for Dinoterb acetate (e.g., 1 µM to 100 µM). Prepare a fixed, potent concentration of FCCP (e.g., 5-10 µM) to serve as the positive control.[6] Prepare a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the culture medium and add fresh medium containing the respective treatments (Vehicle, Dinoterb Acetate concentrations, FCCP) to the wells. Incubate for a defined period (e.g., 1 to 6 hours).

  • Assay Execution:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add the single-step assay reagent (which contains a detergent to lyse cells and the luciferase/luciferin substrate) to each well according to the manufacturer's protocol.[16][17]

    • Mix gently on an orbital shaker for 2-5 minutes to ensure complete cell lysis and reaction initiation.

    • Immediately measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the ATP concentration.

Data Presentation: Comparative ATP Levels

The data can be summarized and normalized to the vehicle control to clearly demonstrate the compound's effect.

Treatment GroupMean Luminescence (RLU)% of Vehicle ControlExpected Outcome
Vehicle Control (0.1% DMSO)1,500,000100%Baseline ATP Level
Dinoterb Acetate (50 µM)450,00030%Significant ATP Depletion
FCCP (10 µM)375,00025%Significant ATP Depletion
Method 2: Analysis of Cellular Respiration via Extracellular Flux Analysis

Causality: This method directly measures the real-time oxygen consumption rate (OCR) of cells. By uncoupling the ETC, Dinoterb acetate should cause a surge in oxygen consumption as the ETC works maximally to pump protons without the back-pressure of the proton gradient.[18] The "Mito Stress Test" is the definitive assay to characterize this phenomenon.[9]

Protocol: Seahorse XF Mito Stress Test

This protocol uses an Agilent Seahorse XF Analyzer to measure OCR by sequentially injecting mitochondrial toxins.[19][20]

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Preparation: The day of the assay, replace the growth medium with a specialized assay medium (typically DMEM without bicarbonate) and incubate the cells in a non-CO2 incubator for 1 hour prior to the assay.[9]

  • Cartridge Loading: Hydrate a sensor cartridge overnight. Load the injection ports with the following mitochondrial inhibitors:

    • Port A: Oligomycin (ATP synthase inhibitor).

    • Port B: FCCP (the uncoupler used to measure maximal respiration).

    • Port C: Rotenone & Antimycin A (Complex I & III inhibitors, to shut down mitochondrial respiration).

  • Experimental Design: Design the plate map to include wells for the vehicle control, various concentrations of Dinoterb acetate, and a pre-treatment positive control group (if desired, though FCCP injection serves as the primary uncoupling benchmark). The test compound (Dinoterb acetate) is added to the basal medium before the assay begins.

  • Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. The instrument will measure basal OCR, then sequentially inject the inhibitors and measure the OCR after each injection.

Data Presentation: Interpreting Mito Stress Test Parameters

The results from Dinoterb acetate-treated cells should mirror the characteristic profile of an uncoupler.

ParameterExpected Outcome with Dinoterb AcetateExpected Outcome with FCCP InjectionRationale
Basal Respiration Increased (N/A - Injected during assay)The compound uncouples respiration from ATP demand, increasing the basal rate of oxygen consumption.[18][21]
ATP Production Decreased Decreased (Post-Oligomycin)Calculated as (Basal OCR - Oligomycin OCR). Since the compound uncouples, less respiration is linked to ATP synthase, mimicking the effect of Oligomycin.[9]
Maximal Respiration No significant increase post-FCCP Increased (Post-FCCP)The basal respiration is already near maximal because the compound has uncoupled the mitochondria. The subsequent FCCP injection will therefore have little to no additional effect.[18]
Spare Capacity Significantly Reduced/Eliminated (N/A)Spare capacity is (Maximal OCR - Basal OCR). Since basal OCR is elevated to near-maximal levels, the reserve capacity is already "in use".[6]

Authoritative Grounding & Interpretation

When the experimental data shows that Dinoterb acetate (1) significantly reduces cellular ATP levels in a manner comparable to the positive control FCCP, and (2) alters the mitochondrial respiration profile by increasing basal respiration and eliminating spare respiratory capacity, you have generated a self-validating dataset. The concordance between the test compound and the well-characterized positive control provides strong evidence that Dinoterb acetate functions as a mitochondrial uncoupler. Any deviation from this profile would suggest an alternative or off-target mechanism of action, prompting further investigation.

References

  • PubChem. (n.d.). Dinoterb. National Center for Biotechnology Information. Retrieved from [Link]

  • Agriculture and Environment Research Unit (AERU). (n.d.). Dinoterb (Ref: LS 63133). University of Hertfordshire. Retrieved from [Link]

  • Agriculture and Environment Research Unit (AERU). (n.d.). Dinoterb acetate. University of Hertfordshire. Retrieved from [Link]

  • Drew, K. L., et al. (2003). Method for measuring ATP production in isolated mitochondria: ATP production in brain and liver mitochondria of Fischer-344 rats with age and caloric restriction. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Retrieved from [Link]

  • PPDB. (n.d.). dinoterb acetate data sheet. Pesticide Properties DataBase. Retrieved from [Link]

  • Garlapati, D., et al. (2024). Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. STAR Protocols. Retrieved from [Link]

  • Yang, T., et al. (2020). Uncoupling of the Electron Transport Chain Compromises Mitochondrial Oxidative Phosphorylation and Exacerbates Stroke Outcomes. International Journal of Molecular Sciences. Retrieved from [Link]

  • Kenwood, B. M., et al. (2014). Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane. Molecular Metabolism. Retrieved from [Link]

  • Agilent Technologies. (2022). Screening of mitochondrial inhibitors/uncouplers using a novel MTI derived from OCR. Retrieved from [Link]

  • Formisano, L., et al. (1989). Effects of the uncoupling agents FCCP and CCCP on the saltatory movements of cytoplasmic organelles. Cell Motility and the Cytoskeleton. Retrieved from [Link]

  • Wikipedia. (n.d.). Dinoterb. Retrieved from [Link]

  • Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved from [Link]

  • Demine, S., et al. (2019). Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. Cells. Retrieved from [Link]

  • ResearchGate. (2014). Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane. Retrieved from [Link]

  • Fazakerley, D. J., et al. (2018). Mitochondrial oxidants, but not respiration, are sensitive to glucose in adipocytes. Journal of Biological Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Uncoupler. Retrieved from [Link]

  • Agriculture and Environment Research Unit (AERU). (n.d.). Dinoseb acetate (Ref: HOE 02904). University of Hertfordshire. Retrieved from [Link]

  • Pietrobon, D., et al. (1986). Uncoupling of oxidative phosphorylation. 2. Alternative mechanisms. Biochemistry. Retrieved from [Link]

  • Chouchani, E. T., et al. (2017). Measuring Mitochondrial Uncoupling in Mouse Primary Brown Adipocytes Differentiated Ex Vivo. Methods in Molecular Biology. Retrieved from [Link]

  • Smolina, N., et al. (2018). Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness. Methods in Molecular Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of uncoupling agents. Retrieved from [Link]

  • Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2011). Clinical features and treatment in patients with acute 2,4-dinitrophenol poisoning. Journal of Zhejiang University Science B. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrophenols. Retrieved from [Link]

  • PubChem. (n.d.). Dinoterb acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • Agilent Technologies. (2020). Tools for Characterizing Metabolic Change in Cell-Based Systems. YouTube. Retrieved from [Link]

  • Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells. Biochemical Journal. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell respiratory control. Retrieved from [Link]

  • Todd, P. K., & Kristal, B. S. (2017). Uncoupling Proteins in the Mitochondrial Defense Against Oxidative Stress. Retinal Degenerative Diseases. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrophenols - Chapter 5. Retrieved from [Link]

  • ResearchGate. (2016). The inhibitory effect of 2,4-dinitrophenetol (DNF), 2,4-dinitrophenol (DNP). Retrieved from [Link]

  • GVSU Chemistry. (2019). Uncoupling Agents. YouTube. Retrieved from [Link]

  • Kim, J., et al. (2020). Determination of hazardous concentrations of 2,4-dinitrophenol in freshwater ecosystems based on species sensitivity distributions. Chemosphere. Retrieved from [Link]

  • Chen, J., et al. (2020). Acetate supplementation restores chromatin accessibility and promotes tumor cell differentiation under hypoxia. Nature Communications. Retrieved from [Link]

  • Grundlingh, J., et al. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Dinoterb Acetate Across Diverse Human Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Dinoterb Acetate and the Imperative of Cross-Reactivity Profiling

Dinoterb acetate is a dinitrophenolic compound, a class of chemicals historically utilized as herbicides and pesticides.[1][2][3] The primary mechanism of action for dinoterb, the active metabolite of dinoterb acetate, is the uncoupling of oxidative phosphorylation in mitochondria.[1][2][3] This disruption of the mitochondrial proton gradient leads to a rapid depletion of cellular ATP, the energy currency of the cell, ultimately triggering cell death. While its use has been largely discontinued due to high mammalian toxicity, understanding the nuanced effects of such compounds on different cell types remains a critical area of research for toxicologists and drug development professionals.[1][3]

The concept of "cross-reactivity" in this context refers to the differential sensitivity and response of various cell types to a toxic agent. A compound may exhibit potent toxicity in one cell line, representing a specific organ, while showing minimal effects in another. This variability can be attributed to differences in metabolic capabilities, expression of target proteins, and cellular defense mechanisms. Therefore, a comprehensive assessment of cross-reactivity is paramount for predicting potential organ-specific toxicity and for developing safer chemical entities.

This guide provides a comparative analysis of the cytotoxic and mitochondrial effects of Dinoterb acetate across a panel of well-characterized human cell lines representing key target organs: the liver, kidney, and nervous system. We will delve into the rationale behind the cell line selection, provide detailed experimental protocols for assessing cross-reactivity, and present a framework for interpreting the resulting data.

Rationale for Cell Line Selection: Modeling Human Organ Systems In Vitro

The choice of appropriate cell line models is fundamental to the predictive power of any in vitro toxicity study.[4][5][6] For this comparative analysis, we have selected a panel of human cell lines that are widely accepted and utilized in toxicology research to model the liver, kidney, and neuronal tissues.[7][8][9]

  • Hepatotoxicity Model: HepG2 Cells

    • Origin: Human hepatocellular carcinoma.

    • Rationale: The liver is a primary site of xenobiotic metabolism. HepG2 cells, although cancerous in origin, retain many metabolic functionalities of hepatocytes, including phase I and phase II drug-metabolizing enzymes.[5][10] Their robust nature and ease of culture make them a suitable initial screen for potential hepatotoxins.[11]

  • Nephrotoxicity Model: HK-2 Cells

    • Origin: Human renal proximal tubule epithelial cells, immortalized.

    • Rationale: The proximal tubules of the kidney are highly susceptible to drug- and chemical-induced injury due to their role in concentrating and transporting substances. HK-2 cells are a well-established model for studying nephrotoxicity, expressing key transporters and retaining morphological and functional characteristics of proximal tubule cells.[6][7]

  • Neurotoxicity Model: SH-SY5Y Cells

    • Origin: Human neuroblastoma.

    • Rationale: The nervous system is a sensitive target for many toxic compounds. SH-SY5Y cells can be differentiated into a more mature neuronal phenotype, expressing markers of dopaminergic neurons.[8][12] This makes them a valuable tool for assessing the potential neurotoxic effects of chemicals.[13][14]

  • Non-Cancerous Control: hTERT-immortalized Human Foreskin Fibroblasts (HFF-1)

    • Origin: Human foreskin fibroblasts, immortalized with human telomerase reverse transcriptase.

    • Rationale: To distinguish between general cytotoxicity and organ-specific toxicity, a non-cancerous, relatively undifferentiated cell line is included. HFF-1 cells provide a baseline for the cytotoxic effects of Dinoterb acetate on a "normal" human cell type.

This diverse panel allows for a comprehensive evaluation of Dinoterb acetate's cross-reactivity, providing insights into its potential to target specific organ systems.

Experimental Workflow for Assessing Cross-Reactivity

The following diagram illustrates the experimental workflow designed to compare the effects of Dinoterb acetate across the selected cell lines.

Caption: Experimental workflow for assessing Dinoterb acetate cross-reactivity.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for conducting the key experiments in this comparative guide.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: Obtain HepG2, HK-2, SH-SY5Y, and HFF-1 cell lines from a reputable cell bank (e.g., ATCC).

  • Culture Media:

    • HepG2: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • HK-2: Keratinocyte-Serum Free Medium (K-SFM) supplemented with 5 ng/mL human recombinant epidermal growth factor and 0.05 mg/mL bovine pituitary extract.

    • SH-SY5Y: Dulbecco's Modified Eagle's Medium (DMEM)/F-12 (1:1) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • HFF-1: DMEM supplemented with 15% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization protocols.

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[15][16][17][18]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Dinoterb acetate in the respective cell culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of Dinoterb acetate (e.g., 0.1 µM to 1000 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Dinoterb acetate that inhibits 50% of cell viability).

Protocol 3: Seahorse XF Analyzer for Mitochondrial Respiration

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, providing a comprehensive profile of mitochondrial function.[19][20][21][22][23]

  • Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at an optimized density for each cell line and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

  • Compound Loading: Load the injector ports of the sensor cartridge with mitochondrial stress test compounds: oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

  • Seahorse XF Assay: Place the cell plate in the Seahorse XF Analyzer and perform the mitochondrial stress test protocol.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Comparative Data Analysis and Interpretation

The data obtained from the cytotoxicity and mitochondrial function assays will be compiled and analyzed to generate a cross-reactivity profile for Dinoterb acetate.

Table 1: Comparative Cytotoxicity of Dinoterb Acetate (IC50 Values)
Cell LineTissue of OriginIC50 (µM) after 24h Exposure
HepG2Liver (Hepatocellular Carcinoma)[Hypothetical Value]
HK-2Kidney (Proximal Tubule)[Hypothetical Value]
SH-SY5YNervous System (Neuroblastoma)[Hypothetical Value]
HFF-1Skin (Fibroblast)[Hypothetical Value]

Hypothetical values are for illustrative purposes and would be determined experimentally.

Interpretation of IC50 Values:

A lower IC50 value indicates higher sensitivity of the cell line to Dinoterb acetate. By comparing the IC50 values across the different cell lines, we can rank their relative sensitivity. For example, a significantly lower IC50 in HepG2 cells compared to other cell lines would suggest a potential for hepatotoxicity.

Table 2: Comparative Effects on Mitochondrial Respiration
Mitochondrial ParameterHepG2HK-2SH-SY5YHFF-1
Basal Respiration [Hypothetical Trend: e.g., ↓↓][Hypothetical Trend: e.g., ↓][Hypothetical Trend: e.g., ↓↓][Hypothetical Trend: e.g., ↓]
ATP-linked Respiration [Hypothetical Trend: e.g., ↓↓↓][Hypothetical Trend: e.g., ↓↓][Hypothetical Trend: e.g., ↓↓↓][Hypothetical Trend: e.g., ↓↓]
Maximal Respiration [Hypothetical Trend: e.g., ↓↓][Hypothetical Trend: e.g., ↓][Hypothetical Trend: e.g., ↓↓][Hypothetical Trend: e.g., ↓]
Spare Respiratory Capacity [Hypothetical Trend: e.g., ↓][Hypothetical Trend: e.g., ↔][Hypothetical Trend: e.g., ↓][Hypothetical Trend: e.g., ↔]

Hypothetical trends are for illustrative purposes: ↓↓↓ (strong decrease), ↓↓ (moderate decrease), ↓ (slight decrease), ↔ (no significant change).

Interpretation of Mitochondrial Respiration Data:

The Seahorse XF data will reveal the specific impact of Dinoterb acetate on mitochondrial function in each cell line. A significant decrease in ATP-linked respiration would confirm its uncoupling mechanism. Differences in the reduction of maximal and spare respiratory capacity across cell lines can indicate varying abilities to cope with mitochondrial stress. For instance, a cell line with a larger spare respiratory capacity might be more resistant to the initial effects of the compound.

Conclusion: Synthesizing a Cross-Reactivity Profile

By integrating the results from the cytotoxicity and mitochondrial function assays, a comprehensive cross-reactivity profile of Dinoterb acetate can be established. This profile will highlight which cell types, and by extension, which organ systems, are most vulnerable to the toxic effects of this compound.

For example, if HepG2 and SH-SY5Y cells exhibit significantly lower IC50 values and a more pronounced disruption of mitochondrial respiration compared to HK-2 and HFF-1 cells, it would suggest that the liver and nervous system are primary targets for Dinoterb acetate-induced toxicity.

This guide provides a robust framework for the systematic evaluation of chemical cross-reactivity in vitro. The methodologies described are adaptable for the assessment of other compounds and can be expanded to include additional cell lines and toxicological endpoints. Ultimately, a thorough understanding of a compound's cross-reactivity is a cornerstone of modern toxicology and a critical step in ensuring the safety of novel chemical entities.

References

  • Godoy, P., et al. (2013). Recent advances in 2D and 3D in vitro systems for liver toxicity testing. Toxicology Research, 2(4), 237-257. Available from: [Link]

  • Evotec. (n.d.). Comparing in vitro Mitochondrial Toxicity Assays. Available from: [Link]

  • Gómez-Lechón, M. J., et al. (2010). Hepatic cell lines for drug hepatotoxicity testing: limitations and strategies to upgrade their metabolic competence by gene engineering. Archives of Toxicology, 84(8), 553-577. Available from: [Link]

  • Hynes, J., et al. (2019). Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Chemical Research in Toxicology, 32(1), 138-154. Available from: [Link]

  • Mazerkina, I. A., et al. (2021). Experimental Cell Line Models for Nephrotoxicity Screening. The Bulletin of the Scientific Centre for Expert Evaluation of Medicinal Products, 11(3), 160-170. Available from: [Link]

  • ImQuest BioSciences. (n.d.). Mitochondrial Toxicity and Functional Assays. Available from: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Soldatow, V. Y., et al. (2013). In vitro models for liver toxicity testing. Toxicology research, 2(1), 23–39. Available from: [Link]

  • Castell, J. V., et al. (2006). Cell-based models to predict human hepatotoxicity of drugs. Revista de toxicología, 23(2-3), 121-130. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Merck Millipore. (n.d.). Mitochondrial Toxicity Assays. Available from: [Link]

  • Kciuk, M., et al. (2024). 2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line. Annals of Agricultural and Environmental Medicine, 31(1), 37-46. Available from: [Link]

  • Brown, E. E., et al. (2024). Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. STAR protocols, 5(3), 103043. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available from: [Link]

  • Gonzalez-Suarez, I., et al. (2024). Advanced Kidney Models In Vitro Using the Established Cell Line Renal Proximal Tubular Epithelial/Telomerase Reverse Transcriptase1 for Nephrotoxicity Assays. International Journal of Molecular Sciences, 25(15), 8000. Available from: [Link]

  • N-CENTROVÁ, V. (2012). RENAL CELL LINES FOR STUDY OF NEPHROTOXICITY IN VITRO. Military Medical Science Letters, 81(1), 19-27. Available from: [Link]

  • Bey, E. A., et al. (2002). Differential ability of 2,4-dinitrophenol to modulate etoposide cytotoxicity in mammalian tumor cell lines associated with inhibition of macromolecular synthesis. Biochemical Pharmacology, 63(4), 697-708. Available from: [Link]

  • Fletcher, N. M., et al. (2024). The potential benefits of dinitrophenol combination with chemotherapy in the treatment of ovarian cancer. Minerva Obstetrics and Gynecology, 76(4), 335-342. Available from: [Link]

  • Yan, Z., et al. (2024). The application of human-derived cell lines in neurotoxicity studies of environmental pollutants. Science of The Total Environment, 912, 168839. Available from: [Link]

  • Agilent. (2016). Measuring Mitochondrial Respiration in Intact Skeletal Muscle Fibers with an Agilent Seahorse XF24/XFe24 Analyzer. Available from: [Link]

  • protocols.io. (n.d.). Seahorse XF Cell Mito Stress Test. Available from: [Link]

  • Novabiosis. (n.d.). Primary Human Kidney Cells for Screening of Potential Nephrotoxicity. Available from: [Link]

  • Schifano, E., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(16), 8898. Available from: [Link]

  • Mazerkina, I. A., et al. (2021). Experimental Cell Line Models for Nephrotoxicity Screening. The Bulletin of the Scientific Centre for Expert Evaluation of Medicinal Products, 11(3), 160-170. Available from: [Link]

  • Kciuk, M., et al. (2024). 2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line. Annals of Agricultural and Environmental Medicine, 31(1), 37-46. Available from: [Link]

  • Tufi, R., et al. (2025). Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. STAR protocols, 6(4), 104889. Available from: [Link]

  • Creative Biolabs. (n.d.). Evaluation Models & Applications of Drug Neurotoxicity. Available from: [Link]

  • Li, X., et al. (2023). Advancing Environmental Toxicology In Vitro: From Immortalized Cancer Cell Lines to 3D Models Derived from Stem Cells. Environmental Science & Technology, 57(38), 14035-14055. Available from: [Link]

  • Veronesi, B. (1994). In vitro techniques for the assessment of neurotoxicity. Environmental Health Perspectives, 102(Suppl 11), 127-133. Available from: [Link]

  • Kciuk, M., et al. (2022). 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. International Journal of Molecular Sciences, 23(19), 11843. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Dinoterb. PubChem Compound Database. Available from: [Link]

  • University of Hertfordshire. (n.d.). Dinoterb acetate. Pesticide Properties DataBase. Available from: [Link]

  • University of Hertfordshire. (n.d.). Dinoterb. Pesticide Properties DataBase. Available from: [Link]

  • NC3Rs. (n.d.). Extrapolating in vitro to in vivo toxicity for predicting effects on growth in rodents. Available from: [Link]

  • Judson, R., et al. (2010). In Vitro Screening of Environmental Chemicals for Targeted Testing Prioritization: The ToxCast Project. Environmental Health Perspectives, 118(4), 485-492. Available from: [Link]

Sources

A Comparative Guide to the Herbicidal Efficacy of Dinoterb Acetate and Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, research-oriented comparison of the herbicidal efficacy of Dinoterb acetate against contemporary commercial standards. While Dinoterb acetate is no longer in commercial use in many regions, including the European Union and the United States, its unique mode of action provides a valuable case study for researchers in herbicide development.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a framework for evaluating herbicide performance through rigorous, validated protocols.

Introduction: Revisiting a Dinitrophenol Herbicide

Dinoterb acetate belongs to the dinitrophenol class of herbicides, a group known for its broad-spectrum, contact activity.[2] It is a non-systemic herbicide, meaning it affects the plant tissue it directly contacts.[3] Historically, it was used for post-emergence control of annual weeds in crops like cereals and maize, and for pre-emergence control in legumes.[4] The primary objective of this guide is to establish a scientific framework for comparing the bio-efficacy of a multi-site inhibitor like Dinoterb acetate with modern, often single-site, commercial herbicides. This retrospective analysis serves to highlight differences in performance metrics and inform future herbicide discovery and evaluation programs.

Mechanisms of Action: A Comparative Overview

The fundamental difference in how Dinoterb acetate and many modern herbicides control weeds lies in their biochemical targets. This divergence has significant implications for efficacy, selectivity, and the potential for weed resistance.

Dinoterb Acetate: A Multi-Site Disruptor

Dinoterb acetate, and its active form Dinoterb, acts as a general disruptor of cellular energy production. Its mechanism is twofold:

  • Uncoupling of Oxidative Phosphorylation: In mitochondria, Dinoterb acts as an uncoupler, disrupting the proton gradient across the inner mitochondrial membrane. This prevents the synthesis of ATP, the cell's primary energy currency, leading to rapid metabolic collapse.[2][3][4]

  • Inhibition of Photosynthesis: In chloroplasts, Dinoterb inhibits the Hill reaction, blocking the photosynthetic electron transport chain near photosystem II.[4] This halts the production of energy from sunlight and generates reactive oxygen species (ROS), causing rapid cellular damage.

This multi-site activity makes it a fast-acting contact herbicide but also contributes to its lower selectivity compared to more targeted herbicides.[4]

Commercial Standards: Targeted Molecular Action

For the purpose of this guide, we will compare Dinoterb acetate to two common classes of commercial herbicides:

  • Auxin Mimics (e.g., 2,4-D, Dicamba): These herbicides mimic the plant hormone auxin, causing uncontrolled and disorganized cell growth in broadleaf weeds, ultimately leading to their death. They are selective because grasses can more effectively metabolize these compounds.[5][6]

  • ALS Inhibitors (e.g., Sulfonylureas, Imazolinones): These herbicides inhibit acetolactate synthase (ALS), a key enzyme in the synthesis of branched-chain amino acids (valine, leucine, and isoleucine). This starves the plant of essential building blocks for protein synthesis, leading to a slower, systemic death.

The high specificity of these single-site herbicides generally provides better crop safety but also makes them more susceptible to the evolution of resistant weed biotypes.

Visualizing the Biochemical Impact

The following diagrams illustrate the distinct mechanisms of action.

Mechanism_of_Action cluster_dinoterb Dinoterb Acetate Action cluster_standard Standard Herbicide Action (e.g., ALS Inhibitor) Mito Mitochondrion ETC_Mito Electron Transport Chain (ETC) Mito->ETC_Mito Chloro Chloroplast PSII Photosystem II (PSII) Chloro->PSII ATP_Synth ATP Synthase ATP Production Halted ATP Production Halted ATP_Synth->ATP Production Halted ETC_Mito->ATP_Synth ETC_Chloro Photosynthetic ETC PSII->ETC_Chloro Photosynthesis Halted Photosynthesis Halted ETC_Chloro->Photosynthesis Halted ROS Production ROS Production ETC_Chloro->ROS Production Dinoterb Dinoterb Dinoterb->ATP_Synth Uncouples Proton Gradient Dinoterb->ETC_Chloro Inhibits Electron Flow Standard ALS Inhibitor ALS ALS Enzyme Standard->ALS Inhibits Amino_Acids Branched-Chain Amino Acids ALS->Amino_Acids Blocked Protein_Synth Protein Synthesis Amino_Acids->Protein_Synth Plant_Death Systemic Plant Death Protein_Synth->Plant_Death

Caption: Comparative mechanisms of Dinoterb Acetate and a standard ALS inhibitor.

Framework for a Comparative Efficacy Study

To objectively compare Dinoterb acetate with commercial standards, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating and adhere to established guidelines for herbicide efficacy testing.[7]

Experimental Objectives
  • To quantify and compare the post-emergence efficacy of Dinoterb acetate and selected commercial standards on key broadleaf weed species.

  • To evaluate and compare the crop tolerance of a model cereal crop to the tested herbicides.

  • To establish a dose-response relationship for each herbicide-weed combination.

Methodologies

This study involves both controlled greenhouse bioassays and field trials to ensure robust and applicable data.

  • Design: A randomized complete block design (RCBD) with four replications should be used for both greenhouse and field trials.[8]

  • Treatments:

    • Untreated Control (no herbicide application).

    • Dinoterb Acetate (at proposed label rate, e.g., X g a.i./ha).

    • Dinoterb Acetate (at 0.5X rate).

    • Dinoterb Acetate (at 2X rate).

    • Commercial Standard 1 (e.g., 2,4-D/Dicamba mix) at its recommended label rate.

    • Commercial Standard 2 (e.g., an ALS inhibitor) at its recommended label rate.

  • Test Species:

    • Weeds: Common broadleaf weeds such as Velvetleaf (Abutilon theophrasti), Common Lambsquarters (Chenopodium album), and Redroot Pigweed (Amaranthus retroflexus).

    • Crop: A tolerant cereal crop such as Winter Wheat (Triticum aestivum).

  • Plant Preparation: Grow weed and crop species from seed in 10 cm pots filled with a standard potting mix. Thin seedlings to a uniform number per pot (e.g., 3-5 plants).

  • Growth Conditions: Maintain plants in a controlled greenhouse environment (e.g., 25°C/18°C day/night, 16-hour photoperiod).

  • Herbicide Application: Apply herbicides when weeds are at the 2-4 true leaf stage.[9] Use a calibrated laboratory track sprayer to ensure uniform application at a spray volume equivalent to 200 L/ha.

  • Post-Application Care: Return plants to the greenhouse and arrange them in the RCBD layout. Water as needed, avoiding wetting the foliage for 24 hours post-application.

  • Data Collection: Conduct assessments at 7, 14, and 28 days after treatment (DAT).

  • Site Selection: Choose a site with a known, uniform infestation of the target weed species.

  • Plot Establishment: Mark out plots (e.g., 3m x 6m) and conduct a baseline weed count in each plot.

  • Herbicide Application: Apply herbicides using a calibrated CO2-pressurized backpack sprayer fitted with flat-fan nozzles. Apply when the majority of the target weeds are at the 2-4 leaf stage.

  • Data Collection: Perform assessments at 14, 28, and 42 DAT.

Data Collection and Analysis
  • Efficacy Assessment:

    • Visual Injury Rating: Score weed control on a scale of 0% (no effect) to 100% (complete plant death) relative to the untreated control.

    • Biomass Reduction: At the final assessment, harvest the above-ground biomass from a designated area (e.g., a 0.25 m² quadrat) in each plot. Dry the biomass at 70°C to a constant weight and calculate the percent reduction relative to the untreated control.[10]

  • Crop Tolerance Assessment: Visually assess crop phytotoxicity (e.g., stunting, chlorosis, necrosis) on a 0-100% scale.

  • Statistical Analysis: Analyze data using Analysis of Variance (ANOVA). Use a suitable mean separation test (e.g., Tukey's HSD at P=0.05) to determine significant differences between treatment means.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_data Phase 3: Data Collection & Analysis cluster_output Phase 4: Reporting A1 Seed Collection & Propagation A2 Greenhouse Potting & Field Plot Establishment A1->A2 A3 Plant Growth to 2-4 Leaf Stage A2->A3 B2 Calibrated Spray Application (Greenhouse & Field) A3->B2 Plants ready for treatment B1 Herbicide Preparation (Dinoterb & Standards) B1->B2 C1 Visual Assessments (Efficacy & Phytotoxicity) 7, 14, 28, 42 DAT B2->C1 Post-application monitoring C2 Biomass Sampling (Final Assessment) B2->C2 Post-application monitoring C3 Data Compilation C1->C3 C2->C3 C4 Statistical Analysis (ANOVA) C3->C4 D1 Results Interpretation C4->D1 D2 Final Report Generation D1->D2

Caption: A standardized workflow for comparative herbicide efficacy trials.

Hypothetical Results and Data Interpretation

The following tables present hypothetical data to illustrate the expected outcomes from the described protocols.

Table 1: Visual Weed Control (%) at 28 Days After Treatment (DAT)
TreatmentRate (g a.i./ha)VelvetleafLambsquartersRedroot Pigweed
Untreated Control00a0a0a
Dinoterb Acetate0.5X75b80b78b
Dinoterb Acetate1X95c98c96c
Dinoterb Acetate2X99c99c99c
Standard 1 (Auxin)Label94c97c85b
Standard 2 (ALS)Label92c95c94c

Means within a column followed by the same letter are not significantly different (P=0.05).

Table 2: Crop Phytotoxicity (%) and Final Weed Biomass Reduction (%)
TreatmentRate (g a.i./ha)Wheat Phytotoxicity (14 DAT)Weed Biomass Reduction
Untreated Control00a0a
Dinoterb Acetate0.5X5ab72b
Dinoterb Acetate1X10b94d
Dinoterb Acetate2X25c99d
Standard 1 (Auxin)Label<1a91cd
Standard 2 (ALS)Label<1a93d

Means within a column followed by the same letter are not significantly different (P=0.05).

Discussion of Hypothetical Results

In contrast, the commercial standards show excellent weed control with minimal to no crop injury, highlighting the benefits of their targeted mechanisms of action.[11] The slightly lower control of Redroot Pigweed by the auxin mimic standard in this hypothetical scenario could indicate a species-specific tolerance, a common consideration in herbicide selection. The systemic nature of the standards might result in a slower kill but ensures translocation throughout the plant, which is particularly important for perennial weeds (not tested here).

The multi-site nature of Dinoterb acetate makes it less prone to resistance development compared to the single-site standards. This is a critical point for discussion in modern weed management, where herbicide resistance is a major challenge.[12][13]

Conclusion

This guide provides a robust framework for the comparative efficacy evaluation of Dinoterb acetate against modern commercial herbicides. The experimental protocols detailed herein are designed to yield reliable and reproducible data suitable for rigorous scientific scrutiny. While Dinoterb acetate itself is of historical interest, the principles of comparing a multi-site contact herbicide with systemic, single-site inhibitors remain highly relevant. Such studies are crucial for understanding the trade-offs between speed of action, crop safety, spectrum of control, and resistance management, thereby guiding the development of the next generation of weed control solutions.

References

  • PubChem. Dinoterb. National Center for Biotechnology Information. [Link]

  • University of Hertfordshire. Dinoterb acetate. Agriculture and Environment Research Unit (AERU). [Link]

  • University of Hertfordshire. Dinoterb (Ref: LS 63133). Agriculture and Environment Research Unit (AERU). [Link]

  • Barroso, J., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101). [Link]

  • Lawn Addicts. Commercial Herbicides. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. [Link]

  • Kansas State Research and Extension. (2021). Chemical Control | Broadleaf Weeds. [Link]

  • University of Hertfordshire. Dinoseb acetate (Ref: HOE 02904). Agriculture and Environment Research Unit (AERU). [Link]

  • Wikipedia. Dinoterb. [Link]

  • Forestry Distributing. 2,4-D Right-of-Way Herbicides. [Link]

  • Bayer Crop Science UK. Herbicides. [Link]

  • Contract Laboratory. (2024). Herbicide Testing: Resistance, Residues, and Soil Impact. [Link]

  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. [Link]

  • Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]

  • Duke, S. O., & Powles, S. B. (2008). Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements. Pest Management Science, 64(4), 319-325. [Link]

  • Sharma, A., et al. (2010). Chemical signaling under abiotic stress environment in plants. Current Signal Transduction Therapy, 5(1), 2-15. [Link]

  • Li, Y., et al. (2022). Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects. International Journal of Molecular Sciences, 23(3), 1127. [Link]

  • Das, J., et al. (2013). Comparative efficacy of different herbicides in summer pearlmillet. Indian Journal of Weed Science, 45(3), 217-218. [Link]

  • Abouziena, H. F., et al. (2009). Efficacy Comparison of Some New Natural-Product Herbicides for Weed Control at Two Growth Stages. Weed Technology, 23(3), 431-437. [Link]

  • Ameena, M., et al. (2024). Bio-Efficacy of New Herbicide Molecules for Weed Management in Grain Legumes. International Journal of Environment and Climate Change, 14(2), 1-12. [Link]

  • Kraehmer, H., et al. (2014). Herbicides as Weed Control Agents: State of the Art: I. Weed Control Research and Safener Technology: The Path to Modern Agriculture. Plant Physiology, 166(3), 1119-1131. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Dinoterb Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management and disposal of hazardous chemicals are paramount responsibilities. This guide provides essential, in-depth procedural information for the safe disposal of dinoterb acetate, ensuring the protection of laboratory personnel and the environment.

Dinoterb acetate (2-tert-butyl-4,6-dinitrophenyl acetate), a dinitrophenol derivative, is recognized for its significant biological activity and, consequently, its inherent hazards. Its proper disposal is not merely a suggestion but a regulatory and ethical imperative. This document moves beyond a simple checklist, offering a comprehensive operational and disposal plan rooted in scientific principles.

Understanding the Hazard: Why Special Disposal is Critical

Dinoterb acetate is classified as acutely toxic, a reproductive toxin, and very toxic to aquatic life with long-lasting effects.[1] Its mode of action involves the uncoupling of oxidative phosphorylation, a fundamental cellular process, highlighting its potential to impact a wide range of organisms.[2][3] Due to these intrinsic hazards, dinoterb acetate and its waste products are regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5] Improper disposal can lead to severe environmental contamination and poses a significant health risk.

Table 1: Hazard Profile of Dinoterb Acetate

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH300Fatal if swallowed
Acute Toxicity, DermalH311Toxic in contact with skin
Reproductive ToxicityH360May damage fertility or the unborn child
Hazardous to the Aquatic Environment, AcuteH400Very toxic to aquatic life
Hazardous to the Aquatic Environment, ChronicH410Very toxic to aquatic life with long lasting effects

Source: PubChem CID 76666[1]

The Disposal Pathway: A Step-by-Step Procedural Guide

The guiding principle for the disposal of dinoterb acetate is that it must be treated as a hazardous waste from "cradle-to-grave." This means its entire lifecycle, from initial use to final disposal, must be managed and documented according to strict protocols.

Waste Segregation and Collection: The First Line of Defense

Proper segregation is the foundation of safe chemical waste management. Dinoterb acetate waste should never be mixed with non-hazardous trash or other chemical waste streams unless their compatibility is certain.

Step-by-Step Waste Collection Protocol:

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated hazardous waste container for all dinoterb acetate waste. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "Dinoterb acetate," and the associated hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).

  • Solid Waste:

    • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with dinoterb acetate should be placed in a designated, lined container.[6] This container must then be sealed and disposed of as hazardous waste.

    • Unused or Expired Solid: Pure, unused, or expired solid dinoterb acetate should be kept in its original container if possible and placed in the designated hazardous waste accumulation area.

  • Liquid Waste:

    • Stock Solutions: Unused or waste solutions of dinoterb acetate should be collected in a dedicated, leak-proof hazardous waste container.

    • Solvent Rinses: Rinses of glassware that has contained dinoterb acetate should also be collected as hazardous waste. Do not dispose of these rinses down the drain.

Chemical Incompatibility Considerations:

While specific incompatibility data for dinoterb acetate is limited, as a nitroaromatic ester, it is prudent to segregate it from the following:

  • Strong Bases (e.g., sodium hydroxide, potassium hydroxide): Can initiate hydrolysis, potentially generating heat.

  • Strong Acids (e.g., sulfuric acid, nitric acid): May cause unpredictable reactions or degradation.

  • Strong Oxidizing Agents (e.g., potassium permanganate, chromic acid): Can create a risk of a vigorous, potentially explosive reaction.[7][8]

  • Reducing Agents: May react with the nitro groups.

Always store dinoterb acetate waste in a designated satellite accumulation area away from incompatible chemicals.[9][10]

Laboratory-Scale Neutralization: A Considered Approach

For small quantities of dinoterb acetate waste solutions, chemical neutralization via alkaline hydrolysis (saponification) can be a viable pre-treatment step to reduce its hazard before final disposal. This process breaks the ester bond, yielding the dinoterb phenol salt and acetate.[11]

It is critical that this procedure is performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place.

Step-by-Step Alkaline Hydrolysis Protocol:

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but consult your institution's safety guidelines), and splash goggles.[6] All work must be conducted in a certified chemical fume hood.

  • Prepare the Hydrolysis Solution: Prepare a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitable solvent. A common method involves a mixture of methanol and water.[9][12] For example, a 1 M NaOH solution in a 9:1 methanol/water mixture can be effective.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the dinoterb acetate waste solution.

  • Initiate Hydrolysis: Slowly add an excess of the alkaline solution to the flask while stirring. The reaction can be carried out at room temperature or gently heated under reflux to increase the rate of hydrolysis.[13]

  • Monitor the Reaction: The progress of the hydrolysis can be monitored by techniques such as Thin Layer Chromatography (TLC) until the starting ester is no longer detectable.

  • Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess base by the slow addition of a dilute acid (e.g., 1 M HCl). This will convert the sodium dinitrophenolate salt to 2-tert-butyl-4,6-dinitrophenol.

  • Waste Collection: The resulting mixture, which now contains the less reactive (but still hazardous) dinitrophenol, should be collected as hazardous waste.

Diagram of the Disposal Workflow

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Waste Management cluster_3 Final Disposal A Dinoterb Acetate Use (Solid or Solution) B Contaminated Solids (Gloves, Pipettes, etc.) A->B C Unused/Expired Solid Dinoterb Acetate A->C D Waste Dinoterb Acetate Solutions A->D E Labeled Hazardous Waste Container (Solids) B->E C->E F Labeled Hazardous Waste Container (Liquids) D->F H Licensed Hazardous Waste Contractor E->H G Optional Lab-Scale Neutralization (Hydrolysis) F->G For small quantities G->H I High-Temperature Incineration H->I

Sources

Mastering Safety: A Researcher's Guide to Handling Dinoterb Acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Protocol for Personal Protective Equipment, Handling, and Disposal

For the diligent researcher, scientist, or drug development professional, the pursuit of discovery is paramount. However, innovation cannot come at the expense of safety. This guide provides a comprehensive, scientifically grounded protocol for the safe handling of Dinoterb acetate (CAS No. 3204-27-1), a compound demanding the utmost respect and caution. As your partner in research, we are committed to providing value beyond the product itself, ensuring your work can proceed both groundbreakingly and safely.

Understanding the Hazard: Why Dinoterb Acetate Demands Respect

Dinoterb acetate (C₁₂H₁₄N₂O₆) is classified as a dangerous good for transport for a reason.[1] It is a highly hazardous substance with significant health and environmental risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning:

  • Acute Toxicity: Fatal if swallowed and toxic in contact with skin.[2][3]

  • Reproductive Toxicity: May damage fertility or the unborn child.[2][3]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2][3]

Exposure to Dinoterb acetate can lead to a range of symptoms, from initial signs like fever, sweating, thirst, and headache to severe outcomes such as seizures, coma, and organ damage.[4][5] The compound can be absorbed through ingestion, inhalation, and skin contact, making comprehensive personal protective equipment (PPE) not just a recommendation, but a critical necessity.[6]

The First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE are the cornerstones of safely handling Dinoterb acetate. The following is a detailed breakdown of the required equipment, moving from the foundational layers outwards.

Core PPE Requirements for Dinoterb Acetate
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber)Prevents dermal absorption, a primary route of exposure. The pesticide label should be consulted for specific glove material requirements.[7][8]
Body Protection Chemical-resistant coveralls over a long-sleeved shirt and long pantsProvides a barrier against splashes and aerosolized particles.[7][9]
Eye and Face Protection Tightly fitting safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye damage.[10]
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., a half-mask respirator with appropriate cartridges for organic vapors and particulates)Prevents inhalation of dust or aerosols, a direct route for systemic toxicity.[8]
Foot Protection Chemical-resistant, waterproof bootsProtects feet from spills and contamination. Pant legs should be worn outside the boots.[7][9]

Procedural Integrity: Donning and Doffing PPE

The order in which you put on and take off your PPE is as crucial as the equipment itself to prevent cross-contamination.

PPE Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Inner Gloves Don2 2. Coveralls Don1->Don2 Don3 3. Boots Don2->Don3 Don4 4. Respirator Don3->Don4 Don5 5. Goggles/Face Shield Don4->Don5 Don6 6. Outer Gloves Don5->Don6 Doff1 1. Outer Gloves Doff2 2. Face Shield/Goggles Doff1->Doff2 Doff3 3. Coveralls Doff2->Doff3 Doff4 4. Boots Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Respirator Doff5->Doff6

Caption: The correct sequence for donning and doffing PPE to minimize exposure risk.

Operational Plan: Safe Handling from Bench to Disposal

A self-validating safety system extends beyond PPE to encompass the entire workflow.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a designated, well-ventilated work area, preferably a chemical fume hood.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Have all necessary handling and cleanup materials (e.g., absorbent pads, designated waste containers) prepared before starting work.

  • Handling:

    • Always handle Dinoterb acetate in a manner that minimizes the generation of dust or aerosols.

    • Use dedicated, clearly labeled equipment.

    • Should a spill occur, immediately evacuate the area and follow established emergency procedures. Do not attempt to clean up a significant spill without appropriate training and equipment.

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Wash hands and forearms thoroughly with soap and water after removing PPE.

Responsible Stewardship: Waste Disposal

Proper disposal is a critical final step to protect both personnel and the environment.

  • Waste Classification: All materials contaminated with Dinoterb acetate, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Containment: Place all contaminated waste in clearly labeled, sealed, and puncture-resistant containers.

  • Disposal: Dispose of hazardous waste through a licensed environmental waste management company.[11] Do not dispose of Dinoterb acetate or its waste down the drain or in general trash.[2][11]

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research. Your commitment to safety is a commitment to the integrity of your work and the well-being of your colleagues and the environment.

References

  • PubChem. Dinoterb. National Institutes of Health. [Link]

  • AERU. Dinoterb (Ref: LS 63133). University of Hertfordshire. [Link]

  • Pharmaffiliates. Dinoterb acetate. [Link]

  • sitem.herts.ac.uk. dinoterb acetate data sheet. [Link]

  • AERU. Dinoterb acetate. University of Hertfordshire. [Link]

  • Pesticide Info. Chemical Details. [Link]

  • Chem Service. SAFETY DATA SHEET. [Link]

  • PubChem. Dinoterb acetate. National Institutes of Health. [Link]

  • JoDrugs. dinoterb. [Link]

  • Extension Publications. Pat-6: Personal Protective Equipment for Pesticide Applicators. [Link]

  • Albert Kerbl GmbH. Protective Equipment | Plant Protection. [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • MU Extension. Personal Protective Equipment for Working With Pesticides. University of Missouri. [Link]

  • Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides. [Link]

  • Carross. SAFETY DATA SHEET. [Link]

Sources

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.